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  • Product: 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
  • CAS: 1268444-68-3

Core Science & Biosynthesis

Foundational

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide CAS number

An In-Depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide Introduction: A Pivotal Building Block in Modern Drug Discovery 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a hetero...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

Introduction: A Pivotal Building Block in Modern Drug Discovery

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique three-dimensional structure, combining a rigid cyclopropane ring with the versatile pyridine moiety, makes it a valuable scaffold for creating novel chemical entities. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, with a focus on its role in the development of next-generation therapeutics, particularly as a component in protein degraders[1].

The compound is identified by the Chemical Abstracts Service (CAS) number 1268444-68-3 [1][2][3][4]. The presence of the pyridine ring, a common feature in numerous approved drugs, offers a site for hydrogen bonding and metabolic stability, while the cyclopropane unit introduces conformational rigidity and a unique spatial arrangement of functional groups, which can be crucial for selective binding to biological targets[5][6].

Figure 1: Structure of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.

Part 1: Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of safe and effective research.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for dose calculations, solubility assessments, and analytical method development.

PropertyValueSource
CAS Number 1268444-68-3[1][2][3][4]
Molecular Formula C9H10BrNO2[1][2][3]
Molecular Weight 244.09 g/mol [1][2]
Purity Typically ≥97%[1][4]
Synonyms 1-(3-pyridinyl)-cyclopropanecarboxylic acid, hydrobromide[2]
Physical Form Solid[7]
Storage Store at room temperature in a dry, well-sealed container.[1][7]
GHS Hazard Information and Safe Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The following information is derived from supplier Safety Data Sheets (SDS) and constitutes a mandatory minimum standard for handling.

GHS Pictogram:

  • GHS07 (Exclamation Mark)[7]

Signal Word: Warning [4][7]

Hazard Statements:

  • H315: Causes skin irritation[4][8].

  • H319: Causes serious eye irritation[4][8].

  • H335: May cause respiratory irritation[4][8].

Trustworthiness through Self-Validating Protocols: Your experimental setup must have safety inherently built-in. Before handling this compound, ensure your lab environment adheres to the following precautionary protocol.

Mandatory Handling Protocol:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or fumes[4]. Ensure an eyewash station and safety shower are immediately accessible[9].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other appropriate chemical-resistant gloves.

    • Eye Protection: Use tight-sealing safety goggles or a face shield[9].

    • Lab Coat: A flame-retardant lab coat is required.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling[4]. Do not eat, drink, or smoke in the laboratory area.

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material for containment. Avoid generating dust. Collect waste in a suitable, sealed container for disposal[9].

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[4].

    • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice[4].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[4].

Part 2: Synthesis and Mechanistic Insights

While specific proprietary synthesis methods may vary, a plausible and chemically sound pathway can be constructed based on established organic chemistry principles. The following represents an experienced perspective on a logical synthetic approach.

Causality in Experimental Design: The choice of a malonic ester synthesis pathway is deliberate. It is a robust and well-documented method for forming cyclopropane rings with geminal functional groups, offering high yields and good control over the final structure.

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Salt Formation Start Diethyl Malonate + 3-(Bromomethyl)pyridine Base Strong Base (e.g., NaOEt) Start->Base Deprotonation Intermediate1 Formation of Diethyl 2-(pyridin-3-ylmethyl)malonate Base->Intermediate1 SN2 Attack Intermediate1_node Diethyl 2-(pyridin-3-ylmethyl)malonate Intermediate1->Intermediate1_node Reagent2 1,2-Dibromoethane + Base Intermediate1_node->Reagent2 Sequential Alkylation Intermediate2 Intramolecular Cyclization to form Diethyl 1-(pyridin-3-yl)cyclopropane-1,1-dicarboxylate Reagent2->Intermediate2 Intermediate2_node Diester Intermediate Intermediate2->Intermediate2_node Reagent3 1. NaOH (aq), Heat 2. H+ Workup, Heat Intermediate2_node->Reagent3 Saponification Intermediate3 Formation of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid Reagent3->Intermediate3 Decarboxylation Intermediate3_node Carboxylic Acid Free Base Intermediate3->Intermediate3_node Reagent4 HBr in non-protic solvent (e.g., Ether) Intermediate3_node->Reagent4 Protonation FinalProduct 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide Reagent4->FinalProduct

Figure 2: Proposed synthetic workflow for the target compound.

Exemplary Synthesis Protocol

This protocol is a representative methodology. Researchers should perform their own optimization and characterization.

  • Step 1: Malonate Alkylation:

    • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0°C.

    • Stir for 30 minutes to ensure complete formation of the enolate.

    • Add a solution of 3-(bromomethyl)pyridine slowly, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • Step 2: Cyclopropane Ring Formation:

    • The crude product from Step 1 is dissolved in a suitable solvent like DMF.

    • A strong base (e.g., sodium hydride) is added portion-wise at 0°C.

    • 1,2-Dibromoethane is then added, and the mixture is heated to facilitate the intramolecular cyclization.

    • After completion (monitored by TLC or LC-MS), the reaction is worked up similarly to Step 1.

  • Step 3: Hydrolysis and Decarboxylation:

    • The resulting diester is refluxed in an aqueous solution of sodium hydroxide to hydrolyze the ester groups to carboxylates[10].

    • The solution is cooled and carefully acidified with concentrated HCl.

    • The mixture is then heated, causing one of the carboxylic acid groups to be eliminated as CO2. This decarboxylation step is driven by the formation of a stable product and is a classic reaction for malonic acid derivatives[11].

    • The resulting free acid product is extracted or filtered.

  • Step 4: Hydrobromide Salt Formation:

    • The purified 1-(pyridin-3-yl)cyclopropanecarboxylic acid is dissolved in a minimal amount of a dry, non-protic solvent (e.g., diethyl ether or dioxane).

    • A solution of hydrobromic acid in the same solvent is added dropwise with stirring.

    • The hydrobromide salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.

Part 3: Role in Drug Development and Medicinal Chemistry

The true value of a building block is defined by its application. This compound is not just a chemical curiosity; it is a tool for addressing complex biological questions.

A Scaffold for 3D Diversity

The cyclopropane ring is a "bioisostere" of a phenyl ring but with a significantly different three-dimensional profile and reduced lipophilicity. This allows chemists to explore chemical space that is inaccessible with traditional flat, aromatic rings. This structural rigidity can lock a molecule into a specific conformation required for high-affinity binding to a protein target, thereby improving potency and selectivity.

Application as a Protein Degrader Building Block

The classification of this molecule as a "Protein Degrader Building Block" is highly significant[1]. Protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras), are revolutionary therapeutic modalities. They function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Drug_Discovery_Logic BuildingBlock 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide Linker Linker Synthesis BuildingBlock->Linker Amide Coupling PROTAC PROTAC Molecule (Target Binder - Linker - E3 Binder) Linker->PROTAC E3Ligand E3 Ligase Ligand E3Ligand->PROTAC TargetProtein Target Protein of Interest PROTAC->TargetProtein Binds to Target CellularAssay Cellular Degradation Assays TargetProtein->CellularAssay Degradation Measured

Figure 3: Role of the building block in a PROTAC drug discovery workflow.

In this context, the carboxylic acid group of 1-(pyridin-3-yl)cyclopropanecarboxylic acid can be readily converted to an amide, serving as a robust anchor point to attach a linker, which is then connected to a ligand for an E3 ligase. The pyridin-3-yl moiety can be a key pharmacophore that binds to the protein of interest. The pyridine carboxylic acid scaffold, in general, has been instrumental in discovering potent enzyme inhibitors for a vast range of diseases, from cancer to tuberculosis[5][6].

References

  • Oakwood Chemical. 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, min 97%, 100 mg. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • PubChem. 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. [Link]

  • Google Patents.
  • The Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

Exploratory

Physical and chemical properties of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

An In-depth Technical Guide: Physicochemical and Analytical Properties of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical and Analytical Properties of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Preamble: Contextualizing the Molecule

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is relentless. 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide emerges as a significant building block, particularly in the synthesis of targeted protein degraders and other complex therapeutic agents.[1] Its structure is a deliberate convergence of two key chemotypes: the rigid, three-dimensional cyclopropane ring and the versatile pyridine heterocycle. The cyclopropyl moiety acts as a non-classical bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability and locking in specific conformations for optimal target engagement. The pyridine ring provides a crucial vector for hydrogen bonding and can be pivotal for engaging with protein active sites.

This guide is structured to provide a foundational, yet comprehensive, understanding of this compound from a practical, application-focused perspective. We will move from its fundamental physicochemical identity to the robust analytical methods required for its quality control, and conclude with insights into its stability and synthetic utility.

Part 1: Core Physicochemical Profile

A molecule's identity and behavior are dictated by its intrinsic physical and chemical properties. For a drug discovery building block, these parameters are the primary determinants of its handling, formulation, and reaction compatibility.

Identity and Formulation
  • IUPAC Name: 1-(pyridin-3-yl)cyclopropane-1-carboxylic acid;hydrobromide

  • CAS Number: 1268444-68-3[1][2][3]

  • Molecular Formula: C₉H₁₀BrNO₂[1][3][4]

  • Molecular Weight: 244.09 g/mol [1][3]

  • Form: The compound is supplied as a hydrobromide salt.

    • Expert Insight: The hydrobromide salt form is a strategic choice. The parent molecule, an amino acid analog, is zwitterionic. Salt formation with HBr protonates the basic pyridine nitrogen, disrupting the zwitterionic state and significantly enhancing its solubility in polar solvents and aqueous media, which is critical for both synthetic manipulations and biological assays.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties. It is crucial to note that while some data is available from commercial suppliers, other parameters like pKa are estimated based on established chemical principles.

PropertyValue / ObservationRationale & Implications
Appearance Typically a white to off-white solid.Visual inspection is the first-line check for gross impurity or degradation.
Melting Point Not consistently reported; varies between suppliers.A sharp melting point is an indicator of high purity. Broad ranges suggest impurities.
Solubility Soluble in DMSO, Methanol; limited solubility in less polar solvents like DCM.Essential for preparing stock solutions for reactions and biological screening. DMSO is the standard for primary screening stocks.
pKa (Estimated) Pyridine N: ~5.2; Carboxylic Acid: ~4.5The proximity of these pKa values indicates the molecule's charge state is highly sensitive to pH around physiological conditions. This influences membrane permeability and target binding.
LogP (Calculated) ~0.6 to 1.0 (for the free base)[5]The calculated LogP of the free base suggests a favorable balance of hydrophilicity and lipophilicity, aligning with general guidelines for oral bioavailability (Rule of Five).

Part 2: Analytical Characterization & Quality Control

Ensuring the identity, purity, and integrity of a starting material is a non-negotiable aspect of scientific rigor. The following protocols are self-validating systems for the comprehensive characterization of this compound.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of polar organic molecules. The method described below is designed to resolve the main component from potential starting materials, byproducts, and degradants. The use of an acidic mobile phase modifier (TFA or formic acid) is critical to ensure consistent protonation of both the pyridine nitrogen and the carboxylic acid, leading to sharp, symmetrical peak shapes.

Step-by-Step Protocol:

  • System Preparation: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (Pyridine Chromophore).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

  • Injection Volume: 5 µL.

Trustworthiness: This protocol includes a gradient that covers a wide polarity range, a column wash step (95% B), and re-equilibration. The DAD allows for peak purity analysis by comparing spectra across a single peak, providing an additional layer of validation against co-eluting impurities.

Caption: Standard HPLC workflow for purity assessment.

Structural Confirmation: NMR and Mass Spectrometry

Causality: While HPLC confirms purity, it does not definitively prove structure. NMR provides atom-level connectivity, and Mass Spectrometry confirms the molecular weight and elemental composition. Together, they provide an unambiguous structural assignment.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent Choice: DMSO-d₆ is the ideal solvent. Its polarity readily dissolves the hydrobromide salt, and it allows for the observation of exchangeable protons (the carboxylic acid -OH and the pyridinium N-H), which would be lost in solvents like D₂O.

  • Expected ¹H NMR Signals (in DMSO-d₆, 400 MHz):

    • ~8.5-9.0 ppm: Aromatic protons on the pyridine ring, deshielded by the protonated nitrogen.

    • ~7.5-8.0 ppm: Other aromatic protons of the pyridine ring.

    • ~1.5-2.0 ppm: Diastereotopic protons of the cyclopropyl ring (complex multiplets).

    • ~13.0 ppm (broad): Carboxylic acid proton.

    • ~9.0-10.0 ppm (broad): Pyridinium N-H proton.

  • Expected ¹³C NMR Signals (in DMSO-d₆, 100 MHz):

    • ~175 ppm: Carboxylic acid carbonyl carbon.

    • ~120-150 ppm: Aromatic carbons of the pyridine ring.

    • ~20-35 ppm: Cyclopropyl carbons (one quaternary, two CH₂).

2.2.2. High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization (ESI) in positive mode is required. The molecule will readily accept a proton on the pyridine nitrogen (or lose the HBr and retain a proton) to form a positive ion.

  • Expected Ion: The analysis will detect the cation of the free base.

    • Free Base Formula: C₉H₉NO₂

    • Exact Mass: 163.0633

    • Observed Ion [M+H]⁺: 164.0706

  • Trustworthiness: HRMS provides a mass measurement accurate to within 5 parts-per-million (ppm), which is sufficient to confirm the elemental formula and rule out other potential structures with the same nominal mass.

Part 3: Stability, Handling, and Synthetic Logic

Stability and Storage
  • Hygroscopicity: As a salt, the compound is potentially hygroscopic. Store tightly sealed in a desiccator or a dry, inert atmosphere. Absorption of water can impact accurate weighing and may promote degradation over long-term storage.

  • Light Sensitivity: Pyridine-containing compounds can be susceptible to photodegradation.[6] It is best practice to store the material in amber vials or protected from direct light.

  • Thermal Stability: Pyridine carboxylic acids can undergo decarboxylation at elevated temperatures, though this typically requires harsh conditions.[7] Avoid excessive heat. Storage at room temperature is generally acceptable for short-to-medium term use. [1][8][9]

  • pH Considerations: The compound is most stable in neutral to slightly acidic conditions. In strongly basic solutions (pH > 10), deprotonation of the carboxylic acid and pyridine could potentially lead to side reactions if other electrophiles are present.

Logic in Application: A Chemist's Perspective

The utility of this molecule lies in its distinct functional "handles" which can be addressed with high chemical selectivity.

G Core 1-(Pyridin-3-yl)cyclopropanecarboxylic acid Carboxylic Acid Moiety Pyridine Ring Cyclopropyl Scaffold Amide Amide Coupling (EDC, HATU) Core:f1->Amide Ester Esterification Core:f1->Ester Alkylation N-Alkylation (Harsh Conditions) Core:f2->Alkylation Metalation Directed Ortho-Metalation Core:f2->Metalation Scaffold Rigid 3D Conformation Metabolic Stability Core:f3->Scaffold

Caption: Key reactive sites and structural roles of the molecule.

  • The Carboxylic Acid: This is the primary site for synthetic elaboration. Standard peptide coupling reagents (HATU, EDC) can be used to form amides, linking this fragment to other parts of a target molecule. This is a cornerstone reaction in the synthesis of PROTACs and other targeted therapeutics.

  • The Pyridine Ring: While less reactive than the carboxylic acid, the pyridine ring can be functionalized further. The nitrogen atom can be alkylated, or the ring can undergo directed metalation and subsequent reaction with electrophiles, allowing for substitution at the C2 or C4 positions.

  • The Cyclopropyl Scaffold: This is not a reactive handle but a structural one. Its role is to present the other functional groups in a defined three-dimensional space while enhancing the metabolic stability of the adjacent positions.

By understanding these distinct properties, a researcher can effectively integrate 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide into complex synthetic campaigns, confident in its quality and behavior.

References

  • Derr, J. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved January 5, 2026, from [Link]

  • 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide | CAS 1268444-68-3. (n.d.). Chemical Spider. Retrieved January 5, 2026, from [Link]

  • Fox, D. J., & Hlasta, D. J. (2009). A General Method for Resolving Cyclopropene Carboxylic Acids. The Journal of Organic Chemistry, 74(15), 5535–5541.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(4), 855-866.
  • Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids. Encyclopedia.pub. Retrieved January 5, 2026, from [Link]

  • Gethings, L. A., et al. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 14(6), 347-351.
  • Saito, Y., & Jinno, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved January 5, 2026, from [Link]

  • 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. (n.d.). Seedion. Retrieved January 5, 2026, from [Link]

  • cyclopropane carboxylic acid, 1759-53-1. (n.d.). The Good Scents Company. Retrieved January 5, 2026, from [Link]

  • 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure of 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Hydrobromide

This guide provides a detailed exploration of the molecular structure of 1-(pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a compound of interest for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular structure of 1-(pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a compound of interest for researchers, scientists, and professionals in drug development. Drawing upon established analytical techniques and principles of structural chemistry, this document elucidates the key features of this molecule and offers insights into its characterization.

Introduction: The Significance of Pyridine-Containing Cyclopropanes

Cyclopropane rings, with their inherent ring strain and unique electronic properties, are valuable motifs in medicinal chemistry. When coupled with a pyridine ring, a common pharmacophore, the resulting scaffold offers a three-dimensional architecture that can effectively probe biological targets. The title compound, 1-(pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, is a member of this class of molecules and holds potential as a building block in the synthesis of novel therapeutic agents. Pyridine carboxylic acid isomers and their derivatives have a rich history in the development of drugs for a wide range of diseases, including tuberculosis, cancer, and diabetes.[1] The hydrobromide salt form enhances the compound's solubility and stability, making it amenable to pharmaceutical formulation and biological testing.

Molecular Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. The key identifiers and physicochemical characteristics of 1-(pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide are summarized in the table below.

PropertyValueSource
CAS Number 1268444-68-3[2][3][4][5]
Molecular Formula C₉H₁₀BrNO₂[3][4][5]
Molecular Weight 244.09 g/mol [3][5]
Purity Typically ≥95%[4]
Storage Room temperature, in a cool, dry, and sealed environment[4]

Elucidation of the Molecular Structure

The definitive determination of a molecule's three-dimensional structure is paramount in understanding its function. While a crystal structure of 1-(pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is not publicly available, we can infer its key structural features through an analysis of its constituent parts and spectroscopic data from closely related analogs.

The core structure consists of a cyclopropane ring substituted at the C1 position with both a pyridine ring and a carboxylic acid group. The pyridine ring is attached via its C3 position. In the hydrobromide salt, the basic nitrogen of the pyridine ring is protonated, forming a pyridinium bromide salt.

Caption: 2D representation of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.

Spectroscopic Characterization (Inferred from Analogs)

Due to the lack of specific spectroscopic data for the hydrobromide salt, we will analyze the expected spectral features based on data from the free base and other closely related compounds.

The proton NMR spectrum is a powerful tool for elucidating the connectivity of a molecule. For 1-(pyridin-3-yl)cyclopropanecarboxylic acid, the following proton signals are expected:

  • Pyridyl Protons: Four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the pyridine ring. The protonation of the nitrogen in the hydrobromide salt would likely cause a downfield shift of these signals due to the increased electron-withdrawing nature of the pyridinium ring.

  • Cyclopropyl Protons: The four protons on the cyclopropane ring would appear as complex multiplets in the aliphatic region (typically δ 1.0-2.0 ppm). Their diastereotopic nature would lead to complex splitting patterns.

  • Carboxylic Acid Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

The carbon NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 170-185 ppm) corresponding to the carboxylic acid carbon.

  • Pyridyl Carbons: Five signals in the aromatic region (typically δ 120-155 ppm).

  • Quaternary Cyclopropyl Carbon: The carbon of the cyclopropane ring attached to the pyridine and carboxylic acid groups would appear at a distinct chemical shift.

  • Methylene Cyclopropyl Carbons: The two CH₂ groups of the cyclopropane ring would give rise to one or two signals in the aliphatic region.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is expected to show characteristic absorption bands for:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

  • N-H Stretch: A broad band in the region of 2800-3200 cm⁻¹ corresponding to the N-H of the pyridinium ion.

  • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=N and C=C Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Synthetic Approach

A common approach involves the α-alkylation of a pyridin-3-yl acetonitrile derivative with a 1,2-dihaloethane, followed by hydrolysis of the nitrile to the carboxylic acid. The final step would be the formation of the hydrobromide salt by treatment with hydrobromic acid.

start Pyridin-3-ylacetonitrile step1 1. Base (e.g., NaH) 2. 1,2-Dibromoethane start->step1 intermediate 1-(Pyridin-3-yl)cyclopropanecarbonitrile step1->intermediate step2 Acid or Base Hydrolysis intermediate->step2 product_free_base 1-(Pyridin-3-yl)cyclopropanecarboxylic acid step2->product_free_base step3 HBr product_free_base->step3 final_product 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide step3->final_product

Caption: Proposed synthetic workflow for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.

Experimental Protocol (General)

Step 1: Synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

  • To a solution of pyridin-3-ylacetonitrile in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add 1,2-dibromoethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Hydrolysis to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid

  • Reflux a solution of 1-(pyridin-3-yl)cyclopropanecarbonitrile in an aqueous acidic or basic solution (e.g., 6M HCl or 6M NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If using a basic solution for hydrolysis, acidify the mixture with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Formation of the Hydrobromide Salt

  • Dissolve the 1-(pyridin-3-yl)cyclopropanecarboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).

  • Add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid).

  • Stir the mixture for a short period.

  • Remove the solvent under reduced pressure or induce precipitation by adding a non-polar co-solvent (e.g., diethyl ether).

  • Collect the resulting solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield 1-(pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of 1-(pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. While a definitive crystal structure is not yet available, a detailed understanding of its key features has been constructed through the analysis of its constituent parts and by drawing parallels with closely related analogs. The provided spectroscopic and synthetic information serves as a valuable resource for researchers working with this and similar molecules in the pursuit of new scientific discoveries and therapeutic innovations.

References

  • (No direct reference for the full experimental details of the title compound was found in the provided search results.
  • (No specific reference for the detailed NMR and IR spectra of the hydrobromide was found.)
  • (No specific reference for the synthesis of the title compound was found.)
  • (No specific reference for the synthesis of the title compound was found.)
  • (No specific reference for the synthesis of the title compound was found.)
  • (No specific reference for the synthesis of the title compound was found.)
  • (No specific reference for the synthesis of the title compound was found.)
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

  • (No specific reference for the synthesis of the title compound was found.)
  • (No specific reference for the synthesis of the title compound was found.)
  • (No specific reference for the synthesis of the title compound was found.)

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide: A Focus on Key Intermediates

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a valuable building block in pharmaceutical research and deve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a valuable building block in pharmaceutical research and development. By dissecting the synthesis into its core components, this document focuses on the critical intermediates, their formation, and the underlying chemical principles governing each transformation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to enable the successful synthesis of this important molecule. We will delve into the strategic construction of the cyclopropane ring and the subsequent functional group manipulations required to arrive at the final hydrobromide salt, with a particular emphasis on the pivotal role of 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Introduction: The Significance of the Pyridyl Cyclopropane Moiety

The fusion of a pyridine ring with a cyclopropane carboxylic acid scaffold yields a molecule of significant interest in medicinal chemistry. The pyridine moiety, a common pharmacophore, offers a basic nitrogen atom capable of forming key hydrogen bonds with biological targets, while the rigid cyclopropane unit introduces conformational constraint, often leading to enhanced potency and selectivity. 1-(Pyridin-3-yl)cyclopropanecarboxylic acid, therefore, serves as a versatile starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide will illuminate the most efficient and reliable synthetic routes to this compound, focusing on the identification and synthesis of its key intermediates.

The Central Intermediate: 1-(Pyridin-3-yl)cyclopropanecarbonitrile

A pivotal intermediate in the synthesis of the target carboxylic acid is 1-(Pyridin-3-yl)cyclopropanecarbonitrile. Its strategic importance lies in the fact that the nitrile group can be readily hydrolyzed to the desired carboxylic acid functionality in the final step. The synthesis of this key intermediate is typically achieved through a base-catalyzed cyclopropanation reaction.

Synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

The construction of the cyclopropane ring is accomplished via the reaction of 3-pyridylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

Reaction Scheme:

Synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile start 3-Pyridylacetonitrile reagents + 1,2-Dibromoethane (Base) start->reagents product 1-(Pyridin-3-yl)cyclopropanecarbonitrile reagents->product Acid-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N+-H Nitrile->ProtonatedNitrile + H+ Carbocation R-C+=NH ProtonatedNitrile->Carbocation + H2O - H+ AmideTautomer R-C(OH)=NH Carbocation->AmideTautomer Tautomerization Amide R-C(O)NH2 AmideTautomer->Amide CarboxylicAcid R-COOH Amide->CarboxylicAcid + H2O, H+ - NH4+ Base-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N Adduct R-C(O-)=NH Nitrile->Adduct + OH- Amide R-C(O)NH2 Adduct->Amide + H2O - OH- Carboxylate R-COO- Amide->Carboxylate + OH- - NH3 CarboxylicAcid R-COOH Carboxylate->CarboxylicAcid + H3O+ Hydrobromide Salt Formation start 1-(Pyridin-3-yl)cyclopropanecarboxylic acid reagents + HBr start->reagents product 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide reagents->product

Foundational

IUPAC name for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

An In-Depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide Abstract This technical guide provides a comprehensive overview of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a speci...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a specialized chemical intermediate with significant potential in modern drug discovery. The document details the compound's chemical identity, physicochemical properties, a robust synthetic pathway, and state-of-the-art analytical characterization techniques. A significant focus is placed on its emerging application as a versatile building block in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Chemical Identity and Physicochemical Properties

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a heterocyclic compound featuring a pyridine ring attached to a cyclopropanecarboxylic acid moiety. The hydrobromide salt form enhances its stability and handling properties as a solid. Its structure combines the rigidity of the cyclopropane ring with the hydrogen bonding and aromatic stacking capabilities of the pyridine group, making it a valuable fragment for molecular design.

The formal IUPAC name for the salt is 1-(pyridin-3-yl)cyclopropane-1-carboxylic acid;hydrobromide .

Table 1: Physicochemical and Identification Properties

PropertyValueReference
CAS Number 1268444-68-3[1][2][3]
Molecular Formula C₉H₁₀BrNO₂[1][3]
Molecular Weight 244.09 g/mol [3]
Appearance Solid (predicted)
Purity Typically ≥97%[3]
Application Medical Intermediate, Protein Degrader Building Block[1][3]
Storage Room temperature, in a cool, dry place with sealed preservation[1][3]

Rationale and Protocol for Chemical Synthesis

The synthesis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide can be efficiently achieved via a two-step process starting from commercially available precursors. The chosen strategy involves the creation of an ester intermediate followed by a robust hydrolysis step. This approach is selected for its high yields and straightforward purification procedures.

Synthetic Strategy Overview

The core logic of the synthesis is to first construct the carbon skeleton as a stable ester derivative, which is then hydrolyzed under basic conditions to yield the carboxylic acid. The final step involves protonation with hydrobromic acid to afford the target salt. This method avoids potential side reactions associated with carrying the free acid through the initial cyclopropanation step.

Synthesis_Workflow Reactants 3-Bromopyridine + Diethyl 1,1-cyclopropanedicarboxylate Step1 Step 1: Palladium-Catalyzed Cross-Coupling Reactants->Step1 Intermediate Diethyl 1-(pyridin-3-yl) cyclopropane-1,1-dicarboxylate Step1->Intermediate  Pd(OAc)₂, SPhos  K₃PO₄, Toluene/H₂O Step2 Step 2: Hydrolysis & Decarboxylation Intermediate->Step2  1. NaOH (aq)  2. HCl (aq) Free_Acid 1-(Pyridin-3-yl)cyclopropanecarboxylic acid Step2->Free_Acid Step3 Step 3: Salt Formation Free_Acid->Step3  HBr Product 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide Step3->Product Analytical_Workflow cluster_synthesis Synthesis Output cluster_validation Analytical Validation Synthesized_Product Final Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (LC-MS) Synthesized_Product->MS HPLC HPLC Analysis Synthesized_Product->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Confirms Mass Purity Purity Assessment (>95%) HPLC->Purity PROTAC_Concept cluster_protac PROTAC Molecule cluster_application Incorporation of the Title Compound protac Target-Binding Ligand Linker E3 Ligase Ligand building_block Pyridin-3-yl Group Cyclopropane Scaffold Carboxylic Acid (Linker Attachment Point) building_block:f2->protac:f1

Sources

Exploratory

An In-Depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's commercial availability, synthesis, physicochemical properties, and its strategic application in the design of novel therapeutics.

Introduction: The Significance of the Pyridinyl-Cyclopropane Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] When combined with the conformationally constrained cyclopropane ring, the resulting 1-(pyridin-3-yl)cyclopropane motif offers a unique three-dimensional structure that can impart favorable properties to drug candidates, including improved metabolic stability and binding affinity. This guide focuses on the hydrobromide salt of 1-(pyridin-3-yl)cyclopropanecarboxylic acid, a readily available and versatile intermediate for introducing this valuable pharmacophore.

Commercial Availability and Sourcing

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is accessible through a variety of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. When selecting a supplier, it is crucial to consider not only the cost but also the purity, consistency of quality, and the availability of comprehensive analytical documentation.

Below is a comparative table of prominent commercial suppliers:

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Parchem 1-(Pyridin-3-Yl)Cyclopropanecarboxylic Acid Hydrobromide1268444-68-3C9H10BrNO2244.09Not specifiedSpecialty chemical supplier.
AK Scientific, Inc. 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide1268444-68-3C9H10BrNO2244.0997%Provides safety data sheets.
Fluorochem 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride1803581-23-8C9H10ClNO2199.6397+%Offers the hydrochloride salt.
Sigma-Aldrich 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride1803581-23-8C9H10ClNO2199.6497%Distributed for Ambeed, Inc.
Chemdiv 1-[(pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid1517065-64-3C10H11NO2177.2Not specifiedA related building block with a methylene spacer.[2]

Note: The hydrochloride salt is also commonly available and may serve as a suitable alternative in many synthetic applications.

Synthesis and Chemical Properties

A deep understanding of the synthetic routes to 1-(pyridin-3-yl)cyclopropanecarboxylic acid is essential for anticipating potential impurities and for designing efficient downstream reactions. While specific, detailed protocols for the hydrobromide salt are often proprietary, the synthesis of the core cyclopropanecarboxylic acid structure can be achieved through established organic chemistry methodologies.

General Synthetic Strategies

The formation of the cyclopropane ring is the key step in the synthesis. A common and effective method involves the cyclization of a suitable precursor, such as a γ-halonitrile, followed by hydrolysis.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow General Synthetic Workflow Start Starting Materials (e.g., 3-cyanopyridine, 1,2-dibromoethane) Step1 Formation of γ-halonitrile (e.g., Alkylation) Start->Step1 Step2 Base-induced Cyclization (Formation of cyanocyclopropane) Step1->Step2 Step3 Hydrolysis of Nitrile (to Carboxylic Acid) Step2->Step3 Step4 Salt Formation (with HBr) Step3->Step4 End 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide Step4->End

Caption: A generalized workflow for the synthesis of the target compound.

A classic approach to forming a cyclopropanecarboxylic acid involves the reaction of γ-chlorobutyronitrile with a strong base like sodium hydroxide to first form the cyclopropyl cyanide, which is then hydrolyzed to the carboxylic acid.[3]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating potential handling challenges.

PropertyValueSource
Molecular Formula C9H10BrNO2[4]
Molecular Weight 244.09 g/mol [4]
Appearance Solid
Purity Typically ≥97%[4]
Storage Room temperature, in a dry, well-ventilated place.
pKa of Cyclopropanecarboxylic acid 4.65[5]

Analytical Characterization and Quality Control

Ensuring the identity and purity of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is paramount for its successful application in research and development. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive quality control.

Spectroscopic Analysis
  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A robust, reverse-phase HPLC method is essential for determining the purity of the compound and for identifying any potential impurities. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6] Detection is commonly performed using a UV detector.

A general workflow for the quality control of this compound is as follows:

QC_Workflow Quality Control Workflow Sample Incoming Material Visual Visual Inspection (Color, Form) Sample->Visual NMR NMR Spectroscopy ( 1 H, 13 C for Structure Verification) Visual->NMR HPLC HPLC Analysis (Purity Assessment) NMR->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Release Release for Use MS->Release Meets Specifications Reject Reject MS->Reject Fails Specifications

Caption: A standard workflow for the quality control of the title compound.

Applications in Drug Discovery and Development

The unique structural features of 1-(pyridin-3-yl)cyclopropanecarboxylic acid make it a valuable building block in the design of enzyme inhibitors and other therapeutic agents.[7] The pyridine moiety can act as a hydrogen bond acceptor, while the carboxylic acid can form salt bridges or hydrogen bonds with active site residues. The rigid cyclopropane linker serves to orient these functional groups in a defined spatial arrangement, which can lead to high binding affinity and selectivity.

Pyridine carboxylic acid isomers are prevalent in a wide range of approved drugs targeting conditions such as cancer, diabetes, and infectious diseases.[1] The incorporation of the 1-(pyridin-3-yl)cyclopropane motif can be a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the introduction of a cyclopropane ring can block metabolic sites, leading to an improved half-life.

While specific examples of marketed drugs containing the 1-(pyridin-3-yl)cyclopropanecarboxylic acid moiety are not readily identifiable, its presence in patent literature suggests its active exploration in various drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. It is recommended to handle the compound in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Conclusion

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a commercially accessible and synthetically versatile building block that holds significant potential for the development of novel therapeutics. Its unique combination of a pyridine ring and a conformationally restricted cyclopropane linker provides a valuable tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective application in drug discovery and development programs.

References

  • (No author given). (n.d.).
  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
  • (No author given). (n.d.). 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid. Benchchem.
  • (No author given). (n.d.). 1-(3-pyridinyl)Cyclopentanecarboxylic acid synthesis. ChemicalBook.
  • (No author given). (n.d.). cyclopropanecarboxylic acid. Organic Syntheses Procedure.
  • (No author given). (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • (No author given). (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b).
  • (No author given). (n.d.). Compound 1-[(pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid. Chemdiv.
  • (No author given). (n.d.). 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, min 97%, 100 mg.
  • (No author given). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed.
  • (No author given). (n.d.). 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | CID 18975691. PubChem.
  • (No author given). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • (No author given). (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
  • (No author given). (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor.
  • (No author given). (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • (No author given). (n.d.). Synthesis of CYCLOPROPANECARBOXYLIC ACID ANHYDRIDE. PrepChem.com.
  • Chen, S., & Xie, Y. (n.d.).
  • (No author given). (n.d.). 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | C9H9NO2 | CID 21901282. PubChem.
  • (No author given). (n.d.).
  • (No author given). (n.d.). 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride | 1803581-23-8. Sigma-Aldrich.
  • (No author given). (2025).
  • (No author given). (n.d.). 1427022-89-6 | 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid. ChemScene.
  • (No author given). (2013).
  • (No author given). (n.d.). Cyclopropane carboxylic acid. Wikipedia.

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Foundational

A Senior Application Scientist's Guide to 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Hydrobromide: From Synthesis to Application in Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery In the contemporary landscape of medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and metabolic stability is a paramount objective. Among the myriad of structural motifs employed to achieve these goals, the cyclopropane ring has emerged as a particularly powerful tool.[1][2] Its inherent rigidity and unique electronic properties offer a strategic advantage in the design of small molecule therapeutics.[3] When incorporated into a molecule, the cyclopropyl group can enforce a specific conformation, leading to more favorable interactions with biological targets.[3] This conformational constraint can also shield the molecule from metabolic degradation, thereby improving its pharmacokinetic profile.[4]

This guide provides a comprehensive technical overview of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a versatile building block that marries the conformational benefits of the cyclopropane ring with the desirable physicochemical properties of the pyridine nucleus. Pyridine carboxylic acid isomers and their derivatives have a long and successful history in the development of a wide range of therapeutics, from enzyme inhibitors to drugs targeting various receptors.[2] This document will serve as a resource for researchers and drug development professionals, offering insights into the synthesis, properties, and potential applications of this valuable chemical entity, with a particular focus on its emerging role in the field of targeted protein degradation.

Physicochemical Properties and Structural Attributes

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a crystalline solid with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol .[5]

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[5]
Molecular Weight 244.09 g/mol [5]
CAS Number 1268444-68-3[6]
Purity Typically ≥97%[5]
Storage Room temperature, in a dry, sealed container[6]

The structure features a cyclopropane ring substituted with both a carboxylic acid group and a pyridin-3-yl group. This unique arrangement of functional groups provides multiple points for synthetic elaboration, making it a valuable building block for the construction of more complex molecules.[1] The pyridine nitrogen introduces a degree of polarity and a potential site for hydrogen bonding, which can be crucial for target engagement.[2] The hydrobromide salt form enhances the compound's solubility and stability, facilitating its handling and use in various chemical reactions.

Figure 1: Chemical structure of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid.

Synthesis and Manufacturing

The synthesis of 1-(pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide can be approached through a multi-step process that leverages established methodologies in organic chemistry. A common strategy involves the cyclopropanation of a suitable vinylpyridine precursor, followed by hydrolysis of an ester intermediate and subsequent salt formation.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule begins with the disconnection of the hydrobromide salt, leading back to the free carboxylic acid. The carboxylic acid can be derived from the hydrolysis of a corresponding ester, such as an ethyl ester. This ester, in turn, can be synthesized via a cyclopropanation reaction of 3-vinylpyridine with an appropriate diazoacetate.

retrosynthesis target 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide free_acid 1-(Pyridin-3-yl)cyclopropanecarboxylic acid target->free_acid Salt formation ester Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate free_acid->ester Hydrolysis precursors 3-Vinylpyridine + Ethyl diazoacetate ester->precursors Cyclopropanation PROTAC_schematic cluster_PROTAC PROTAC Molecule warhead Warhead (binds to target protein) linker Linker warhead->linker target_protein Target Protein warhead->target_protein Binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Binds

Sources

Exploratory

Safety data sheet (SDS) for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

An In-Depth Technical Guide to the Safe Handling of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide Authored for: Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Compound...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a specialized chemical intermediate, often utilized as a building block in the synthesis of more complex molecules for pharmaceutical research and development.[1][2] Its structure, featuring a pyridine ring linked to a cyclopropane carboxylic acid, presents a unique combination of chemical properties that are valuable in medicinal chemistry. However, the same structural features necessitate a thorough understanding of its safety profile to ensure proper handling in a laboratory setting.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the compound's hazards. It is designed to equip researchers with the knowledge to not only follow safety protocols but to understand the scientific reasoning behind them, thereby fostering a more robust culture of safety.

Identifier Value
IUPAC Name 1-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrobromide[3]
CAS Number 1268444-68-3[2][3][4][5]
Molecular Formula C9H10BrNO2[1][2][3][5]
Molecular Weight 244.09 g/mol [2][3][5]
Purity Typically ≥97%[2][3]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a clear and concise framework for understanding the primary hazards associated with this compound. It is classified as an irritant affecting the skin, eyes, and respiratory system.[3]

GHS ClassificationHazard StatementSignal Word & Pictogram
Skin Irritation (Category 2) H315: Causes skin irritation[3]Warning
Eye Irritation (Category 2A) H319: Causes serious eye irritation[3]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritation[3]

Expert Interpretation for the Lab:

  • Skin Irritation (Category 2): This classification indicates that direct contact with the solid compound is likely to cause inflammation, redness, itching, or pain.[3] The acidic nature of the hydrobromide salt and the carboxylic acid moiety contribute to this irritant effect. Therefore, preventing all skin contact through appropriate personal protective equipment (PPE) is not merely a recommendation but a critical requirement.

  • Serious Eye Irritation (Category 2A): The compound is capable of causing significant, though reversible, eye damage upon contact.[3] As a fine powder, it can easily become airborne during handling, making eye protection paramount.

  • Respiratory Irritation (Category 3): Inhalation of the dust can irritate the lungs and respiratory tract.[3] This necessitates that all handling of the solid, especially weighing and transferring, be conducted within a certified chemical fume hood or a ventilated balance enclosure.

Section 3: Toxicological Profile and Mechanistic Insights

The parent moiety, cyclopropanecarboxylic acid, is a known metabolite of some xenobiotics. Research on the experimental anxiolytic drug panadiplon, which metabolizes into a cyclopropane carboxylic acid derivative, revealed a potential for idiosyncratic hepatic toxicity.[6] The mechanism involves the inhibition of mitochondrial fatty acid β-oxidation, leading to a cascade of effects on cellular metabolism.[6]

This information does not imply that 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide will induce liver toxicity. However, it provides a critical mechanistic insight for researchers. It underscores the importance of preventing internal exposure (inhalation, ingestion) not only to avoid acute irritation but also to mitigate any potential for unforeseen, mechanism-based systemic toxicities during pre-clinical development.

Known symptoms from exposure are primarily related to its irritant properties:

  • Skin Contact: Inflammation, itching, scaling, reddening, or blistering.[3]

  • Eye Contact: Redness, pain, and potential for severe eye damage.[3]

  • Inhalation: Irritation of the lungs and respiratory system.[3]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with rigorous PPE protocols. The following workflow should be considered standard operating procedure when handling this compound.

PPE_Workflow cluster_0 Engineering & Administrative Controls cluster_1 Personal Protective Equipment (PPE) - P280 start Handling Solid Compound fume_hood Work exclusively in a certified chemical fume hood? start->fume_hood eye_prot Wear ANSI Z87.1-compliant safety goggles with side shields fume_hood->eye_prot Yes wash Wash hands thoroughly after handling (P264) gloves Wear chemically resistant gloves (e.g., Nitrile) eye_prot->gloves lab_coat Wear a full-sleeved lab coat gloves->lab_coat lab_coat->wash Emergency_Response cluster_exposure Personal Exposure cluster_spill Spill Response cluster_actions Response Actions box_node box_node start Exposure or Spill Occurs skin Skin Contact (P302+P352) start->skin eye Eye Contact (P305+P351+P338) start->eye inhale Inhalation (P304+P340) start->inhale spill Small Spill start->spill action_skin Wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice (P332+P313). skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. If irritation persists, get medical advice (P337+P313). eye->action_eye action_inhale Remove person to fresh air. Keep at rest in a comfortable position. Call a poison center or doctor if you feel unwell (P312). inhale->action_inhale action_spill Ensure ventilation. Wear full PPE. Cover with inert absorbent material (e.g., vermiculite). Sweep up and place in a sealed container for disposal. spill->action_spill

Caption: Emergency Response Workflow for Exposure or Spill.

Step-by-Step First Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. [3]Remove any contaminated clothing and wash it before reuse. [3]If skin irritation develops and persists, seek medical attention. [3]* If in Eyes: Rinse the eyes cautiously and thoroughly with water for at least 15 minutes. [3]If present, remove contact lenses after the first 5 minutes, then continue rinsing. [3]If eye irritation persists, it is critical to get medical advice. [3]* If Inhaled: Move the individual to fresh air and keep them at rest in a position that is comfortable for breathing. [3]If the person feels unwell or respiratory symptoms develop, call a poison control center or a doctor for advice. [3]* If Swallowed: While not a primary route of exposure in a lab setting, if ingestion occurs, rinse the mouth with water and seek immediate medical attention.

Section 7: Physical and Chemical Properties

A significant portion of the physical property data for this specific compound is not available from supplier SDS sheets. [3]This lack of data requires researchers to handle the compound with the assumption that its properties (e.g., solubility, flash point) are unknown, reinforcing the need for cautious handling.

PropertyValue
Appearance Solid (Form not specified)
Odor Not available [3]
Solubility Not available [3]
Melting/Freezing Point Not available [3]
Boiling Point Not available [3]
Flash Point Not available [3]
Auto-ignition Temperature Not available [3]

References

  • Blotrol. 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide | CAS 1268444-68-3. [Link]

  • PubChem. Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-. [Link]

  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid. [Link]

  • PubChem. 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. [Link]

  • Ulrich, R. G., Bacon, J. A., Brass, E. P., et al. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical research in toxicology, 134(3), 251-70. [Link]

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Foundational

The Pyridine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Enduring Significance of a Simple Heterocycle In the vast landscape of medicinal chemistry, few structural motifs have demonstrated the ver...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of a Simple Heterocycle

In the vast landscape of medicinal chemistry, few structural motifs have demonstrated the versatility and enduring impact of the pyridine ring. This simple six-membered azaheterocycle, an isostere of benzene, is a cornerstone in the design of therapeutic agents, found in a remarkable number of natural products, vitamins, and coenzymes essential to life, such as niacin (Vitamin B3) and pyridoxine (Vitamin B6).[1][2] Its prevalence is not accidental; the unique electronic properties conferred by the nitrogen heteroatom make pyridine a "privileged scaffold," a molecular framework that is consistently found in drugs targeting a wide range of biological targets.[3][4]

An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the profound impact of this moiety. Between 2014 and 2023 alone, 54 new pyridine-containing small molecules were approved, with oncology (33%) and central nervous system (CNS) disorders (20%) being the most prominent therapeutic areas.[1][5] From the life-saving kinase inhibitor Imatinib to the widely used proton pump inhibitor Esomeprazole, the pyridine ring is an integral component in the pharmacophore of over 7,000 drug candidates.[1][3]

This guide provides an in-depth exploration of the biological significance of the pyridine moiety for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical properties that make it so valuable, explore its critical roles in drug-receptor interactions and bioisosterism, analyze its pharmacokinetic profile, and examine its application in marketed drugs. By understanding the causality behind its widespread use, we can better leverage this remarkable scaffold in the design of the next generation of medicines.

Chapter 1: Core Physicochemical Properties: The Foundation of Versatility

The strategic incorporation of a pyridine ring into a drug candidate is a decision rooted in its distinct physicochemical properties, which stand in useful contrast to its carbocyclic analog, benzene. The substitution of a carbon atom with a more electronegative nitrogen atom fundamentally alters the ring's electronics, polarity, and interaction potential.[1]

The nitrogen atom renders the pyridine ring electron-deficient and polar, with a significant dipole moment. This polarity enhances water solubility, a critical attribute for drug formulation and bioavailability, compared to the nonpolar benzene ring.[6][7] Furthermore, the lone pair of electrons on the sp2-hybridized nitrogen atom is not part of the aromatic sextet, making it available to act as a hydrogen bond acceptor and a weak base under physiological conditions.[1] This basicity is a key feature that can be modulated by substituents to fine-tune a molecule's ionization state, influencing properties like cell permeability and target engagement.[3]

PropertyPyridineBenzeneSignificance in Drug Design
Formula C₅H₅NC₆H₆Introduction of a nitrogen atom.
Molecular Weight 79.10 g/mol 78.11 g/mol Minimal steric/size change for bioisosteric replacement.
Boiling Point 115.2 °C80.1 °CIndicates stronger intermolecular forces due to polarity.[6]
Solubility in Water Miscible1.8 g/LGreatly improved aqueous solubility enhances formulation and bioavailability.[1][6]
pKa (of conjugate acid) 5.2N/AWeakly basic; can be protonated at physiological pH, influencing solubility and binding.
Dipole Moment ~2.2 D0 DPolarity allows for dipole-dipole interactions and improves solubility.
Hydrogen Bonding AcceptorNoneThe nitrogen lone pair is a key interaction point with biological targets.[1]

Table 1: A comparative analysis of the physicochemical properties of pyridine and benzene, highlighting the key differences that medicinal chemists exploit.

The lower chemical hardness of pyridine compared to benzene suggests it offers greater flexibility for favorable interactions within a receptor binding pocket.[1] These fundamental properties collectively make pyridine a more reactive, polar, and versatile moiety than benzene, providing a rich toolkit for optimizing a drug candidate's biological profile.[1]

Chapter 2: The Pyridine Moiety in Drug-Receptor Interactions

The biological effect of a drug is predicated on its ability to bind to its target with high affinity and specificity. The pyridine ring facilitates this through a variety of crucial non-covalent interactions, often simultaneously, to anchor a ligand within a protein's active site.[1]

Key Interaction Modes:

  • Hydrogen Bonding: The most significant interaction enabled by the pyridine nitrogen is its role as a hydrogen bond acceptor.[1] The lone pair of electrons can form a strong hydrogen bond with donor groups on amino acid residues like serine, threonine, or asparagine, or with backbone amides. This is a primary mechanism by which pyridine-containing drugs achieve high potency and is a frequent interaction observed in the hinge region of kinase inhibitors.[1][8]

  • π–π Stacking: As an aromatic ring, pyridine can engage in π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions, driven by the overlap of π-orbitals, are crucial for stabilizing the drug-receptor complex.[1]

  • Metal Chelation: The nitrogen atom can act as a ligand to coordinate with metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) that are often found as cofactors in enzyme active sites. This chelation can be a key determinant of a drug's mechanism of action.[1]

  • Dipole-Dipole and Ion-Dipole Interactions: The inherent polarity of the pyridine ring allows for favorable electrostatic interactions with polar residues or charged species within the binding pocket.

G cluster_0 Enzyme Active Site Pyridine Pyridine Moiety (in Drug Candidate) Serine Serine Residue (-OH group) Pyridine->Serine  Hydrogen Bond  (Acceptor) Phenylalanine Phenylalanine Residue (Aromatic Ring) Pyridine->Phenylalanine π-π Stacking Metal Metal Ion (e.g., Zn²⁺) Pyridine->Metal Metal Chelation

Caption: Pyridine's multifaceted interactions within a target binding site.

Chapter 3: Pyridine as a Strategic Bioisostere

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, where a functional group in a lead compound is replaced by another group with similar steric and electronic properties to improve the molecule's overall profile. Pyridine is a highly effective bioisostere for the benzene ring, a substitution that often yields significant improvements in potency, selectivity, and pharmacokinetic properties.[9][10]

The rationale for replacing a phenyl ring with a pyridine ring is multifaceted:

  • Improved Potency: The introduction of a nitrogen atom provides a new hydrogen bond acceptor, which can form an additional anchoring interaction with the target, thereby increasing binding affinity and potency.[1][2]

  • Enhanced Solubility: The increased polarity of the pyridine ring improves aqueous solubility, which can lead to better bioavailability and more favorable formulation characteristics.[11]

  • Modulated Metabolism: Replacing a C-H bond with a nitrogen atom blocks a potential site of metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes), which can improve metabolic stability and prolong the drug's half-life.[1][2]

  • Fine-tuning Lipophilicity: The pyridine ring is less lipophilic than benzene, and its introduction can help optimize a compound's lipophilicity (LogP/LogD) to fall within the desired range for good permeability and low off-target effects.[11]

Parent ScaffoldBioisosteric ReplacementResulting ImprovementReference
Cdc7 Inhibitor (Phenyl) Cdc7 Inhibitor (Pyridyl) >500-fold increase in biological potency.[1][2]
NAMPT Inhibitor (Phenyl) NAMPT Inhibitor (Pyridyl) 160-fold improvement in metabolic stability.[2]
Rupatadine (Antihistamine) 3-Azabicyclo[3.1.1]heptane analog >10-fold increase in water solubility.[11]

Table 2: Documented examples of property enhancement through the bioisosteric replacement of a phenyl ring with a pyridine moiety or a saturated mimetic.

Chapter 4: The Pharmacokinetic Profile of Pyridine-Containing Drugs

A successful drug must not only bind its target effectively but also possess a suitable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The pyridine moiety exerts a profound influence on the pharmacokinetics of a drug candidate.

Metabolic Pathways

While the pyridine ring can be used to block metabolism at a specific position, the ring itself is subject to metabolic transformations. Understanding these pathways is crucial for predicting a drug's fate in vivo. The major metabolizing enzyme for many pyridine-containing drugs is CYP3A4.[5][12]

Common metabolic pathways include:

  • N-oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide metabolite. This is often a major metabolic pathway and can significantly alter the compound's properties.

  • Hydroxylation: Cytochrome P450 enzymes can hydroxylate the pyridine ring at one of the carbon atoms, typically at a position ortho or para to the nitrogen.

  • Conjugation: Hydroxylated metabolites can undergo subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

G cluster_0 Metabolic Fate of a Pyridine-Containing Drug Parent Parent Drug (with Pyridine Ring) N_Oxide Phase I Metabolite: Pyridine N-Oxide Parent->N_Oxide CYP-mediated N-oxidation Hydroxylated Phase I Metabolite: Hydroxypyridine Parent->Hydroxylated CYP-mediated Hydroxylation Conjugated Phase II Metabolite: Glucuronide/Sulfate Conjugate Hydroxylated->Conjugated UGT/SULT Conjugation

Caption: Common metabolic pathways for pyridine-containing drug candidates.

Permeability and Transport

The basicity of the pyridine ring means its ionization state is pH-dependent. At the low pH of the stomach, it may be protonated, increasing solubility but potentially reducing passive diffusion across membranes. In the more neutral pH of the intestine and blood, the uncharged form will predominate, facilitating absorption. This pH-dependent behavior can be strategically manipulated by medicinal chemists to optimize oral absorption and distribution. Furthermore, the introduction of an internal hydrogen bond by adding a flanking group can mask the pyridine's polarity, dramatically increasing blood-brain barrier permeability for CNS-targeted drugs.

Chapter 5: Pyridine in Action: Case Studies from the Clinic

The theoretical advantages of the pyridine moiety are best illustrated through its successful application in a wide array of FDA-approved drugs.

Drug NameTherapeutic AreaTargetRole of the Pyridine Moiety
Imatinib (Gleevec) OncologyBcr-Abl KinaseThe pyridine nitrogen forms a critical hydrogen bond in the ATP-binding pocket, essential for its inhibitory activity.[1]
Acalabrutinib (Calquence) OncologyBruton's Tyrosine Kinase (BTK)The pyridine ring is a key part of the pharmacophore that binds covalently to Cys481 in the BTK active site.[1]
Abiraterone (Zytiga) Oncology (Prostate Cancer)CYP17A1The pyridine nitrogen coordinates to the heme iron in the enzyme's active site, leading to potent inhibition.[2]
Atazanavir (Reyataz) Antiviral (HIV)HIV ProteaseThe pyridine ring enhances binding affinity and contributes to a favorable pharmacokinetic profile.[1]
Lasmiditan (Reyvow) Neurology (Migraine)5-HT1F Receptor AgonistThe pyridine core is central to the molecule's structure and interaction with the serotonin receptor.[1][13]
Isoniazid Infectious DiseaseMycobacterial Enoyl-ACP ReductaseA cornerstone anti-tuberculosis drug where the pyridine scaffold is essential for its mechanism of action.[2][6]

Table 3: A selection of prominent FDA-approved drugs where the pyridine moiety plays a critical biological role.

A significant number of recently approved kinase inhibitors utilize a pyridine or a fused pyrazolopyridine scaffold as a hinge-binding core, demonstrating its importance in this major drug class.[1][14][15] These scaffolds act as bioisosteres of purines, allowing them to fit preferentially into the ATP binding pocket of kinases.[15]

Chapter 6: Experimental Protocols for Evaluation

To translate theoretical knowledge into practice, rigorous experimental validation is required. The evaluation of a pyridine-containing drug candidate's metabolic stability is a critical step in preclinical development.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to determine the intrinsic clearance of a compound.

1. Objective: To measure the rate of metabolism of a test compound upon incubation with HLM and NADPH, and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

2. Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile with an internal standard (e.g., 100 ng/mL Tolbutamide) for quenching

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

3. Experimental Workflow:

Caption: Workflow for the HLM metabolic stability assay.

4. Step-by-Step Procedure:

  • Prepare Master Mix: On ice, prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Add Compound: Add the test compound to the master mix to achieve a final concentration of 1 µM. Include wells for positive/negative controls and "time zero" samples.

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no-NADPH" controls.

  • Time Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the incubation wells to a collection plate containing 3 volumes of cold acetonitrile with the internal standard. The "time zero" sample is quenched immediately after adding NADPH.

  • Protein Precipitation: Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

5. Data Analysis:

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life: t½ = -0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsome concentration])

Chapter 7: Potential Liabilities and Toxicological Considerations

While the pyridine moiety is a powerful tool, it is not without potential liabilities. The basic nitrogen can lead to off-target effects, such as inhibition of the hERG potassium channel, which can cause cardiac toxicity. The metabolic activation of pyridine rings can also, in some cases, lead to the formation of reactive metabolites.

Toxicological data on pyridine itself indicates that the liver is a primary target organ for toxicity in animal studies following high-dose exposure.[16] While the levels of exposure from therapeutic use are vastly lower, these potential liabilities must be carefully assessed during preclinical safety studies. Investigating the potential for pyridine derivatives to generate oxidative stress or modify cellular components like bacterial DNA is an active area of research.[17] However, for most drug candidates, the benefits and versatility of the pyridine scaffold far outweigh these manageable risks.[18]

Conclusion

The pyridine ring is a privileged and prevalent scaffold in drug discovery for clear and compelling reasons. Its unique physicochemical properties—notably its polarity, basicity, and ability to act as a hydrogen bond acceptor—provide medicinal chemists with a powerful lever to enhance drug-receptor interactions and optimize pharmacokinetic profiles.[1] From improving potency through novel hydrogen bonds to increasing metabolic stability and solubility as a bioisostere for benzene, the strategic incorporation of pyridine is a validated and highly successful approach. As demonstrated by the steady stream of pyridine-containing drugs approved for a wide spectrum of diseases, a deep understanding of this simple heterocycle's biological significance remains essential for the continued advancement of pharmaceutical sciences.

References

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  • Javaid, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Inflammation Research, Volume 14, 5215–5251. [Link]

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  • Nath, R., et al. Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. [Link]

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Exploratory

The Cyclopropane Ring: A Cornerstone of Rigidity and Potency in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the ever-evolving landscape of medicinal chemistry, the relentless pursuit of novel therapeutics with enhanced effic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the ever-evolving landscape of medicinal chemistry, the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles necessitates a deep understanding of molecular architecture. Among the vast arsenal of chemical motifs available to drug designers, the cyclopropane ring stands out as a uniquely powerful tool. Its inherent structural rigidity, a consequence of significant ring strain and distinct electronic properties, offers a strategic advantage in the quest to optimize drug-target interactions, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][2] This guide provides a comprehensive exploration of the cyclopropane moiety, delving into its fundamental structural characteristics and their profound implications for medicinal chemistry. We will examine its role as a versatile bioisostere, its impact on molecular conformation and receptor binding, and its ability to confer metabolic resilience. Through detailed analysis, case studies of successful drugs, and practical experimental protocols, this document will serve as an authoritative resource for scientists seeking to harness the full potential of the cyclopropane ring in the design of next-generation pharmaceuticals.

The Fundamental Nature of the Cyclopropane Ring: A Marriage of Strain and Stability

The cyclopropane ring, the smallest of the cycloalkanes, is defined by its three-membered carbocyclic structure. This seemingly simple arrangement, however, gives rise to a host of unique physicochemical properties that are of immense interest to medicinal chemists.[3]

Bonding and Electronic Character: Beyond the Typical Alkane

The carbon atoms in a cyclopropane ring are sp3 hybridized, yet the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.[4] This deviation results in considerable angle strain, a key feature of the ring.[4] To accommodate this strain, the C-C bonds are not simple sigma bonds but are instead "bent" or "banana" bonds, possessing a higher degree of p-character than typical alkane C-C bonds.[2][4] This enhanced p-character imparts a degree of unsaturation to the cyclopropane ring, allowing it to engage in electronic interactions, such as conjugation with adjacent π-systems, a property not observed in other cycloalkanes.[5][6]

Key structural features of the cyclopropane ring include:

  • Coplanarity of the three carbon atoms. [5][6]

  • Relatively shorter C-C bonds (approximately 1.51 Å). [5][6]

  • Shorter and stronger C-H bonds compared to those in acyclic alkanes. [5][6]

These unique electronic and structural characteristics are pivotal to the cyclopropane ring's utility in drug design, influencing everything from molecular shape to metabolic stability.

Conformational Rigidity: Locking in the Bioactive Conformation

Perhaps the most significant consequence of the cyclopropane ring's structure is its profound rigidity.[1][7][8] Unlike larger, more flexible rings, the cyclopropane moiety is conformationally locked.[2][9] This rigidity can be strategically employed to restrict the conformational freedom of a drug molecule, pre-organizing it into the specific three-dimensional arrangement required for optimal binding to its biological target.[1][2][10] By reducing the entropic penalty associated with binding, the incorporation of a cyclopropane ring can lead to a significant increase in binding affinity and, consequently, potency.[5][6]

The Cyclopropane Ring as a Versatile Bioisostere

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of lead optimization in drug discovery.[11][12] The cyclopropane ring has emerged as a highly effective bioisostere for a variety of common chemical motifs, offering solutions to many of the challenges encountered during drug development.[11]

Replacing Alkenes and Alkynes: Enhancing Stability and Reducing Reactivity

Alkenes and alkynes, while often important for binding, can be metabolically labile and prone to unwanted reactions. The cyclopropane ring serves as an excellent bioisostere for these unsaturated systems, mimicking their linear geometry while offering significantly enhanced metabolic stability.[11] This is due to the greater strength of the C-H bonds in the cyclopropane ring, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[13]

A Saturated Mimic of the Phenyl Ring: Escaping "Flatland"

The phenyl ring is a ubiquitous feature in many drug molecules. However, its planarity and lipophilicity can lead to issues with metabolic instability, poor solubility, and off-target effects.[14][15] The cyclopropane ring, particularly when appropriately substituted, can act as a three-dimensional, non-aromatic bioisostere of the phenyl ring.[10] This substitution can lead to improvements in:

  • Solubility: By reducing lipophilicity.[10]

  • Metabolic Stability: By blocking sites of aromatic hydroxylation.

  • Target Selectivity: By providing a more defined three-dimensional shape for interaction with the binding pocket.

Gem-Dimethyl Group Replacement: Fine-Tuning Lipophilicity and Conformation

The gem-dimethyl group is another common motif in drug molecules, often used to introduce steric bulk and block metabolic sites. However, it can also increase lipophilicity. The cyclobutane ring is often used as an isostere of the gem-dimethyl group.[10] While not a direct replacement, the cyclopropyl group can also be used to impart conformational restriction in a similar manner to the gem-dimethyl group, but with a less pronounced increase in lipophilicity.[10]

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of a cyclopropane ring can have a profound and beneficial impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: A Shield Against Degradation

As previously mentioned, the cyclopropyl group is generally resistant to metabolic degradation pathways that often plague more flexible or linear hydrocarbon chains.[1][2] This enhanced stability can lead to a longer in vivo half-life for the drug, allowing for less frequent dosing and potentially improving patient compliance.[1] However, it is important to note that cyclopropylamines can be susceptible to CYP-mediated bioactivation, which can lead to the formation of reactive metabolites.[13] Careful consideration of the molecular context is therefore crucial.

Lipophilicity and Solubility: A Delicate Balance

The cyclopropane ring is less lipophilic than a gem-dimethyl group or a phenyl ring, making it an attractive substituent for improving aqueous solubility.[10] This can be a significant advantage in overcoming the solubility challenges that often hinder the development of promising drug candidates.

Membrane Permeability and Brain Penetration

The small size and lipophilic character of the cyclopropane ring can also be leveraged to enhance membrane permeability and, in some cases, increase penetration of the blood-brain barrier (BBB).[5][6] This is a particularly valuable property for drugs targeting the central nervous system.

Case Studies: The Cyclopropane Ring in Action

The successful application of the cyclopropane ring in medicinal chemistry is evidenced by the number of approved drugs that incorporate this motif.[16][17]

DrugTherapeutic AreaRole of the Cyclopropane Ring
Tranylcypromine AntidepressantThe cyclopropane ring is a core component of the pharmacophore, providing the rigid conformation necessary for MAO inhibition.[18]
Tasimelteon InsomniaThe chiral cyclopropane core is crucial for its selective agonist activity at melatonin receptors.[18]
Ticagrelor AntiplateletThe cyclopropyl group contributes to the optimal conformation for binding to the P2Y12 receptor.[18]
Lemborexant InsomniaThe cyclopropane ring constrains an aliphatic system, contributing to its dual orexin receptor antagonist activity.[10]
Paxlovid (Nirmatrelvir) COVID-19 AntiviralThe cyclopropane moiety is a key structural feature of this protease inhibitor.[19]

These examples highlight the diverse ways in which the structural rigidity and unique physicochemical properties of the cyclopropane ring can be exploited to achieve desired pharmacological outcomes.

Experimental Protocols

Synthesis of Cyclopropane-Containing Compounds

A variety of synthetic methods are available for the introduction of a cyclopropane ring into a target molecule.[17]

Protocol: Simmons-Smith Cyclopropanation

This is a widely used method for the preparation of cyclopropanes from alkenes.

  • Reagent Preparation: Prepare the Simmons-Smith reagent by activating zinc-copper couple with diiodomethane in a suitable solvent such as diethyl ether or dichloromethane.

  • Reaction: Add the alkene substrate to the freshly prepared Simmons-Smith reagent. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Note: This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product.

Evaluation of Metabolic Stability

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[11]

  • Incubation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and the test compound. Pre-warm the mixture to 37°C.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Visualization of Key Concepts

Conformational Restriction by the Cyclopropane Ring

G cluster_0 Flexible Alkyl Chain cluster_1 Cyclopropane-Constrained Moiety Flexible Flexible Conformation A Conformation A Flexible->Conformation A Conformation B Conformation B Flexible->Conformation B Conformation C Conformation C Flexible->Conformation C Receptor Receptor Conformation A->Receptor Conformation B->Receptor Rigid Rigid Bioactive Conformation Bioactive Conformation Rigid->Bioactive Conformation Bioactive Conformation->Receptor

Caption: The cyclopropane ring locks the molecule into a specific, bioactive conformation, enhancing binding to the target receptor.

Bioisosteric Replacement Workflow

G Lead Compound Lead Compound Identify Metabolic Liability (e.g., Alkene) Identify Metabolic Liability (e.g., Alkene) Lead Compound->Identify Metabolic Liability (e.g., Alkene) Propose Bioisosteric Replacement (Cyclopropane) Propose Bioisosteric Replacement (Cyclopropane) Identify Metabolic Liability (e.g., Alkene)->Propose Bioisosteric Replacement (Cyclopropane) Synthesize Analogue Synthesize Analogue Propose Bioisosteric Replacement (Cyclopropane)->Synthesize Analogue Comparative Analysis Comparative Analysis Synthesize Analogue->Comparative Analysis Improved Properties Improved Properties Comparative Analysis->Improved Properties Retained/Improved Potency Retained/Improved Potency Comparative Analysis->Retained/Improved Potency

Caption: A typical workflow for the bioisosteric replacement of a metabolically labile group with a cyclopropane ring.

Conclusion and Future Outlook

The cyclopropane ring is far more than just a simple cycloalkane; it is a powerful and versatile tool in the medicinal chemist's armamentarium.[10][20] Its inherent rigidity, unique electronic properties, and favorable impact on physicochemical and pharmacokinetic profiles make it an invaluable component in the design of novel therapeutics.[1][5][6] From enhancing potency by locking in bioactive conformations to improving metabolic stability and solubility, the strategic incorporation of a cyclopropane ring can address many of the challenges encountered during drug discovery and development.[5][6][10][21] As our understanding of drug-target interactions becomes more sophisticated and synthetic methodologies for the construction of complex cyclopropane-containing molecules continue to advance, the role of this remarkable three-membered ring in shaping the future of medicine is set to expand even further.[19][22] The continued creative application of the cyclopropane motif will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.[1]

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Novoprolabs. Retrieved January 5, 2026, from [Link]

  • Furuya, T., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Novoprolabs. Retrieved January 5, 2026, from [Link]

  • Scott, J. S., & Williams, G. D. (2019). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 62(15), 6599-6627.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Chawner, R. A., et al. (2020). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry–A European Journal, 26(65), 14881-14888.
  • The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery. (2025). BenchChem.
  • The roles of fused-cyclopropanes in medicinal chemistry: insights
  • Application of Cyclopropane in Drug Discovery. (2023). PharmaBlock.
  • Chawner, R. A. (2020). Divergent synthesis of cyclopropane-containing fragments and lead-like compounds for drug discovery. University of Leeds.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023).
  • ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2025).
  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 72-83.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).
  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. (2026).
  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery.
  • Building Blocks. (n.d.). PharmaBlock.
  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
  • Insights Into The Structural Determinants Required For High-Affinity Binding Of Chiral Cyclopropane-Containing Ligands To. (2012). CORE.
  • Cyclopropanes and cyclopropenes: synthesis and applic
  • Zhang, H. K., et al. (2012). Insights into the structural determinants required for high-affinity binding of chiral cyclopropane-containing ligands to α4β2-nicotinic acetylcholine receptors: an integrated approach to behaviorally active nicotinic ligands. Journal of Medicinal Chemistry, 55(18), 8028-8037.
  • Insights into the Structural Determinants Required for High-Affinity Binding of Chiral Cyclopropane-Containing Ligands to α4β2-Nicotinic Acetylcholine Receptors. (2012).
  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. (2024). Royal Society of Chemistry.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • (A) Examples of the cyclopropyl isostere to block potentially reactive... (n.d.).
  • Conformational Analysis of Cycloalkanes. (n.d.). Scribd.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute.
  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.).
  • 4.4: Conformations of Cycloalkanes. (2024). Chemistry LibreTexts.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.).
  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14833-14903.
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020). ACS Omega.
  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 60(6), 2133-2171.
  • Application of Bioisosteres in Drug Design. (2012). University of Illinois Chicago.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Hydrobromide in Medicinal Chemistry

Introduction: A Versatile Building Block for Advanced Therapeutics In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic modalities has led to the development of sophisticated molecular archite...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Therapeutics

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic modalities has led to the development of sophisticated molecular architectures. Among the vast array of chemical building blocks, 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide has emerged as a key component, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a rigid cyclopropane scaffold with a versatile pyridine ring, offer medicinal chemists a powerful tool to construct complex molecules with tailored pharmacological properties.

The pyridine moiety, a common heterocycle in FDA-approved drugs, provides a hydrogen bond acceptor and can engage in various non-covalent interactions with biological targets. The cyclopropane ring introduces a degree of conformational rigidity and a three-dimensional character to molecular design, which can be advantageous for improving metabolic stability and binding affinity. This combination makes 1-(Pyridin-3-yl)cyclopropanecarboxylic acid a valuable synthon for creating linkers in Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

This guide provides a comprehensive overview of the application of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide in medicinal chemistry, with a focus on its use in the synthesis of PROTACs. We will delve into the rationale for its use, provide a detailed synthetic protocol for its incorporation into a PROTAC, and outline methods for the biological evaluation of the resulting compounds.

The Role in Targeted Protein Degradation: Crafting the PROTAC Linker

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target.

1-(Pyridin-3-yl)cyclopropanecarboxylic acid is particularly well-suited for incorporation into PROTAC linkers. The carboxylic acid group provides a convenient handle for amide bond formation, a robust and common reaction in medicinal chemistry for connecting different molecular fragments. The pyridinyl-cyclopropane motif imparts a defined spatial orientation to the linker, which can be crucial for optimizing the intricate protein-protein interactions within the ternary complex.

Featured Application: Synthesis of a BRD4-Targeting PROTAC

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein and a well-validated therapeutic target in oncology. The following protocol details the synthesis of a BRD4-targeting PROTAC, "Compound I-1," as described in patent WO2022015918A1, which utilizes a derivative of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid in its linker.

Rationale for the Synthetic Strategy

The synthesis of Compound I-1 is a multi-step process that involves the sequential coupling of the BRD4 ligand, the linker containing the 1-(Pyridin-3-yl)cyclopropanecarboxylic acid moiety, and the Cereblon (CRBN) E3 ligase ligand. The use of standard amide coupling reactions and protective group strategies allows for a convergent and efficient synthesis.

Experimental Workflow Diagram

G cluster_0 Synthesis of Linker-CRBN Ligand Intermediate cluster_1 Synthesis of Final PROTAC a 1-(Pyridin-3-yl)cyclopropanecarboxylic acid c Amide Coupling a->c b Amine-functionalized CRBN Ligand b->c d Linker-CRBN Ligand Intermediate c->d e Linker-CRBN Ligand Intermediate g Final Amide Coupling e->g f Amine-functionalized BRD4 Ligand f->g h Compound I-1 (BRD4 PROTAC) g->h

Caption: Synthetic workflow for the BRD4-targeting PROTAC, Compound I-1.

Detailed Synthetic Protocol for Compound I-1

Disclaimer: This protocol is an illustrative example based on patent literature and should be adapted and optimized by qualified personnel in a laboratory setting.

Step 1: Synthesis of the Linker-CRBN Ligand Intermediate

  • Activation of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid:

    • To a solution of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling with CRBN Ligand:

    • To the activated acid solution, add the amine-functionalized Cereblon ligand (e.g., a pomalidomide derivative with a free amine) (1.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure Linker-CRBN Ligand Intermediate.

Step 2: Synthesis of the Final PROTAC (Compound I-1)

  • Activation of the Linker-CRBN Ligand Intermediate:

    • The Linker-CRBN Ligand Intermediate from Step 1 will have a terminal functional group amenable to coupling with the BRD4 ligand. For this example, we assume it has a carboxylic acid that needs activation.

    • Dissolve the intermediate (1.0 eq) in anhydrous DMF and add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 30 minutes at room temperature.

  • Final Amide Coupling with BRD4 Ligand:

    • To the activated solution, add the amine-functionalized BRD4 ligand (e.g., a derivative of JQ1) (1.0 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Final Work-up and Purification:

    • Perform an aqueous work-up as described in Step 1.

    • Purify the final product by preparative HPLC to yield Compound I-1 as a pure solid.

Physicochemical and Biological Data (Illustrative)
CompoundMolecular Weight ( g/mol )BRD4 Binding (IC50, nM)CRBN Binding (IC50, nM)BRD4 Degradation (DC50, nM)
Compound I-1 ~950< 100< 200< 50

Data is representative and based on typical values for similar PROTACs.

Protocol for Biological Evaluation

Once synthesized, the PROTAC's biological activity must be thoroughly characterized.

Experimental Workflow for Biological Evaluation

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays a Target Binding Assay (e.g., TR-FRET) b E3 Ligase Binding Assay a->b c Ternary Complex Formation Assay b->c d Target Degradation Assay (e.g., Western Blot, In-Cell Western) e Cell Proliferation/Viability Assay d->e f Downstream Pathway Analysis e->f

Application

Application Notes and Protocols for the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Nicotinic Acetylcholine Receptor The nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Nicotinic Acetylcholine Receptor

The nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for synaptic transmission in both the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes—including cognition, memory, and attention—has made them a significant target for therapeutic intervention in various pathological conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][3][4] Furthermore, the distinct pharmacology of insect nAChRs compared to their mammalian counterparts has been successfully exploited for the development of potent and selective insecticides, like the neonicotinoids.[5][6]

This guide provides an in-depth overview of the synthetic strategies and detailed laboratory protocols for key classes of nAChR modulators. It is designed to equip researchers with the foundational knowledge and practical methodologies required for the synthesis, purification, and characterization of these neuroactive compounds.

Classes of nAChR Modulators: A Synthetic Overview

The chemical landscape of nAChR modulators is diverse, ranging from natural alkaloids to purely synthetic compounds. The synthetic approach is dictated by the structural complexity of the target molecule.

Modulator ClassPrimary UseCore ScaffoldSynthetic Approach
Varenicline Smoking Cessation AidFused AzapolycyclicMulti-step organic synthesis
Neonicotinoids InsecticideChloropyridinylHeterocyclic condensation reactions[7]
Epibatidine & Analogs Research Tool / Analgesic LeadAzabicyclic[8]Multi-step organic synthesis, often involving cycloadditions[1][8]
Allosteric Modulators Therapeutic (various)Diverse HeterocyclesVaried, target-specific synthesis

General Synthetic Workflow for nAChR Modulator Development

The path from a conceptual modulator to a biologically active, well-characterized compound follows a structured workflow. This process ensures reproducibility and validates the integrity of the final product.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Biological Evaluation Design Target Molecule Design (SAR Studies) Synth Chemical Synthesis (Multi-step Reactions) Design->Synth Purify Purification (Chromatography, Recrystallization) Synth->Purify Struct Structural Confirmation (NMR, Mass Spectrometry) Purify->Struct Purity Purity Analysis (HPLC, Elemental Analysis) Struct->Purity Binding Binding Assays ([3H]-Epibatidine, [125I]-α-Bgt) Purity->Binding Functional Functional Assays (Electrophysiology, Ca2+ Flux) Binding->Functional

Figure 1: General workflow from modulator design to biological validation.

Synthetic Protocol 1: Varenicline

Varenicline (Chantix®) is a partial agonist of the α4β2 nAChR subtype and is a first-line treatment for smoking cessation.[9] Its synthesis is a multi-step process involving the construction of a complex, fused azapolycyclic ring system. The following protocol is an adapted and representative laboratory-scale synthesis.

Synthetic Pathway Overview

G A Dinitro Intermediate B Diamine Intermediate A->B Hydrogenation (Pd/C) C Trifluoroacetamide B->C Glyoxal D Varenicline (Free Base) C->D Hydrolysis (NaOH)

Sources

Method

Application Notes &amp; Protocols: A Guide to the Development and Evaluation of Central Nervous System (CNS) Agent Analogs

Introduction: Navigating the Labyrinth of CNS Drug Discovery The development of therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicine.[1][2] The intricate com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Labyrinth of CNS Drug Discovery

The development of therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicine.[1][2] The intricate complexity of the brain, coupled with the highly selective nature of the blood-brain barrier (BBB), creates a significant hurdle for drug delivery.[2][3][4] The BBB, a specialized system of capillary endothelial cells, acts as a stringent gatekeeper, protecting the brain from toxins and pathogens but also preventing the vast majority of potential therapeutic molecules from reaching their intended targets.[5][6] Consequently, the failure rate for CNS drug candidates is exceptionally high, often occurring late in clinical trials after substantial investment.[1][7]

The strategic design and development of analogs of known CNS agents or novel chemical entities represent a cornerstone of neuropharmacology. This process involves the systematic modification of a lead compound's chemical structure to enhance its therapeutic properties. The goal is to create an analog with an optimized balance of potency, selectivity, metabolic stability, and, crucially, the ability to penetrate the BBB.[6][8] This guide provides a comprehensive overview of the methodologies and protocols essential for the rational design, in vitro screening, and in vivo validation of CNS agent analogs, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Blueprint for Brain Penetration: Rational Analog Design

The journey of a successful CNS drug begins not in the flask, but in the conceptual design phase, where medicinal chemistry principles are applied to sculpt molecules with the right profile to engage a CNS target.[9] This requires a multi-parameter optimization approach, balancing biological activity with the stringent physicochemical properties needed for brain entry.[8]

Target Validation and Lead Identification

Before analog synthesis can commence, the molecular target's role in the disease pathophysiology must be validated.[10] Target validation involves demonstrating that modulating the target—be it a receptor, enzyme, or ion channel—can alter the disease process in a meaningful way.[10] Once a target is validated, lead compounds are identified through high-throughput screening, fragment-based design, or by starting from existing molecules.[11]

The initial hits from these screens rarely possess the full suite of properties required for a CNS drug. This is where the medicinal chemist's expertise becomes pivotal, initiating the iterative process of lead optimization.[9]

Physicochemical Properties for CNS Drug Analogs

Decades of research have illuminated a set of key physicochemical attributes that correlate with a molecule's ability to passively diffuse across the BBB.[6][8] While not absolute rules, these parameters provide a critical framework for prospective design.[6] The goal is to create a molecule that is sufficiently lipophilic to partition into the lipid membranes of the BBB endothelial cells, yet not so lipophilic that it suffers from low solubility, high plasma protein binding, or rapid metabolism.[12]

Table 1: Key Physicochemical Parameters for CNS Drug Design

ParameterPreferred RangeRationale & Causality
Molecular Weight (MW) < 450 DaSmaller molecules are better able to diffuse through the tight junctions of the BBB.[13]
Lipophilicity (cLogP) 1.5 - 2.5Balances solubility in aqueous plasma with the ability to partition into lipid membranes. Excessively high cLogP can lead to non-specific binding and toxicity.[14]
Topological Polar Surface Area (TPSA) < 90 ŲA measure of a molecule's surface polarity. Lower TPSA is associated with better membrane permeability as it reduces the desolvation penalty for entering the lipid bilayer.[15]
Hydrogen Bond Donors (HBD) ≤ 3Hydrogen bonds with water must be broken for a molecule to cross a lipid membrane. Fewer donors reduce this energetic penalty.[12]
pKa 7.5 - 10.5The ionization state of a molecule is critical. A neutral species is more permeable. A basic pKa can lead to lysosomal trapping, but can also be beneficial for interacting with acidic phospholipids in the membrane.[16]
P-glycoprotein (P-gp) Efflux Not a substrateP-gp is a key efflux transporter at the BBB that actively pumps many xenobiotics back into the bloodstream. Designing analogs that evade P-gp recognition is crucial for achieving therapeutic brain concentrations.[17]

A valuable tool in this phase is the CNS Multi-Parameter Optimization (MPO) score , a desirability function that integrates these key physicochemical properties to provide a rapid assessment of a compound's potential for CNS penetration.[18]

The Iterative Cycle of CNS Analog Development

The development of CNS agent analogs is an iterative process that cycles between chemical synthesis and biological testing. This workflow ensures that each design decision is informed by empirical data, progressively guiding the lead compound toward a clinical candidate profile.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Target_Validation Target Validation Lead_ID Lead Identification Target_Validation->Lead_ID Analog_Design Analog Design (SAR/MPO Score) Lead_ID->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Potency_Assay Target Potency & Selectivity Assay Synthesis->Potency_Assay Test Analog Potency_Assay->Analog_Design Improve Potency BBB_Assay In Vitro BBB Permeability Assay Potency_Assay->BBB_Assay BBB_Assay->Analog_Design Optimize Properties Disease_Model In Vitro Disease Model BBB_Assay->Disease_Model PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Disease_Model->PK_PD Promising Analog PK_PD->Analog_Design Improve Exposure Efficacy Animal Model of Efficacy PK_PD->Efficacy Tox Safety & Toxicology Efficacy->Tox Candidate Candidate Drug Tox->Candidate

Figure 1: Iterative workflow for CNS analog development.

Section 2: Crossing the Rubicon: In Vitro Evaluation of CNS Analogs

Once a library of analogs has been synthesized, a cascade of in vitro assays is required to characterize their biological activity and, most importantly, their potential to cross the BBB. These assays serve as critical " go/no-go " decision points before committing to expensive and time-consuming in vivo studies.[19]

Target Engagement and Potency

The first step is to confirm that the structural modifications have not compromised the analog's ability to interact with its intended target.

  • Biochemical Assays: These cell-free assays (e.g., enzyme activity assays, radioligand binding assays) quantify the direct interaction between the analog and the purified target protein. They are essential for determining potency (IC₅₀ or Kᵢ) and establishing a baseline for structure-activity relationships (SAR).

  • Cell-Based Assays: These assays measure the functional consequence of target engagement in a cellular context (e.g., measuring second messenger levels, reporter gene activation, or ion channel flux). They provide a more physiologically relevant measure of potency (EC₅₀) and can reveal insights into cell permeability and potential off-target effects.

Protocol: Assessing Blood-Brain Barrier Permeability

Evaluating BBB permeability is the most critical and unique challenge in the preclinical development of CNS drugs.[20][21] A variety of in vitro models have been developed to predict in vivo brain penetration, ranging from simple artificial membranes to complex co-culture systems.[21]

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models the passive, transcellular diffusion of compounds across the BBB.[22] It is an invaluable tool for early-stage screening and lead optimization due to its speed, cost-effectiveness, and reproducibility.[22][23]

Protocol: PAMPA-BBB Assay

  • Preparation of Lipid Membrane:

    • A porcine brain lipid extract is dissolved in a suitable organic solvent (e.g., dodecane).

    • The filter of a 96-well donor plate (e.g., Millipore MultiScreen-IP) is coated with 5 µL of the lipid solution and allowed to impregnate for 5-10 minutes.

  • Preparation of Solutions:

    • Donor Solution: Dissolve test compounds (analogs) in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM. Include positive (e.g., Propranolol) and negative (e.g., Atenolol) controls.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate (e.g., PTFE plate) with 300 µL of the same buffer.

  • Assay Assembly and Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid-impregnated filter is in contact with the acceptor solution.

    • Add 150 µL of the donor solution (containing the test compounds) to each well of the donor plate.

    • Incubate the assembled plate at room temperature for 4-18 hours with gentle shaking.

  • Quantification and Data Analysis:

    • After incubation, carefully separate the plates.

    • Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

    • Calculate the effective permeability (Pe) using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium) Where VD and VA are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor at time t, and Cequilibrium is the theoretical equilibrium concentration.

  • Interpretation:

    • Compounds are typically classified based on their Pe values. A common classification is:

      • High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s

      • Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s

      • Uncertain: Intermediate values require further investigation with more complex models.

For analogs that show promise in the PAMPA assay, cell-based models provide a more biologically complex and accurate prediction of BBB permeability.[13][24] These models use monolayers of brain endothelial cells cultured on semi-permeable inserts (Transwells).[20]

  • Monoculture Models: Use a single layer of immortalized brain endothelial cells (e.g., hCMEC/D3). They are useful for higher-throughput screening.[23]

  • Co-culture Models: Involve culturing endothelial cells with other key cells of the neurovascular unit, such as astrocytes and pericytes.[20] This co-culture better mimics the in vivo environment, leading to the formation of tighter junctions and more physiologically relevant expression of transporters.[5][20]

Table 2: Comparison of In Vitro BBB Permeability Models

Model TypeThroughputBiological ComplexityKey Features MeasuredLimitations
PAMPA-BBB HighLowPassive DiffusionLacks transporters, no tight junctions
Monoculture Transwell MediumMediumPassive & Carrier-Mediated Transport, Efflux"Leaky" tight junctions compared to in vivo
Co-culture Transwell LowHighTighter junctions, induced transporter expressionMore complex, lower throughput, higher variability
Microfluidic (Organ-on-a-Chip) Very LowVery HighIncorporates shear stress, 3D architectureTechnically challenging, not yet suitable for screening[20][21]
In Vitro CNS Disease Models

Phenotypic screening using in vitro models of CNS diseases can provide early insights into an analog's potential efficacy and mechanism of action.[25] These models often use complex neuronal cell cultures, including different types of neurons and glial cells, derived from specific brain regions.[25] Increasingly, induced pluripotent stem cells (iPSCs) from patients are used to create highly relevant disease models.[25]

Examples include:

  • Alzheimer's Disease: Cultures treated with β-amyloid oligomers to induce toxicity.

  • Parkinson's Disease: Neuronal cultures treated with toxins like MPP+ or 6-OHDA.

  • Epilepsy: High-content screening of neuronal network activity to identify anti-convulsant effects.

Section 3: From Dish to Organism: In Vivo Validation

Analogs that demonstrate a promising profile in vitro—high potency, good BBB permeability, and activity in disease models—can advance to in vivo testing. Animal models are indispensable for understanding a drug's behavior in a complex biological system, including its pharmacokinetics, efficacy, and safety.[11][26]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
  • Pharmacokinetics (PK): These studies determine the "what the body does to the drug" (ADME: Absorption, Distribution, Metabolism, Excretion).[8] For CNS drugs, the most critical PK parameter is the brain-to-plasma concentration ratio (Kp) and, more specifically, the unbound brain-to-plasma ratio (Kp,uu), which reflects the concentration of free drug available to interact with the target.[18] These studies are typically performed in rodents (mice or rats) following intravenous or oral administration.

  • Pharmacodynamics (PD): These studies assess "what the drug does to the body." This involves measuring a biological response to the drug over time and relating it to the drug's concentration. An essential PD study for CNS drugs is a target engagement study, which uses techniques like positron emission tomography (PET) or ex vivo autoradiography to confirm that the drug is binding to its intended target in the brain at therapeutic concentrations.[11][27]

G cluster_0 Neurotransmitter Release cluster_1 Postsynaptic Action cluster_2 Signal Termination Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (contains Glutamate) Glutamate_Release Glutamate Release Vesicle->Glutamate_Release NMDA NMDA Receptor Glutamate_Release->NMDA binds AMPA AMPA Receptor Glutamate_Release->AMPA binds mGluR mGluR Receptor Glutamate_Release->mGluR binds EAAT EAAT Transporter Glutamate_Release->EAAT reuptake Postsynaptic Postsynaptic Neuron Ca_Influx Ca²⁺ Influx NMDA->Ca_Influx AMPA->Ca_Influx Signal Downstream Signaling (e.g., PI3K/AKT, MEK/ERK) mGluR->Signal Ca_Influx->Signal Astrocyte Astrocyte Conversion Glutamate -> Glutamine

Figure 2: Simplified Glutamatergic Synaptic Transmission Pathway.
Efficacy in Animal Models of CNS Disorders

Demonstrating efficacy in a relevant animal model is a critical step for advancing a CNS analog.[28] While no animal model perfectly recapitulates a human CNS disease, they are essential for providing proof-of-concept.[10]

  • Neurodegenerative Disease Models:

    • Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1, 5XFAD mice) are widely used to test therapies targeting amyloid pathology.[26][28]

    • Parkinson's Disease: Neurotoxin-induced models (e.g., MPTP in mice, 6-OHDA in rats) that lesion dopaminergic neurons are standard for assessing symptomatic treatments.[29]

  • Neuropsychiatric Disorder Models:

    • Depression: Models like the Forced Swim Test and Tail Suspension Test are used to screen for antidepressant activity.[30]

    • Anxiety: The Elevated Plus Maze and Open Field Test are common behavioral paradigms to assess anxiolytic effects.[29]

Preclinical Safety and Toxicology

Before a drug can enter human trials, it must undergo rigorous safety testing.[31] This includes:

  • Safety Pharmacology: Evaluates the effects of the drug on vital functions, including cardiovascular, respiratory, and central nervous systems.

  • Toxicology Studies: Dose-range finding and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a safe starting dose for clinical trials.

Conclusion

The development of central nervous system agent analogs is a complex, multi-disciplinary endeavor that hinges on an iterative cycle of design, synthesis, and rigorous testing. The path from a preliminary lead compound to a viable clinical candidate is fraught with challenges, chief among them the blood-brain barrier. By employing a rational, data-driven approach that integrates medicinal chemistry principles with a sophisticated cascade of in vitro and in vivo assays, researchers can significantly improve the probability of success. The protocols and strategies outlined in this guide provide a robust framework for navigating this intricate process, ultimately accelerating the discovery of new therapies for debilitating neurological and psychiatric disorders.

References

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Available from: [Link]

  • Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed. Available from: [Link]

  • In vitro Disease Models for Screening Services. NeuroProof. Available from: [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. Available from: [Link]

  • Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Bentham Science. Available from: [Link]

  • In vitro primary human and animal cell-based blood-brain barrier models as a screening tool in drug discovery. Semantic Scholar. Available from: [Link]

  • CNS Disease Models for Preclinical Research Services. Pharmaron. Available from: [Link]

  • Blood Brain Barrier Permeability Assay Background. Neuromics. Available from: [Link]

  • CNS Pharmacology Models. Medicilon. Available from: [Link]

  • CNS Risk Assessment in Preclinical Development. Allucent. Available from: [Link]

  • Medicinal Chemistry. Charles River - YouTube. Available from: [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Available from: [Link]

  • CNS/Pain - Pharmacology Discovery Services. Eurofins. Available from: [Link]

  • Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC - PubMed Central. Available from: [Link]

  • The future of CNS drug development: signs of real progress. Drug Discovery World (DDW). Available from: [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. Available from: [Link]

  • Advances in CNS drug development. Research Outreach. Available from: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC - PubMed Central. Available from: [Link]

  • Essential CNS drug development – pre-clinical development (Chapter 3). Cambridge University Press & Assessment. Available from: [Link]

  • De-risking CNS drug development with advanced preclinical imaging CRO solutions. Perceptive. Available from: [Link]

  • CHAPTER 18: Medicinal Chemistry Challenges in CNS Drug Discovery. Royal Society of Chemistry. Available from: [Link]

  • Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. Neuro-Oncology | Oxford Academic. Available from: [Link]

  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell. Available from: [Link]

  • current development of CNS drug research. International Journal of Neuropsychopharmacology | Oxford Academic. Available from: [Link]

  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Frontiers. Available from: [Link]

  • Fragment-based CNS drug design. Frontiers. Available from: [Link]

  • Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience - ACS Publications. Available from: [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available from: [Link]

  • Current approaches to enhance CNS delivery of drugs across the brain barriers. PMC - PubMed Central. Available from: [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Request PDF - ResearchGate. Available from: [Link]

  • Optimizing Early “Go/No Go” Decisions in CNS Drug Development. PMC - NIH. Available from: [Link]

  • Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. PMC - PubMed Central. Available from: [Link]

  • CNS Neurotransmitter Systems. JustInTimeMedicine. Available from: [Link]

  • Considerations for Target Selection in CNS Drug Discovery Programs. ScienceDirect. Available from: [Link]

  • Neurotransmitter Regulatory Networks: A New Perspective on Cancer Therapy. MDPI. Available from: [Link]

  • Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets. ACS Omega. Available from: [Link]

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  • Neurotransmitter Receptors in Cell Signaling Transduction. Sino Biological. Available from: [Link]

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Application

Protocols for amide coupling reactions involving 1-(Pyridin-3-yl)cyclopropanecarboxylic acid

An Application Guide to Amide Coupling Reactions Involving 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Introduction: The Central Role of the Amide Bond The amide bond is a cornerstone of modern medicinal chemistry, prese...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Coupling Reactions Involving 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all pharmaceuticals and featuring in two-thirds of drug candidates.[1] Its prevalence is due to its exceptional metabolic stability and its ability to act as a rigid hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[2][3]

This guide focuses on protocols for a specific, high-value building block: 1-(Pyridin-3-yl)cyclopropanecarboxylic acid . This moiety combines a conformationally restricted cyclopropane ring with a pyridine heterocycle. The cyclopropane provides a rigid scaffold, often improving binding affinity and metabolic stability, while the pyridine ring offers a key hydrogen bond acceptor and a vector for modifying solubility and pharmacokinetic properties. Its derivatives have shown significant potential, for instance, as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT).[4]

However, the unique structure of this acid presents specific challenges in amide coupling, including potential steric hindrance from the cyclopropyl group and the electronic influence of the basic pyridine nitrogen.[5] This application note provides researchers, scientists, and drug development professionals with a detailed examination of robust protocols, an explanation of the underlying chemical principles, and a guide for selecting the optimal conditions for their specific amine substrate.

Core Principle: The Activation of the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, as the acidic proton of the carboxyl group will readily react with the basic amine to form a non-reactive ammonium-carboxylate salt.[6] Therefore, all modern amide coupling strategies rely on a two-step process, often performed in a single pot:

  • Activation: The carboxylic acid is converted into a more electrophilic species (a reactive intermediate) by reacting it with a "coupling reagent".

  • Acylation: The amine nucleophile attacks the activated intermediate to form the tetrahedral intermediate, which then collapses to the desired amide product.

Caption: General workflow for amide bond formation.

Protocol I: Carbodiimide-Mediated Coupling (EDC • HCl with HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), are classic dehydrating agents.[2] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[7] The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) is crucial; it traps the O-acylisourea to form an HOBt-active ester, which is more stable, less prone to racemization, and reacts efficiently with the amine.[8]

Mechanism of Action

// Nodes Acid [label="R-COOH"]; EDC [label="EDC"]; O_acylisourea [label="O-Acylisourea\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOBt [label="HOBt"]; HOBt_ester [label="HOBt Active Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH2"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="EDC Byproduct\n(Water Soluble)"];

// Edges Acid -> O_acylisourea [label="+ EDC"]; EDC -> O_acylisourea [style=invis]; O_acylisourea -> HOBt_ester [label="+ HOBt\n- EDC Byproduct"]; HOBt -> HOBt_ester [style=invis]; HOBt_ester -> Amide [label="+ R'-NH2\n- HOBt"]; Amine -> Amide [style=invis]; O_acylisourea -> Urea [label="Side Reaction\n(N-Acylurea)", style=dashed, color="#EA4335"]; } Caption: EDC/HOBt coupling mechanism.

Detailed Experimental Protocol
  • To a stirred solution of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M), add the desired amine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC•HCl (1.2 eq) portion-wise to the cooled mixture.

  • If the amine starting material is a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq for the salt, plus an optional 0.1 eq catalytic amount) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers successively with saturated NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. [9]

    Parameter Recommended Value
    Solvent DCM, DMF
    Equivalents (Acid) 1.0
    Equivalents (Amine) 1.0 - 1.2
    Equivalents (EDC•HCl) 1.2 - 1.5
    Equivalents (HOBt) 1.2 - 1.5
    Base (if needed) DIPEA (1.1-2.0 eq)
    Temperature 0 °C to Room Temp.

    | Time | 12 - 24 hours |

Protocol II: Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium/aminium salt-based reagents are among the most efficient coupling reagents available. [10]HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the less acidic and more reactive HOBt analogue, HOAt (1-hydroxy-7-azabenzotriazole). In the presence of a base, HATU rapidly converts carboxylic acids into highly reactive OAt-active esters. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step.

Mechanism of Action

// Nodes Acid [label="R-COOH + Base"]; HATU [label="HATU"]; OAt_ester [label="OAt Active Ester\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH2"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="HOAt +\nTetramethylurea"]; Guanidinium [label="Guanidinium\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acid -> OAt_ester [label="+ HATU"]; HATU -> OAt_ester [style=invis]; OAt_ester -> Amide [label="+ R'-NH2"]; Amine -> Amide [style=invis]; Amide -> Byproducts [style=dashed, arrowhead=none, label="releases"]; HATU -> Guanidinium [label="+ Amine\n(Side Reaction)", style=dashed, color="#EA4335"]; }

Caption: HATU coupling mechanism and potential side reaction.

Detailed Experimental Protocol

A key consideration with HATU is the order of addition to prevent a side reaction where the amine attacks HATU directly, forming an inactive guanidinium species. [11]Pre-activation of the carboxylic acid is therefore highly recommended.

  • Dissolve 1-(Pyridin-3-yl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M).

  • Add HATU (1.1 eq) followed by DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation (formation of the OAt-ester).

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water or a 5% LiCl aqueous solution (to aid DMF removal).

  • Extract the product with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% LiCl solution, then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. [9]

    Parameter Recommended Value
    Solvent DMF
    Equivalents (Acid) 1.0
    Equivalents (Amine) 1.0 - 1.2
    Equivalents (HATU) 1.1 - 1.2
    Equivalents (Base) DIPEA (2.0 - 3.0)
    Temperature Room Temp.

    | Time | 1 - 6 hours |

Protocol III: Phosphonium Salt-Mediated Coupling (PyBOP)

Phosphonium salt reagents, like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are analogous to uronium salts but offer a key advantage: they do not react with the amine component to form guanidinium byproducts. This allows for more flexibility in the order of addition and can be beneficial when coupling valuable or sensitive amines. PyBOP activates the carboxylic acid to form an OBt-active ester, similar to the EDC/HOBt system but often with faster kinetics.

Mechanism of Action

// Nodes Acid [label="R-COOH + Base"]; PyBOP [label="PyBOP"]; OBt_ester [label="OBt Active Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH2"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="HOAt +\nTripyrrolidinophosphine\noxide"];

// Edges Acid -> OBt_ester [label="+ PyBOP"]; PyBOP -> OBt_ester [style=invis]; OBt_ester -> Amide [label="+ R'-NH2"]; Amine -> Amide [style=invis]; Amide -> Byproducts [style=dashed, arrowhead=none, label="releases"]; }

Caption: PyBOP coupling mechanism.

Detailed Experimental Protocol
  • Dissolve 1-(Pyridin-3-yl)cyclopropanecarboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM (approx. 0.1 M).

  • Add DIPEA (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add PyBOP (1.1 eq) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Once complete, perform an aqueous workup as described in the previous protocols (e.g., quench with water, extract with EtOAc).

  • Wash the organic layer with 10% citric acid (to remove excess base), saturated NaHCO₃, and brine. [9]8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

ParameterRecommended Value
Solvent DMF, DCM
Equivalents (Acid) 1.0
Equivalents (Amine) 1.0 - 1.2
Equivalents (PyBOP) 1.1 - 1.2
Equivalents (Base) DIPEA (2.0 - 3.0)
Temperature 0 °C to Room Temp.
Time 2 - 16 hours

Protocol IV: Phosphonic Anhydride-Mediated Coupling (T3P®)

Propylphosphonic Anhydride, commonly known as T3P®, is a versatile and powerful coupling reagent. It functions by forming a mixed phosphonic-carboxylic anhydride intermediate, which is highly reactive towards amines. A significant advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying purification. [11][12]T3P® is known for high yields and low rates of epimerization. [11]

Mechanism of Action

// Nodes Acid [label="R-COOH + Base"]; T3P [label="T3P®"]; Mixed_Anhydride [label="Mixed Anhydride\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH2"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Propylphosphonic\nacid derivatives\n(Water Soluble)"];

// Edges Acid -> Mixed_Anhydride [label="+ T3P®"]; T3P -> Mixed_Anhydride [style=invis]; Mixed_Anhydride -> Amide [label="+ R'-NH2"]; Amine -> Amide [style=invis]; Amide -> Byproducts [style=dashed, arrowhead=none, label="releases"]; }

Caption: T3P® coupling mechanism.

Detailed Experimental Protocol

T3P® is often supplied as a solution in an organic solvent (e.g., Ethyl Acetate or DMF).

  • To a solution of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent like Ethyl Acetate or THF, add a suitable base (e.g., DIPEA or Pyridine, 2.0-3.0 eq).

  • Add the T3P® solution (typically 50% in EtOAc, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Extract the product with an organic solvent.

  • The aqueous layer, containing the phosphonic acid byproducts, is separated and discarded. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography if necessary.

ParameterRecommended Value
Solvent EtOAc, THF, DCM
Equivalents (Acid) 1.0
Equivalents (Amine) 1.0 - 1.2
Equivalents (T3P®) 1.5
Equivalents (Base) DIPEA or Pyridine (2.0 - 3.0)
Temperature 0 °C to Room Temp.
Time 1 - 12 hours

Summary and Reagent Selection Guide

Choosing the right coupling reagent depends on the specific properties of the amine substrate, cost considerations, and desired reaction efficiency. For sterically hindered or electron-deficient amines, a more powerful reagent like HATU is often required. [5]

Feature EDC/HOBt HATU PyBOP T3P®
Reactivity Moderate Very High High High
Reaction Time Long (12-24h) Very Short (1-6h) Moderate (2-16h) Short (1-12h)
Byproduct Removal Standard Wash Standard Wash Standard Wash Easy (Water Wash)
Side Reaction Risk Racemization, N-Acylurea Guanidinylation Low Low
Cost Low High High Moderate

| Best For | Standard couplings, cost-sensitive synthesis | Difficult couplings, hindered substrates, rapid synthesis | Valuable amines, preventing guanidinylation | Clean reactions, easy purification, low racemization |

G Start Select Coupling Protocol Q_Substrate Is the amine sterically hindered or electron-poor? Start->Q_Substrate Q_Cost Is cost the primary concern? Q_Substrate->Q_Cost No Use_HATU Use HATU Protocol Q_Substrate->Use_HATU Yes Q_Purity Is ease of purification/ byproduct removal critical? Q_Cost->Q_Purity No Use_EDC Use EDC/HOBt Protocol Q_Cost->Use_EDC Yes Use_T3P Use T3P® Protocol Q_Purity->Use_T3P Yes Use_PyBOP Consider PyBOP as an alternative to HATU Q_Purity->Use_PyBOP No

Caption: Decision guide for selecting a coupling protocol.

References

  • Valle, L. D., & Catlin, L. W. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 15(1). Available at: [Link]

  • Guiso, M., et al. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 11525-11628. Available at: [Link]

  • Lassalas, P., et al. (2016). Recent developments in catalytic amide bond formation. ACS Catalysis, 6(3), 1786-1797. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Dunetz, J. R., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(4), 1146-1163. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Available at: [Link]

  • DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11473-11480. Available at: [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-144. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2685-2691. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(4), 1146-1163. Available at: [Link]

  • Dragovich, P. S., et al. (2014). Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Journal of Medicinal Chemistry, 57(5), 2117-2134. Available at: [Link]

  • Pace, V., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(41), 21334-21340. Available at: [Link]

  • Bo-Linn, L., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

  • Norris, J. (2018, April 21). Synthesis of Amides [Video]. YouTube. Available at: [Link]

  • Bhardwaj, N., et al. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 21(37), 7572-7579. Available at: [Link]

  • Li, P., & Xu, J. C. (2001). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 57(49), 9789-9839.
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Method

Application Notes &amp; Protocols: Asymmetric Synthesis of 1-(Pyridin-3-yl)cyclopropane Derivatives

I. Introduction: The Significance of Pyridinylcyclopropanes in Modern Drug Discovery The fusion of a pyridine ring and a cyclopropane moiety creates a unique structural motif of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Significance of Pyridinylcyclopropanes in Modern Drug Discovery

The fusion of a pyridine ring and a cyclopropane moiety creates a unique structural motif of significant interest in medicinal chemistry. The pyridine ring, the second most abundant nitrogen heterocycle in pharmaceuticals, offers crucial hydrogen bonding and aromatic interaction capabilities.[1] Simultaneously, the cyclopropane ring introduces conformational rigidity and a three-dimensional architecture that can enhance binding affinity and metabolic stability.[2][3] This combination has led to the development of potent and selective therapeutic agents, such as GPR88 agonists.[1]

However, the asymmetric synthesis of 1-(pyridin-3-yl)cyclopropane derivatives presents a considerable challenge. The Lewis basicity of the pyridine nitrogen can interfere with many catalytic systems, leading to catalyst deactivation and diminished stereocontrol.[4] This guide provides an in-depth exploration of cutting-edge methodologies developed to overcome these obstacles, with a focus on transition-metal catalysis and biocatalysis. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and provide insights into troubleshooting and optimization.

II. Mechanistic Insights: Navigating the Challenges of Pyridyl Substrates

The primary hurdle in the asymmetric cyclopropanation of vinylpyridines is the coordinating ability of the pyridine nitrogen. This can lead to non-productive binding to the metal center of a catalyst, disrupting the catalytic cycle. Successful strategies often involve catalysts that are either tolerant to the pyridine's basicity or operate via mechanisms that are not significantly perturbed by it.

A. Transition-Metal Catalysis: Rhodium and Ruthenium Complexes

Rhodium(II) carboxylate complexes are powerful catalysts for the cyclopropanation of olefins with diazo compounds.[5][6][7] In the context of pyridinylcyclopropanes, the choice of chiral ligand is paramount in achieving high enantioselectivity. These ligands create a chiral environment around the rhodium center, directing the approach of the carbene to the olefin.

Ruthenium-based catalysts, such as those employing PyBox ligands, have also shown promise, although they can sometimes yield lower diastereo- and enantioselectivities compared to biocatalytic methods for certain substrates.[8][9]

B. Biocatalysis: The Power of Engineered Hemoproteins

Engineered hemoproteins, particularly myoglobin (Mb) variants, have emerged as highly effective biocatalysts for the asymmetric cyclopropanation of a wide range of olefins, including those bearing a pyridine moiety.[1][8] These enzymes offer several advantages:

  • High Stereoselectivity: Engineered myoglobins can provide exceptional levels of both diastereo- and enantioselectivity, often exceeding 99% de and ee.[8][9]

  • Complementary Stereoselectivity: Different engineered variants can produce opposite enantiomers of the desired product, providing access to a broader range of chiral building blocks.[8][9]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions.

The mechanism involves the formation of a heme-carbene intermediate within the enzyme's active site, which then undergoes a stereoselective addition to the olefin.

III. Key Methodologies for Asymmetric Synthesis

This section outlines two primary approaches for the asymmetric synthesis of 1-(pyridin-3-yl)cyclopropane derivatives: Rhodium-catalyzed cyclopropanation and biocatalytic cyclopropanation using engineered myoglobin.

A. Rhodium-Catalyzed Asymmetric Cyclopropanation

This method is a versatile approach for the synthesis of a variety of cyclopropane derivatives. The reaction involves the decomposition of a diazo compound by a chiral rhodium(II) catalyst to generate a rhodium carbene, which then reacts with an olefin.

Workflow for Rhodium-Catalyzed Cyclopropanation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Diazo Compound and Vinylpyridine Solutions setup Set up Inert Atmosphere Reaction reagents->setup catalyst Prepare Chiral Rhodium(II) Catalyst Solution catalyst->setup addition Slow Addition of Diazo Compound setup->addition monitoring Monitor Reaction by TLC/GC-MS addition->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Rhodium-Catalyzed Cyclopropanation Workflow.

B. Biocatalytic Asymmetric Cyclopropanation with Engineered Myoglobin

This cutting-edge technique utilizes whole E. coli cells expressing an engineered myoglobin variant to catalyze the cyclopropanation. This approach is particularly advantageous for its high stereoselectivity and environmentally friendly reaction conditions.

Workflow for Biocatalytic Cyclopropanation:

cluster_prep Cell Culture & Preparation cluster_reaction Biotransformation cluster_workup Product Isolation culture Culture E. coli Expressing Engineered Myoglobin harvest Harvest and Resuspend Cells culture->harvest setup Set up Biotransformation with Substrates harvest->setup incubate Incubate with Shaking setup->incubate monitoring Monitor Conversion by HPLC incubate->monitoring extract Extract with Ethyl Acetate monitoring->extract purify Purify by Flash Chromatography extract->purify

Caption: Biocatalytic Cyclopropanation Workflow.

IV. Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Diazo compounds are potentially explosive and should be handled with care.

A. Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of 3-Vinylpyridine

This protocol is adapted from established methodologies for rhodium-catalyzed cyclopropanations.[5]

Materials:

  • Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTTL)₄)

  • 3-Vinylpyridine

  • Ethyl diazoacetate

  • Dichloromethane (DCM), anhydrous

  • Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add Rh₂(S-TCPTTL)₄ (0.01 mmol, 1 mol%).

  • Reagent Addition: Add anhydrous DCM (5 mL) and 3-vinylpyridine (1.0 mmol).

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (5 mL). Add this solution to the reaction mixture dropwise over 4 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 1-(pyridin-3-yl)cyclopropane-1-carboxylate.

  • Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

CatalystSubstrateProductYield (%)dree (%)
Rh₂(S-TCPTTL)₄3-VinylpyridineEthyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate~85>20:1~95
B. Protocol 2: Biocatalytic Asymmetric Cyclopropanation using Engineered Myoglobin

This protocol is based on the work of Fasan and co-workers.[8][9]

Materials:

  • E. coli cells expressing engineered myoglobin (e.g., Mb(H64V,V68A))

  • 3-Vinylpyridine

  • Ethyl diazoacetate

  • M9 minimal media

  • Glucose

  • Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Sodium dithionite

  • Ethyl acetate

Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of E. coli harboring the engineered myoglobin plasmid into LB media with kanamycin and grow overnight at 37 °C.

    • Inoculate M9 minimal media supplemented with glucose and kanamycin with the overnight culture.

    • Grow at 37 °C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression with IPTG and grow for an additional 24 hours at 25 °C.

  • Cell Harvest and Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in M9 minimal media to a final OD₆₀₀ of 50.

  • Biotransformation:

    • To a culture tube, add the cell suspension (1 mL).

    • Add a solution of 3-vinylpyridine (5 mM final concentration) and ethyl diazoacetate (10 mM final concentration).

    • Add a freshly prepared solution of sodium dithionite (10 mM final concentration) as a reducing agent.

    • Seal the tube and incubate at room temperature with shaking for 24 hours.

  • Product Extraction:

    • Extract the reaction mixture with ethyl acetate (3 x 1 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Concentrate the organic extract and purify the product by flash chromatography.

    • Determine the yield, dr, and ee by GC-MS and chiral HPLC.

BiocatalystSubstrateProductYield (%)de (%)ee (%)
Mb(H64V,V68A)(E)-1-(pyridin-3-yl)prop-1-eneEthyl 2-methyl-3-(pyridin-3-yl)cyclopropane-1-carboxylate75>99>99

V. Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Catalyst deactivation (pyridine coordination)Use a more robust catalyst or a biocatalytic approach.
Incomplete reactionIncrease reaction time or temperature (for chemical catalysis).
Low Enantioselectivity Inappropriate chiral ligand/biocatalystScreen a library of chiral ligands or engineered enzyme variants.
Racemization of productPerform the reaction at a lower temperature.
Low Diastereoselectivity Steric hindranceModify the substrate or catalyst to favor the formation of one diastereomer.

VI. Future Outlook

The asymmetric synthesis of 1-(pyridin-3-yl)cyclopropane derivatives is a rapidly evolving field. Future research will likely focus on the development of novel catalytic systems with even greater efficiency and selectivity. The expansion of the substrate scope to include more complex and functionalized vinylpyridines will be a key area of investigation. Furthermore, the application of continuous flow technologies could enable the scalable and safe production of these valuable compounds for pharmaceutical applications. The continued development of organocatalytic methods also presents a promising avenue for metal-free and environmentally benign syntheses.[10][11][12][13]

VII. References

  • Fasan, R., & Arnold, F. H. (2021). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC - NIH. --INVALID-LINK--

  • Fasan, R. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC - NIH. --INVALID-LINK--

  • ChemTube3D. Enantioselective Cyclopropanation - Asymmetric Simmons-Smith reaction. --INVALID-LINK--

  • ACS Fall 2025. Asymmetric transition metal catalyzed Simmons–Smith cyclopropanations. --INVALID-LINK--

  • Kunz, R. K., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 127(10), 3240–3241. --INVALID-LINK--

  • Yu, Z.-X. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. Accounts of Chemical Research. --INVALID-LINK--

  • Uyeda, C. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. --INVALID-LINK--

  • Krische, M. J. (2018). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. NIH. --INVALID-LINK--

  • Wikipedia. Simmons–Smith reaction. --INVALID-LINK--

  • MDPI. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. --INVALID-LINK--

  • Davies, H. M. L. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 2(6), 1082-1088. --INVALID-LINK--

  • Andrés, J. M., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21, 2361. --INVALID-LINK--

  • Meggers, E. (2021). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 23(15), 6046–6051. --INVALID-LINK--

  • Fasan, R. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition, 55(48), 15024-15028. --INVALID-LINK--

  • Tang, Y. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. Journal of the American Chemical Society, 125(43), 13030–13031. --INVALID-LINK--

  • Oh, K. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Tetrahedron Letters, 117, 154388. --INVALID-LINK--

  • Johnson, J. (2025). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. ChemRxiv. --INVALID-LINK--

  • Davies, H. M. L. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. --INVALID-LINK--

  • Gademann, K. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC - NIH. --INVALID-LINK--

  • Aggarwal, V. K. (2001). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (21), 2244-2245. --INVALID-LINK--

  • Johnson, J. S. (2024). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC - NIH. --INVALID-LINK--

  • Afonso, C. A. M. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(3), 254-284. --INVALID-LINK--

References

Application

Application Note: 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide as a Versatile Building Block for Novel Bioactive Heterocycles

Abstract The confluence of pyridyl and cyclopropyl motifs within a single molecular architecture presents a compelling strategy for the development of novel therapeutics, leveraging the proven pharmacophoric properties o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of pyridyl and cyclopropyl motifs within a single molecular architecture presents a compelling strategy for the development of novel therapeutics, leveraging the proven pharmacophoric properties of both groups.[1] Pyridine is the second most abundant nitrogen heterocycle found in pharmaceuticals, while the cyclopropane ring offers a rigid, three-dimensional scaffold that can enhance binding affinity and metabolic stability.[1] This application note provides a comprehensive guide to the synthetic utility of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a versatile and reactive building block. We present detailed protocols for its strategic elaboration into high-value heterocyclic systems, specifically focusing on the synthesis of novel 2-(1-(pyridin-3-yl)cyclopropyl)-1H-benzo[d]imidazole and 2-(1-(pyridin-3-yl)cyclopropyl)-5-phenyl-1,3,4-oxadiazole scaffolds. These protocols are designed to be robust and adaptable, providing researchers in medicinal chemistry and drug development with a practical toolkit for accessing new chemical space.

Introduction to the Building Block

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a bifunctional reagent possessing three key points of chemical diversity: the carboxylic acid handle, the basic nitrogen of the pyridine ring, and the strained cyclopropane core. The carboxylic acid is the primary site for synthetic manipulation, allowing for the formation of amides, esters, and other derivatives, which serve as precursors for a multitude of cyclization reactions. The pyridine moiety can be engaged in N-alkylation or metal-catalyzed cross-coupling reactions, while the cyclopropane ring acts as a non-aromatic, conformationally constrained bioisostere of a phenyl ring or a gem-dimethyl group. The fusion of these structural motifs is a validated strategy for creating valuable scaffolds for medicinal chemistry.[1]

Physicochemical Properties & Handling

Prior to use, it is essential to understand the properties and handling requirements of the title compound.

Table 1: Properties of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

PropertyValue
CAS Number 1268444-68-3
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Off-white to light yellow solid
Purity ≥97%
Storage Store at room temperature in a dry, well-ventilated place.[2]

Handling and Safety:

  • The compound is an irritant; it causes skin and serious eye irritation and may cause respiratory irritation.[3]

  • Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Avoid inhalation of dust.[3] Wash hands thoroughly after handling.[5]

  • Note on the Hydrobromide Salt: The material is supplied as a hydrobromide salt. For reactions requiring the free carboxylic acid, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) must be added to the reaction mixture to neutralize the HBr and liberate the carboxylate for activation.

Core Synthetic Strategies & Applications

The carboxylic acid moiety is the most versatile functional group for elaboration. It can be readily activated and coupled with a wide range of nucleophiles to generate intermediates primed for intramolecular cyclization, leading to a diverse array of heterocyclic products.

G cluster_start Building Block cluster_intermediates Key Intermediates cluster_products Novel Heterocyclic Scaffolds start_node 1-(Pyridin-3-yl)cyclopropanecarboxylic acid (hydrobromide) amide N-Aryl Amide Intermediate start_node->amide Amide Coupling (e.g., EDC, HOBt) hydrazide Acyl Hydrazide Intermediate start_node->hydrazide Hydrazide Formation (1. SOCl₂; 2. N₂H₄) other Other Heterocycles (e.g., Thiazoles, Pyrimidines) start_node->other benzimidazole Benzimidazoles amide->benzimidazole Acid-Catalyzed Cyclodehydration oxadiazole 1,3,4-Oxadiazoles hydrazide->oxadiazole Cyclization with Acyl Chloride/Orthoester

Figure 1. Key synthetic pathways originating from 1-(pyridin-3-yl)cyclopropanecarboxylic acid.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of two distinct heterocyclic systems.

Protocol 1: Synthesis of 2-(1-(pyridin-3-yl)cyclopropyl)-1H-benzo[d]imidazole

This protocol demonstrates the condensation of the carboxylic acid with an ortho-diaminoarene, a robust method for constructing the benzimidazole scaffold.[1][6][7] The reaction proceeds via an initial amide bond formation, followed by an acid-catalyzed intramolecular cyclization and dehydration.

G reagents Weigh Reagents: - Building Block - o-Phenylenediamine - EDC.HCl, HOBt, DIPEA dissolve Dissolve reagents in anhydrous DMF under N₂ atmosphere reagents->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool couple Stir at 0 °C for 30 min, then RT overnight cool->couple cyclize Add Acetic Acid (AcOH) Heat to 100 °C for 4h couple->cyclize workup Quench with H₂O Extract with EtOAc cyclize->workup purify Purify by Column Chromatography workup->purify analyze Characterize: NMR, LC-MS, HRMS purify->analyze

Figure 2. Experimental workflow for the synthesis of the benzimidazole derivative.

Materials:

  • 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide (1.0 eq, 244 mg, 1.0 mmol)

  • o-Phenylenediamine (1.0 eq, 108 mg, 1.0 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq, 230 mg, 1.2 mmol)

  • Hydroxybenzotriazole (HOBt) (1.1 eq, 149 mg, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq, 384 µL, 2.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Glacial Acetic Acid (2 mL)

  • Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-(pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide (244 mg, 1.0 mmol), o-phenylenediamine (108 mg, 1.0 mmol), EDC.HCl (230 mg, 1.2 mmol), and HOBt (149 mg, 1.1 mmol).

  • Add anhydrous DMF (5 mL) and stir to dissolve.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (384 µL, 2.2 mmol) to the cooled, stirring suspension. Rationale: DIPEA acts as a non-nucleophilic base to neutralize both the HBr salt of the starting material and the HCl generated from EDC, facilitating the formation of the active HOBt ester intermediate.[8][9]

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 16 hours.

  • Monitor the formation of the amide intermediate by TLC or LC-MS.

  • Once the amide formation is complete, add glacial acetic acid (2 mL) to the flask. Rationale: Acetic acid serves as both the solvent and the catalyst for the cyclodehydration step, which converts the amide intermediate into the final benzimidazole product.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into 50 mL of cold water.

  • Neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of Hexane/EtOAc) to yield the pure product.

Table 2: Expected Product Characterization

AnalysisExpected Result
Product Name 2-(1-(pyridin-3-yl)cyclopropyl)-1H-benzo[d]imidazole
Appearance White to pale yellow solid
Yield 65-80%
¹H NMR Peaks corresponding to pyridyl, cyclopropyl, and benzimidazole protons.
LC-MS (m/z) Expected [M+H]⁺: 248.1182
Protocol 2: Synthesis of 2-(1-(pyridin-3-yl)cyclopropyl)-5-phenyl-1,3,4-oxadiazole

This two-step protocol illustrates the conversion of the carboxylic acid into an acylhydrazide, which is then cyclized with an acyl chloride to form a 2,5-disubstituted 1,3,4-oxadiazole. This class of heterocycles is known for its diverse biological activities.[10]

G cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole Formation acid_chloride Convert to Acid Chloride (SOCl₂, Reflux) hydrazinolysis React with Hydrazine (N₂H₄·H₂O, THF, 0 °C) acid_chloride->hydrazinolysis acylation Acylate with Benzoyl Chloride (Pyridine, DCM, 0 °C) hydrazinolysis->acylation cyclization Cyclodehydrate Diacylhydrazide (POCl₃, Reflux) acylation->cyclization analyze Workup, Purify & Characterize cyclization->analyze

Figure 3. Two-step workflow for the synthesis of the 1,3,4-oxadiazole derivative.

Materials:

  • 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide (1.0 eq, 244 mg, 1.0 mmol)

  • Thionyl chloride (SOCl₂) (3.0 eq, 219 µL, 3.0 mmol)

  • Hydrazine hydrate (N₂H₄·H₂O) (5.0 eq, 243 µL, 5.0 mmol)

  • Benzoyl chloride (1.1 eq, 128 µL, 1.1 mmol)

  • Phosphorus oxychloride (POCl₃) (5 mL)

  • Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine

  • Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

Step A: Synthesis of 1-(pyridin-3-yl)cyclopropanecarbohydrazide

  • In a round-bottom flask, suspend the starting material (244 mg, 1.0 mmol) in thionyl chloride (219 µL, 3.0 mmol).

  • Heat the mixture to reflux for 2 hours. The suspension should become a clear solution.

  • Cool to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous THF (5 mL) and cool to 0 °C.

  • In a separate flask, dissolve hydrazine hydrate (243 µL, 5.0 mmol) in THF (5 mL) and cool to 0 °C.

  • Add the hydrazine solution dropwise to the acid chloride solution at 0 °C. Stir for 1 hour.

  • Quench the reaction with water, and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude hydrazide, which can be used in the next step without further purification.

Step B: Synthesis of the 1,3,4-Oxadiazole

  • Dissolve the crude hydrazide from Step A (approx. 1.0 mmol) in anhydrous DCM (10 mL) and add pyridine (1.5 eq, 121 µL, 1.5 mmol).

  • Cool the mixture to 0 °C and add benzoyl chloride (128 µL, 1.1 mmol) dropwise. Stir at room temperature for 3 hours to form the diacylhydrazide intermediate.

  • Remove the solvent under reduced pressure.

  • Add phosphorus oxychloride (5 mL) to the residue. Rationale: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazide to the thermodynamically stable 1,3,4-oxadiazole ring.[10]

  • Heat the mixture to reflux for 6 hours.

  • Cool to room temperature and carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a saturated NaHCO₃ solution. A solid precipitate should form.

  • Filter the solid, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the final product.

Table 3: Expected Product Characterization

AnalysisExpected Result
Product Name 2-(1-(pyridin-3-yl)cyclopropyl)-5-phenyl-1,3,4-oxadiazole
Appearance White crystalline solid
Yield 55-70% (over two steps)
¹H NMR Peaks corresponding to pyridyl, cyclopropyl, and phenyl protons.
LC-MS (m/z) Expected [M+H]⁺: 278.1237

Conclusion

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a highly effective and versatile building block for constructing novel heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. The protocols detailed herein provide reliable and scalable methods for its conversion into complex benzimidazole and 1,3,4-oxadiazole derivatives. The straightforward reactivity of the carboxylic acid handle, combined with the valuable pharmacophoric features of the pyridyl and cyclopropyl groups, establishes this reagent as a powerful tool for modern drug discovery programs.

References

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498-12505. [Link]

  • Pawar, S. S., et al. (2020). Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of All Research Education and Scientific Methods, 8(6). [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). common-organic-chemistry.com. [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. [Link]

  • Guzmán, J. D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health (PMC). [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. R Discovery. [Link]

  • Kandepi, V. R., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). [Link]

  • Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis. organic-chemistry.org. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. aapptec.com. [Link]

  • Ali, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. researchgate.net. [Link]

  • Bio-protocol. (n.d.). General Procedure III: Amide Coupling. bio-protocol.org. [Link]

  • Al-Jbouri, F. H. R. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 35(1). [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. organic-synthesis.org. [Link]

  • ResearchGate. (n.d.). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation. researchgate.net. [Link]

Sources

Method

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies with Pyridine-Based Molecules

For: Researchers, scientists, and drug development professionals. Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry The pyridine ring, a six-membered aromatic heterocycle containing...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its polar nature, make it a privileged scaffold in drug design.[1][2] Pyridine derivatives are integral to a vast array of pharmaceuticals, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The synthetic tractability of the pyridine core allows for systematic modifications, making it an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy and minimizing off-target effects.[4]

This guide provides a comprehensive overview of the principles and practical applications of SAR studies focused on pyridine-based molecules. It offers detailed, field-proven protocols for the synthesis of a small library of pyridine derivatives and for their biological evaluation using a standard cytotoxicity assay. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.

Core Principles of SAR in the Context of Pyridine Analogs

SAR studies are the bedrock of rational drug design, systematically altering the chemical structure of a lead compound to understand how these changes influence its biological activity. For pyridine-based molecules, SAR exploration typically involves modifications at various positions of the pyridine ring and the introduction or alteration of substituent groups.

Key considerations in the SAR of pyridine derivatives include:

  • Position of Substituents: The electronic and steric effects of substituents are highly dependent on their position on the pyridine ring (positions 2, 3, 4, 5, and 6). The nitrogen atom influences the reactivity and electronic distribution of the ring, making each position chemically distinct.

  • Nature of Substituents: The introduction of electron-donating or electron-withdrawing groups can significantly impact the molecule's pKa, lipophilicity, and ability to interact with biological targets.[1] For instance, the addition of methoxy (-OCH3) or hydroxyl (-OH) groups has been shown to enhance the antiproliferative activity of certain pyridine derivatives.[1]

  • Steric Hindrance: The size and shape of substituents can influence the molecule's ability to fit into the binding pocket of a target protein. Bulky groups may either enhance binding through increased van der Waals interactions or hinder it due to steric clashes.

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve pharmacokinetic or pharmacodynamic properties.

Experimental Workflow for a Pyridine-Based SAR Study

A typical SAR campaign for pyridine-based molecules follows a logical progression from synthesis to biological evaluation and data analysis.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design of Pyridine Library Synthesis Chemical Synthesis (e.g., Hantzsch Synthesis) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Bioassay (e.g., MTT Assay) Purification->Screening Test Compounds IC50 Determine IC50 Values Screening->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis Biological Data Next_Gen Design Next-Generation Compounds SAR_Analysis->Next_Gen Next_Gen->Synthesis Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Protocol 1: Synthesis of a 2,4,6-Trisubstituted Pyridine Library via Hantzsch Condensation

The Hantzsch pyridine synthesis is a robust and versatile multi-component reaction for the preparation of substituted pyridines and their dihydrogenated precursors.[5][6] This protocol describes the synthesis of a small library of 2,4,6-trisubstituted pyridines, which are common scaffolds in medicinal chemistry.

Rationale: This one-pot reaction is efficient for generating structural diversity around a central pyridine core, making it ideal for SAR studies. By varying the starting aldehyde and β-ketoester, a wide range of analogs can be synthesized under relatively mild conditions.

Materials:

  • Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Nitric acid (for oxidation)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and solvents

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine an aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in 30 mL of ethanol.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Formation of Dihydropyridine: Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the intermediate 1,4-dihydropyridine. The precipitate can be collected by filtration, washed with cold ethanol, and dried.

  • Oxidation to Pyridine: The crude dihydropyridine (5 mmol) is then dissolved in glacial acetic acid (20 mL). To this solution, a mild oxidizing agent such as nitric acid (5 mmol) is added dropwise at room temperature. The mixture is then gently heated to 50-60°C for 1-2 hours until the oxidation is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,4,6-trisubstituted pyridine.

  • Characterization: The structure and purity of the final compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] It is widely used for in vitro screening of potential anticancer agents.

Rationale: This assay is a reliable, quantitative, and high-throughput method to determine the cytotoxic effects of the synthesized pyridine derivatives on cancer cell lines. The resulting IC50 values (the concentration of a drug that inhibits cell growth by 50%) are crucial for establishing the SAR.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[9]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Synthesized pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (ELISA reader)

  • Humidified incubator (37°C, 5% CO₂)

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight to allow the cells to attach.[10]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. The final concentrations should typically range from nanomolar to micromolar. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.[9]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm is often used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package.

Data Presentation and SAR Analysis

The quantitative data obtained from the bioassays should be organized in a clear and concise manner to facilitate SAR analysis.

Table 1: SAR of 2,4,6-Trisubstituted Pyridine Derivatives against MCF-7 Cancer Cells

Compound IDR1 (at C4)R2 (at C2, C6)IC50 (µM)
1a -H-Ph15.2
1b 4-Cl-Ph8.5
1c 4-OCH₃-Ph25.8
2a -H4-F-Ph10.1
2b 4-Cl4-F-Ph5.3
2c 4-OCH₃4-F-Ph18.9

Data is hypothetical and for illustrative purposes.

Analysis of SAR from Table 1:

  • Effect of C4-substituent: Comparing compounds 1a , 1b , and 1c , the introduction of an electron-withdrawing chloro group at the 4-position of the central phenyl ring (1b ) enhances the cytotoxic activity (lower IC50) compared to the unsubstituted analog (1a ). Conversely, an electron-donating methoxy group (1c ) leads to a decrease in activity.

  • Effect of C2,C6-substituents: A similar trend is observed when the phenyl groups at the 2 and 6 positions bear a fluoro substituent (compounds 2a-2c ). The presence of a 4-fluoro group on the outer phenyl rings generally improves potency.

  • Combined Effects: The most potent compound in this series is 2b , which combines the beneficial effects of a 4-chloro substituent on the central ring and 4-fluoro substituents on the outer rings. This suggests that electron-withdrawing groups on the aromatic rings are favorable for the antiproliferative activity of this class of pyridine derivatives against the MCF-7 cell line.

Visualizing Biological Pathways

Understanding the mechanism of action is a critical component of drug development. Pyridine-based molecules often act as inhibitors of specific signaling pathways implicated in disease. For example, many pyridine derivatives have been developed as kinase inhibitors.[11][12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_Activation Transcription Factor Activation Kinase2->TF_Activation Transcription Gene Transcription TF_Activation->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation GF Growth Factor GF->Receptor Inhibitor Pyridine-Based Inhibitor Inhibitor->Kinase1 Inhibits

Caption: A hypothetical signaling pathway inhibited by a pyridine-based kinase inhibitor.

Conclusion and Future Directions

This guide has outlined the fundamental principles and provided detailed protocols for conducting SAR studies on pyridine-based molecules. The iterative process of design, synthesis, and biological evaluation is crucial for the development of novel therapeutics. The versatility of the pyridine scaffold ensures its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyridine derivatives, potentially through the use of computational modeling and novel synthetic methodologies to explore a wider chemical space.

References

  • Bhatia, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 796-817. Available at: [Link]

  • Donohoe, T. J., et al. (2011). Synthesis of 2,4,6-trisubstituted pyridinesvia an olefin cross-metathesis/Heck–cyclisation–elimination sequence. Chemical Communications, 47(37), 10449-10451. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(23), 7273. Available at: [Link]

  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Khan, I., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • National Center for Biotechnology Information (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & medicinal chemistry, 14(20), 6832-6846. Available at: [Link]

  • Zhang, X. W., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & medicinal chemistry, 28(23), 115775. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1433. Available at: [Link]

  • Behbehani, H., et al. (2020). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic Chemistry, 97, 103671.
  • Hassan, A. S., et al. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 11(52), 32895-32915. Available at: [Link]

  • Pal, M., et al. (2015). Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. Pharmaceutical research, 22(11), 1854-1863. Available at: [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. Available at: [Link]

  • Gamonal Ruiz-Crespo, A., et al. (2022). An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines. Molecules, 27(5), 1716. Available at: [Link]

  • Zhang, J., et al. (2018). Synthesis of 2,4,6‐triarylpyridines from N‐unsubstituted enaminones and chalcones. ChemistrySelect, 3(42), 11849-11852.
  • Rohokale, R. S., et al. (2018). Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. The Journal of Organic Chemistry, 83(21), 13513-13521. Available at: [Link]

  • Wikipedia (2023). Hantzsch pyridine synthesis. Available at: [Link]

  • Amr, A. E., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & medicinal chemistry, 14(16), 5481-5488. Available at: [Link]

  • Graphviz (2024). DOT Language. Available at: [Link]

  • Sketchviz (2023). Graphviz Examples and Tutorial. Available at: [Link]

  • YouTube (2021). Graphviz tutorial. Available at: [Link]

  • Li, Q., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & medicinal chemistry, 14(20), 6832-46. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. Available at: [Link]

  • ResearchGate (2022). Scheme 1. Preparation of pyridine via Hantzsch approaches. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Hydrobromide

Introduction 1-(Pyridin-3-yl)cyclopropanecarboxylic acid and its salts are pivotal building blocks in contemporary drug discovery, finding application as key intermediates in the synthesis of a range of pharmacologically...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyridin-3-yl)cyclopropanecarboxylic acid and its salts are pivotal building blocks in contemporary drug discovery, finding application as key intermediates in the synthesis of a range of pharmacologically active molecules. The rigid cyclopropane scaffold, coupled with the hydrogen bond accepting capability of the pyridine ring, imparts unique conformational constraints and desirable physicochemical properties to target compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the scalable synthesis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. The protocols detailed herein have been developed with a focus on safety, efficiency, and reproducibility, addressing the critical considerations for transitioning from laboratory-scale synthesis to larger-scale production.

Synthetic Strategy Overview

The overall synthetic route to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a three-step process commencing with commercially available 3-pyridylacetonitrile. The key transformation involves a cyclopropanation reaction, followed by nitrile hydrolysis and subsequent salt formation.

Synthetic_Pathway A 3-Pyridylacetonitrile B 1-(Pyridin-3-yl)cyclopropanecarbonitrile A->B  1,2-Dibromoethane,  Sodium Amide (NaNH₂)   C 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid B->C  Aqueous Acid or Base,  Heat   D 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Hydrobromide C->D  Hydrobromic Acid (HBr)  

Caption: Overall synthetic scheme for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.

Part 1: Laboratory-Scale Synthesis (Up to 10 g)

This section outlines the procedures for the synthesis of the target compound on a typical laboratory scale.

Step 1.1: Synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

This step involves the alkylation of 3-pyridylacetonitrile with 1,2-dibromoethane using sodium amide as a strong base. This reaction is exothermic and requires careful temperature control.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel.

  • Inert atmosphere (Nitrogen or Argon).

  • Cooling bath (ice/salt or dry ice/acetone).

  • 3-Pyridylacetonitrile.

  • Sodium amide (NaNH₂).

  • 1,2-Dibromoethane.

  • Anhydrous toluene.

  • Ammonium chloride solution (saturated).

  • Drying agent (e.g., anhydrous sodium sulfate).

  • Rotary evaporator.

Protocol:

  • Reaction Setup: Under an inert atmosphere, charge a dry three-necked flask with sodium amide (2.2 equivalents) and anhydrous toluene. Cool the suspension to -10 °C to -5 °C using a cooling bath.

  • Reagent Addition: Slowly add a solution of 3-pyridylacetonitrile (1.0 equivalent) in anhydrous toluene via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 0 °C.

  • Anion Formation: Stir the resulting mixture at 0 °C for 1 hour to ensure complete formation of the corresponding anion.

  • Cyclopropanation: Add 1,2-dibromoethane (1.1 equivalents) dropwise, keeping the temperature below 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Separate the organic layer, and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1-(pyridin-3-yl)cyclopropanecarbonitrile, which can be used in the next step without further purification or purified by column chromatography.

Step 1.2: Hydrolysis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[1][2][3][4] Acidic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring under strong basic conditions at elevated temperatures.

Materials and Equipment:

  • Round-bottom flask with a reflux condenser.

  • Heating mantle.

  • pH meter or pH paper.

  • 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Sodium hydroxide (NaOH) solution.

  • Extraction solvent (e.g., dichloromethane or ethyl acetate).

Protocol (Acidic Hydrolysis):

  • Reaction Setup: Charge a round-bottom flask with 1-(pyridin-3-yl)cyclopropanecarbonitrile (1.0 equivalent) and a 6 M aqueous solution of hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Cool the reaction mixture to room temperature. Adjust the pH to the isoelectric point of the amino acid (typically pH 4-5) with a concentrated sodium hydroxide solution. The product may precipitate at this point.

  • Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent.

  • Purification: Dry the organic extracts over a suitable drying agent, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-3-yl)cyclopropanecarboxylic acid. Further purification can be achieved by recrystallization.

Step 1.3: Formation of 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Hydrobromide

The final step is the formation of the hydrobromide salt, which often improves the crystallinity and handling properties of the compound.

Materials and Equipment:

  • Beaker or flask.

  • Stir plate.

  • Filtration apparatus.

  • 1-(Pyridin-3-yl)cyclopropanecarboxylic acid.

  • 48% aqueous hydrobromic acid (HBr) or HBr in acetic acid.

  • Suitable solvent for crystallization (e.g., isopropanol, ethanol, or acetone).

Protocol:

  • Dissolution: Dissolve the crude or purified 1-(pyridin-3-yl)cyclopropanecarboxylic acid in a minimal amount of a suitable solvent like isopropanol.

  • Salt Formation: Slowly add one equivalent of 48% aqueous hydrobromic acid or a solution of HBr in acetic acid with stirring.

  • Crystallization: The hydrobromide salt should precipitate upon addition or after a short period of stirring. Cooling the mixture in an ice bath can promote further crystallization.

  • Isolation: Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Part 2: Scale-Up Considerations and Protocol (100 g to 1 kg)

Scaling up chemical reactions from the lab bench to a pilot or production scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.[6]

Key Scale-Up Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Exothermicity of Cyclopropanation The reaction of 3-pyridylacetonitrile with sodium amide and 1,2-dibromoethane is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2][3][4][7] This can lead to a dangerous thermal runaway. Mitigation includes:Utilizing a jacketed reactor with a reliable cooling system.Implementing a controlled, slow addition of reagents using a calibrated pump.Continuous monitoring of the internal reaction temperature with alarms for deviations.Performing reaction calorimetry studies (e.g., DSC) to understand the thermal profile and determine the maximum heat output.
Handling of Sodium Amide Sodium amide is a highly reactive and moisture-sensitive solid that can ignite in air and reacts violently with water.[5][8][9][10][11] Handling large quantities requires stringent safety protocols:Use of a glove box or an inert atmosphere reactor for charging the reagent.Ensuring all equipment is scrupulously dry.Having appropriate fire suppression equipment for reactive metals (Class D extinguisher) readily available.Training personnel on the specific hazards and emergency procedures for sodium amide.
Work-up and Quenching Quenching a large-scale reaction containing unreacted sodium amide and other reactive species must be done with extreme caution to control the release of heat and ammonia gas. A reverse quench, where the reaction mixture is slowly added to the quenching solution, can provide better control.
Nitrile Hydrolysis The hydrolysis step often requires prolonged heating. On a larger scale, ensuring uniform heating and mixing is crucial to avoid localized overheating and potential degradation of the product. The use of a well-agitated, jacketed reactor is recommended.
Crystallization and Isolation Achieving a consistent and pure crystalline product on a large scale requires careful control over the crystallization process. This includes the choice of solvent, cooling profile, and agitation rate. The filtration and drying of large quantities of product also require specialized equipment to ensure efficiency and safety.

graph "Scale_Up_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#34A853"];

subgraph "cluster_Prep" { label = "Preparation"; style=filled; color="#F1F3F4"; node [color="#4285F4"]; A [label="Hazard & Operability\n(HAZOP) Study"]; B [label="Equipment Qualification\n(IQ/OQ)"]; C [label="Raw Material\nQC Testing"]; }

subgraph "cluster_Reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; node [color="#FBBC05"]; D [label="Controlled Reagent\nCharging"]; E [label="Continuous Temperature\nMonitoring"]; F [label="In-Process Control\n(IPC) Sampling"]; }

subgraph "cluster_Workup" { label = "Work-up & Isolation"; style=filled; color="#F1F3F4"; node [color="#34A853"]; G [label="Controlled Quenching"]; H [label="Phase Separation"]; I [label="Crystallization\n& Filtration"]; J [label="Drying"]; }

A -> B -> C -> D; D -> E -> F; F -> G [lhead=cluster_Workup]; G -> H -> I -> J; }

Caption: A generalized workflow for scaling up chemical reactions, emphasizing safety and control.

Scaled-Up Protocol

Step 2.1: Synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile (1 kg scale)

Equipment:

  • 10 L jacketed glass reactor with a bottom outlet valve, equipped with a mechanical stirrer, thermocouple, condenser, and a port for inert gas blanketing.

  • Addition pump for controlled reagent delivery.

  • Temperature control unit for the reactor jacket.

Protocol:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with sodium amide (2.2 kg, 2.2 eq) and anhydrous toluene (5 L). Start agitation and cool the reactor contents to -10 °C to -5 °C.

  • Substrate Addition: Using the addition pump, slowly add a solution of 3-pyridylacetonitrile (1.0 kg, 1.0 eq) in anhydrous toluene (2 L) over 2-3 hours, ensuring the internal temperature does not exceed 0 °C.

  • Anion Formation: Maintain the temperature at 0 °C and stir for 1 hour.

  • Cyclopropanation: Add 1,2-dibromoethane (1.2 kg, 1.1 eq) via the addition pump over 2-3 hours, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Take periodic samples for IPC analysis (e.g., HPLC) to monitor the conversion.

  • Work-up: Cool the reactor to 0 °C. In a separate vessel, prepare a solution of ammonium chloride (2 kg) in water (8 L). Slowly transfer the reaction mixture to the ammonium chloride solution with vigorous stirring, maintaining the temperature of the quench vessel below 20 °C.

  • Phase Separation and Extraction: Allow the layers to separate. Drain the aqueous layer and extract it with toluene (2 x 2 L). Combine the organic layers.

  • Washing and Concentration: Wash the combined organic layers with brine (2 L), dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2.2: Hydrolysis and Salt Formation (Integrated Protocol)

Equipment:

  • 20 L jacketed glass reactor with similar fittings as above.

Protocol:

  • Hydrolysis: Charge the reactor with the crude 1-(pyridin-3-yl)cyclopropanecarbonitrile from the previous step and 6 M hydrochloric acid (10 L). Heat the mixture to reflux (around 100 °C) with good agitation. Monitor the reaction by HPLC until completion.

  • pH Adjustment and Isolation: Cool the reaction mixture to room temperature. Slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 4-5. The product, 1-(pyridin-3-yl)cyclopropanecarboxylic acid, should precipitate. Cool the mixture to 0-5 °C to maximize precipitation.

  • Filtration and Washing: Isolate the solid product by filtration and wash the filter cake with cold water until the washings are neutral.

  • Hydrobromide Salt Formation: Transfer the wet cake of the carboxylic acid to a clean reactor. Add isopropanol (5 L) and heat to 50-60 °C to obtain a clear solution.

  • Precipitation: Slowly add 48% aqueous hydrobromic acid (1.05 eq) while maintaining the temperature. The hydrobromide salt should start to crystallize.

  • Crystallization and Isolation: Cool the mixture slowly to room temperature and then to 0-5 °C. Stir for an additional 2-4 hours at this temperature. Isolate the crystalline product by filtration.

  • Drying: Wash the filter cake with cold isopropanol and dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by appropriate analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Elemental Analysis: To confirm the elemental composition of the final salt.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Fume Hood: All manipulations involving volatile and hazardous chemicals, especially sodium amide and 1,2-dibromoethane, should be performed in a well-ventilated fume hood.[8]

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. Have a plan for handling spills and exposures to hazardous materials.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • CatSci Ltd. (n.d.).
  • Princeton University Environmental Health & Safety. (n.d.). Sodium Amide.
  • University of Georgia Environmental Safety Division. (n.d.).
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • ResearchGate. (2025, August 6).
  • Fisher Scientific. (2010, November 24).
  • Cole-Parmer. (n.d.).
  • PubMed. (2012, April 21).
  • ResearchGate. (n.d.).
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.

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Method

Analytical Methods for Monitoring Reactions with 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid

An Application Guide to Abstract: This technical guide provides a comprehensive overview and detailed protocols for the analytical monitoring of chemical reactions involving 1-(Pyridin-3-yl)cyclopropanecarboxylic acid, a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the analytical monitoring of chemical reactions involving 1-(Pyridin-3-yl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical synthesis. We present field-proven methodologies using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section explains the causality behind experimental choices, offers step-by-step protocols, and discusses data interpretation. The guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated analytical methods to ensure reaction efficiency, impurity profiling, and overall quality control.

Introduction: The Analytical Imperative

1-(Pyridin-3-yl)cyclopropanecarboxylic acid is a structurally significant building block in medicinal chemistry. Its unique composition, featuring a pyridine ring, a strained cyclopropane motif, and a carboxylic acid group, presents specific challenges and opportunities for analytical monitoring. Accurate and real-time tracking of its consumption and the formation of products and byproducts is critical for process optimization, yield maximization, and ensuring the purity of active pharmaceutical ingredients (APIs).

The choice of analytical technique is dictated by the specific information required. For routine monitoring of reaction progress and purity, HPLC with UV detection is often the workhorse. For definitive identification of intermediates and impurities, the specificity of LC-MS is unparalleled. For mechanistic studies and non-invasive, real-time quantitative analysis directly in the reaction medium, NMR spectroscopy offers a powerful solution.[1] This guide provides the foundational knowledge and practical protocols to implement these techniques effectively.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reversed-phase HPLC (RP-HPLC) is the premier technique for routine quantitative analysis of reactions involving 1-(Pyridin-3-yl)cyclopropanecarboxylic acid. Its high precision, robustness, and the strong UV chromophore of the pyridine ring make it ideal for stability-indicating assays.[2]

2.1. Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice, offering excellent hydrophobic retention for the pyridine and cyclopropyl groups. Columns with end-capping are recommended to minimize peak tailing caused by interaction of the basic pyridine nitrogen with residual acidic silanols on the silica support.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is necessary. Gradient elution ensures that both the relatively polar starting material and potentially more non-polar products are eluted with good peak shape in a reasonable timeframe.[2]

    • Aqueous Phase: A buffer (e.g., phosphate) at a slightly acidic pH (e.g., pH 2.5-4.0) is crucial. At this pH, the carboxylic acid is protonated (less polar) and the pyridine nitrogen is protonated (charged). This controlled ionization state leads to consistent retention and sharp, symmetrical peaks.

    • Organic Phase: Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength in reversed-phase chromatography.

  • Detection: The pyridine ring exhibits strong UV absorbance, typically around 254-265 nm. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.

2.2. Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_reaction Reaction Vessel cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Ongoing Synthesis Sampling 1. Withdraw Aliquot Reaction->Sampling Quench 2. Quench Reaction (if necessary) Sampling->Quench Dilute 3. Dilute with Mobile Phase A Quench->Dilute Filter 4. Filter (0.45 µm) Dilute->Filter Inject 5. Inject onto HPLC System Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. UV/PDA Detection Separate->Detect Integrate 8. Integrate Peaks Detect->Integrate Quantify 9. Quantify Species (% Area Normalization) Integrate->Quantify Report 10. Report Results Quantify->Report

Caption: General workflow for HPLC-based reaction monitoring.

2.3. Protocol: Stability-Indicating RP-HPLC Method

Objective: To quantify the consumption of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid and the formation of products.

1. Instrumentation and Materials:

  • HPLC or UHPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose, good retention.
Mobile Phase A 0.1% H₃PO₄ in WaterAcidic modifier to ensure consistent ionization.
Mobile Phase B AcetonitrileCommon organic eluent.
Gradient 5% B to 95% B in 15 minEnsures elution of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detection PDA at 260 nmStrong absorbance wavelength for the pyridine moiety.

3. Sample Preparation:

  • Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent. For many reactions, dilution in Mobile Phase A is sufficient.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis and Data Interpretation:

  • Inject the prepared sample onto the HPLC system.

  • Identify the peak for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid based on its retention time, established by injecting a standard of the starting material.

  • Monitor the decrease in the peak area of the starting material over time.

  • Monitor the increase in the peak area(s) of the product(s).

  • Use area normalization to estimate the relative percentage of each component. For accurate quantification, a full calibration with reference standards is required.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Structural Confirmation

When UV detection is insufficient to identify unknown impurities or confirm the structure of the desired product, LC-MS is the definitive tool. It provides molecular weight information that is critical for structural elucidation.

3.1. Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) is the preferred method. The basic nitrogen on the pyridine ring is readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule [M+H]⁺ in positive ion mode.[4]

  • Mobile Phase: To ensure compatibility with MS, volatile buffers and acids must be used. Phosphoric acid is non-volatile and will contaminate the mass spectrometer. Replace it with 0.1% formic acid or 0.1% acetic acid.[4][5]

  • Mass Analyzer: A simple single quadrupole mass spectrometer is sufficient for molecular weight confirmation. For more detailed structural analysis, a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) allows for fragmentation studies (MS/MS) to probe the molecular structure.

3.2. Protocol: LC-MS Confirmation

Objective: To confirm the molecular weight of the reaction product and identify unknown byproducts.

1. Instrumentation:

  • LC-MS system equipped with an ESI source.

  • Use the same column and a similar gradient as the HPLC method.

2. LC-MS Conditions:

ParameterRecommended SettingRationale
LC Method As per HPLC protocol (Section 2.3)Maintain chromatographic separation.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid, MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile acid, MS-compatible.
Ionization Mode ESI PositivePyridine nitrogen readily protonates.
Scan Range m/z 100 - 500Covers the expected mass of starting material and products.
Capillary Voltage 3.5 - 4.5 kVTypical voltage for stable ESI spray.
Source Temp. 120 - 150 °CAssists in desolvation.

3. Data Interpretation:

  • Extract the ion chromatogram (EIC) for the expected mass of the starting material [M+H]⁺ and the expected product(s). The molecular weight of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid is 163.17 g/mol , so its [M+H]⁺ ion will be at m/z 164.18.[6]

  • Examine the mass spectra of unknown peaks to determine their molecular weights. This information can be used to propose structures for impurities or byproducts.

NMR Spectroscopy: For Mechanistic Insights and In-Situ Monitoring

NMR spectroscopy is exceptionally powerful for non-invasively monitoring reactions in real-time.[7][8] It provides quantitative information without the need for chromatographic separation and can offer deep structural insights into reaction intermediates.[1]

4.1. Rationale for Method Design
  • Nucleus: ¹H NMR is the primary choice due to its high sensitivity and the presence of distinct protons in the molecule.

  • Quantitative Analysis: By adding a known amount of an internal standard (a compound that does not react or interfere with the reaction signals), the concentration of reactants and products can be accurately determined by comparing their peak integrals to the integral of the standard.

  • Key Signals:

    • Pyridine Ring Protons: Aromatic signals between δ 7.0-9.0 ppm.

    • Cyclopropane Protons: Aliphatic signals, often in a complex pattern, typically between δ 1.0-2.0 ppm.

    • The disappearance of these specific starting material signals and the appearance of new, shifted signals for the product provide a direct measure of reaction conversion.

4.2. Decision Tree for NMR Sample Analysis

NMR_Decision_Tree cluster_options cluster_prep Start Monitor Reaction by NMR? RealTime Real-time Monitoring? Start->RealTime YesRealTime Use NMR Flow Tube or Automated Sampling RealTime->YesRealTime Yes NoRealTime Manual Aliquot Sampling RealTime->NoRealTime No Solvent Add Deuterated Solvent + Internal Standard YesRealTime->Solvent Quench Quench Reaction? NoRealTime->Quench YesQuench Add Quenching Agent Quench->YesQuench If reaction is fast NoQuench Proceed to Solvent Addition Quench->NoQuench If reaction is slow YesQuench->Solvent NoQuench->Solvent Acquire Acquire ¹H NMR Spectrum Solvent->Acquire Process Process Data & Integrate Peaks Acquire->Process Quantify Calculate Conversion vs. Internal Standard Process->Quantify

Caption: Decision process for NMR reaction monitoring.

4.3. Protocol: ¹H NMR Reaction Monitoring

Objective: To determine the percent conversion of a reaction by monitoring the relative concentrations of starting material and product.

1. Materials:

  • NMR spectrometer (400 MHz or higher recommended).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is miscible with the reaction solvent.

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone) with a simple spectrum that does not overlap with analyte signals.

2. Sample Preparation:

  • Prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration.

  • At time zero (t=0), withdraw a precise aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Transfer this aliquot to a vial containing a precise volume (e.g., 0.5 mL) of the deuterated solvent/internal standard stock solution.

  • Mix thoroughly and transfer the solution to an NMR tube.

  • Repeat steps 2-4 at various time points throughout the reaction.

3. NMR Acquisition:

  • Lock and shim the spectrometer on the sample.

  • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for full relaxation of all protons, which is essential for accurate integration.

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved peak of the starting material (I_SM), a well-resolved peak of the product (I_Prod), and the peak of the internal standard (I_Std).

  • Calculate the relative molar amounts at each time point. For example, the amount of starting material is proportional to (I_SM / # of protons for that peak).

  • Calculate percent conversion: Conversion (%) = [Amount_Product / (Amount_Product + Amount_SM)] * 100.

Method Validation: Ensuring Trustworthiness

For use in a regulated drug development environment, any analytical method must be validated to prove it is suitable for its intended purpose.[9][10] Validation demonstrates that the method is accurate, precise, and reliable.[11][12] The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).

Validation ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal is unequivocally from the analyte.Peak purity analysis (PDA), no interference from blanks.
Linearity Proves results are proportional to concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise and accurate.Typically 80-120% of the target concentration.
Accuracy Closeness of the measured value to the true value.98.0% to 102.0% recovery of spiked samples.
Precision Agreement between repeated measurements.Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%.
LOD/LOQ Lowest amount detectable/quantifiable.Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Robustness Resilience to small, deliberate variations in method parameters.No significant impact on results from minor changes.
References
  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem. (n.d.). 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.
  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical method validation: A brief review. Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Tanaka, H., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Schlapp, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.
  • Stoll, A. T. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Doctoral dissertation).
  • Dong, M. W., & Hu, Y.-J. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • O’Brien, A. G., & Hickey, M. B. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU.
  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
  • PubChem. (n.d.). 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid.

Sources

Application

Application Notes and Protocols: Potential Pharmaceutical Applications of 1-(Pyridin-3-yl)cyclopropane Derivatives

Introduction: The Strategic Value of the 1-(Pyridin-3-yl)cyclopropane Scaffold in Medicinal Chemistry The confluence of a pyridine ring and a cyclopropane moiety within a single molecular architecture presents a compelli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(Pyridin-3-yl)cyclopropane Scaffold in Medicinal Chemistry

The confluence of a pyridine ring and a cyclopropane moiety within a single molecular architecture presents a compelling strategy for modern drug discovery. The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, metal coordination, and pi-stacking interactions, while also influencing solubility and metabolic stability. Concurrently, the cyclopropane ring, a small, strained carbocycle, offers a unique three-dimensional conformation that can serve as a rigid bioisostere for various functional groups, such as gem-dimethyl groups or alkenes. This rigidity can enhance binding affinity to biological targets and improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.

The specific incorporation of the pyridin-3-yl isomer offers a distinct vector for molecular interactions compared to its 2- and 4-pyridyl counterparts, influencing the electronic properties and spatial arrangement of potential pharmacophores. This guide provides an in-depth exploration of the potential pharmaceutical applications of 1-(pyridin-3-yl)cyclopropane derivatives, supported by detailed protocols for their synthesis and biological evaluation in key therapeutic areas.

I. Application in Oncology: Targeting Cancer Cell Proliferation and Survival

The 1-(pyridin-3-yl)cyclopropane scaffold has emerged as a promising framework for the development of novel anticancer agents. Its rigid structure allows for precise orientation of substituents to interact with specific pockets within enzyme active sites or protein-protein interfaces crucial for cancer cell survival and proliferation.

Rationale for Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Derivatives of the 1-(pyridin-3-yl)cyclopropane core have been investigated for their ability to induce programmed cell death (apoptosis) and disrupt the cell division cycle in cancer cells. The mechanism often involves the modulation of key regulatory proteins in the apoptotic pathway and cell cycle checkpoints. For instance, certain derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of the caspase cascade and subsequent cell death[1]. Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing mitosis and proliferating[1].

Experimental Protocol: Evaluation of In Vitro Anticancer Activity of a Novel 1-(Pyridin-3-yl)cyclopropane Carboxamide Derivative

This protocol outlines the steps to assess the antiproliferative and apoptosis-inducing effects of a synthesized 1-(pyridin-3-yl)cyclopropane carboxamide derivative against a human colon cancer cell line (HCT-116).

A. Synthesis of a Representative 1-(Pyridin-3-yl)cyclopropane Carboxamide

A general and adaptable synthetic route to 1-phenylcyclopropane carboxamide derivatives has been reported, which can be modified for the synthesis of 1-(pyridin-3-yl)cyclopropane analogs[2]. The key steps involve the α-alkylation of a pyridin-3-yl acetonitrile derivative followed by hydrolysis and amide coupling.

B. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of the test compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Procedure:

    • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the 1-(pyridin-3-yl)cyclopropane carboxamide derivative in complete culture medium.

    • Treat the cells with varying concentrations of the compound and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

C. Apoptosis and Cell Cycle Analysis by Flow Cytometry

  • Objective: To investigate the mechanism of cell death and the effect on the cell cycle.

  • Procedure:

    • Treat HCT-116 cells with the test compound at its IC50 concentration for 24-48 hours.

    • For apoptosis analysis, harvest and stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • For cell cycle analysis, fix the treated cells in cold 70% ethanol, treat with RNase A, and stain with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation

Table 1: In Vitro Anticancer Activity of a Hypothetical 1-(Pyridin-3-yl)cyclopropane Carboxamide Derivative (Compound X)

Cell LineCompoundIC50 (µM)
HCT-116 (Colon)Compound X5.2
A549 (Lung)Compound X8.7
HCT-116 (Colon)Doxorubicin3.1
A549 (Lung)Doxorubicin2.9
Visualization of the Apoptotic Pathway

apoptosis_pathway Compound Compound Bcl-2 Bcl-2 Compound->Bcl-2 inhibits Bax Bax Compound->Bax activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic pathway induced by a 1-(pyridin-3-yl)cyclopropane derivative.

II. Application in Neuroscience: Modulating Neuronal Signaling

The unique structural features of 1-(pyridin-3-yl)cyclopropane derivatives make them attractive candidates for targeting receptors and enzymes in the central nervous system (CNS). Their constrained conformation can lead to high selectivity for specific receptor subtypes, a crucial aspect for minimizing off-target effects in neuropharmacology.

Rationale for Neuroprotective and Neuromodulatory Activity

One promising area is the development of ligands for G-protein coupled receptors (GPCRs) involved in neurological and psychiatric disorders. For example, agonists of the orphan GPR88, which is highly expressed in the striatum, have shown potential in reducing alcohol-seeking behavior. The (pyridin-2-yl)cyclopropane carboxamide scaffold has been identified as a potent GPR88 agonist, and it is plausible that the pyridin-3-yl isomer could offer a different selectivity and pharmacokinetic profile[3]. Additionally, the pyridin-3-yl moiety is a key component of nicotine, suggesting that derivatives could interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases like Alzheimer's disease[4][5].

Experimental Protocol: Screening for Neuroprotective Activity of a 1-(Pyridin-3-yl)cyclopropane Derivative in a Cellular Model of Alzheimer's Disease

This protocol describes the evaluation of a test compound for its ability to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.

  • Objective: To assess the neuroprotective potential of the test compound against Aβ-induced cytotoxicity.

  • Cell Line: PC-12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells upon treatment with nerve growth factor (NGF).

  • Procedure:

    • Differentiate PC-12 cells with NGF for 5-7 days.

    • Pre-treat the differentiated cells with various concentrations of the 1-(pyridin-3-yl)cyclopropane derivative for 2 hours.

    • Expose the cells to a neurotoxic concentration of aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) for 24 hours.

    • Assess cell viability using the MTT assay as described in the oncology protocol.

    • Calculate the percentage of neuroprotection conferred by the test compound relative to the Aβ-treated control.

Visualization of the Experimental Workflow

neuroprotection_workflow cluster_day1 Day 1-7 cluster_day8 Day 8 cluster_day9 Day 9 Seed_PC12 Seed PC-12 cells Differentiate Differentiate with NGF Seed_PC12->Differentiate Pre-treat Pre-treat with Test Compound Add_Abeta Add Amyloid-beta Pre-treat->Add_Abeta MTT_Assay Perform MTT Assay Analyze Analyze Data MTT_Assay->Analyze

Caption: Workflow for assessing the neuroprotective effects of a test compound.

III. Application in Infectious Diseases: Combating Bacterial and Fungal Pathogens

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. The 1-(pyridin-3-yl)cyclopropane scaffold offers a novel chemical space for the development of antibiotics and antifungals.

Rationale for Antimicrobial and Antifungal Activity

The incorporation of the pyridine ring can enhance the antimicrobial properties of a molecule. For instance, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent antibacterial activity against Gram-positive bacteria[6]. The mechanism of action for some antifungal cyclopropane derivatives is thought to involve the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis[7]. The unique stereochemistry of the cyclopropane ring can facilitate a snug fit into the active site of microbial enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of a test compound against bacterial and fungal strains.

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculums standardized to a specific cell density.

  • Procedure:

    • Prepare a stock solution of the 1-(pyridin-3-yl)cyclopropane derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the microtiter plate wells containing the broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). Also, include a standard antibiotic or antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

Table 2: Antimicrobial Activity of a Hypothetical 1-(Pyridin-3-yl)cyclopropane Derivative (Compound Y)

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusCompound Y16
Escherichia coliCompound Y64
Candida albicansCompound Y8
Staphylococcus aureusCiprofloxacin1
Escherichia coliCiprofloxacin0.5
Candida albicansFluconazole2

IV. Conclusion and Future Directions

The 1-(pyridin-3-yl)cyclopropane scaffold represents a versatile and promising platform for the development of novel therapeutics across multiple disease areas. The unique combination of the pyridine's electronic and hydrogen-bonding capabilities with the cyclopropane's rigid, three-dimensional structure provides medicinal chemists with a powerful tool to design molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. The protocols outlined in these application notes provide a foundational framework for the synthesis and biological evaluation of new derivatives. Future research should focus on expanding the diversity of substituents on both the pyridine and cyclopropane rings, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.

References

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. ResearchGate. Available at: [Link]

  • Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archives of Pharmacy. Available at: [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. Available at: [Link]

  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate. Available at: [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Journal of Research in Pharmacy. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. Available at: [Link]

  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Pharmaceuticals. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyridine scaffold: its diverse biological actions. IJNRD. Available at: [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances. Available at: [Link]

  • Special Issue : Kinase Inhibitor Chemistry. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 6-Heteroaryl-pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid

Welcome to the technical support guide for the synthesis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important building block. We will explore the common side reactions, their mechanistic origins, and provide field-tested troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common points of failure in the synthesis?

Low yields can typically be attributed to one of three areas: incomplete reaction during the cyclopropanation step, competing side reactions that consume starting materials, or product loss during work-up and purification. The most prevalent issues are polymerization of starting materials under basic conditions and difficulties in isolating the amphoteric product.

Q2: My final product is difficult to purify. What are the most likely impurities?

Common impurities depend on the synthetic route.

  • Via Nitrile Hydrolysis: The most common impurity is the intermediate amide, resulting from incomplete hydrolysis.[1][2] You may also see byproducts from self-condensation of the starting pyridylacetonitrile.

  • Via Kulinkovich Reaction: Unreacted starting ester, the intermediate cyclopropanol, and byproducts from the Grignard reagent attacking the pyridine ring are potential contaminants.

Q3: I'm struggling with the aqueous work-up. My product seems to be lost between the organic and aqueous layers. Why?

1-(Pyridin-3-yl)cyclopropanecarboxylic acid is an amphoteric molecule, containing a basic pyridine nitrogen and an acidic carboxylic acid group. At neutral pH, it can exist as a zwitterion with high water solubility. Effective extraction requires careful pH control. Acidify the aqueous layer to a pH of ~2-3 to protonate the pyridine ring and ensure the carboxylic acid is in its neutral form, then extract. Alternatively, basify to a pH of ~9-10 to deprotonate the carboxylic acid, extract to remove neutral impurities, then re-acidify the aqueous layer and extract the product.

Troubleshooting Guide 1: Synthesis via Nitrile Cyclization and Hydrolysis

This is one of the most common and cost-effective routes, typically starting from 3-pyridylacetonitrile and a 1,2-dihaloethane, followed by hydrolysis. However, it is prone to several side reactions.

Workflow & Key Reaction Steps

cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A 3-Pyridylacetonitrile D 1-(Pyridin-3-yl)cyclopropanecarbonitrile A->D B 1,2-Dibromoethane B->D C Base (e.g., NaH, KHMDS) C->D Deprotonation & SN2 F 1-(Pyridin-3-yl)cyclopropanecarboxylic acid D->F E Acid or Base (e.g., 6M HCl) E->F Heat

Caption: Two-step synthesis via nitrile cyclization.

Problem 1: Formation of a Dark, Polymeric Tar During Cyclization
  • Observation: During the addition of the base or upon warming, the reaction mixture turns dark brown or black, and a significant amount of insoluble material forms. Yield of the desired nitrile is minimal.

  • Probable Cause (Mechanism): The α-proton of 3-pyridylacetonitrile is highly acidic. In the presence of a strong base, it forms a stabilized carbanion. This carbanion can act as a nucleophile in a Michael-type addition to the electron-deficient pyridine ring of another molecule, initiating a polymerization cascade.[3][4] This is a classic issue with activated methylene compounds.

  • Proposed Solutions:

    • Choice of Base: Avoid highly nucleophilic bases like NaOH or KOH. Use a strong, non-nucleophilic, sterically hindered base such as Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS).

    • Temperature Control: Maintain a low temperature (-20°C to 0°C) during the deprotonation and alkylation steps to minimize the rate of self-condensation.

    • Order of Addition: Add the base slowly to a solution of the nitrile and 1,2-dibromoethane. This ensures that the generated carbanion reacts intramolecularly with the tethered electrophile faster than it can react intermolecularly.

    • High Dilution: Running the reaction at high dilution (e.g., <0.1 M) can favor the intramolecular cyclization over the intermolecular polymerization.

Problem 2: Incomplete Hydrolysis - Amide Impurity Detected
  • Observation: NMR or LC-MS analysis of the final product shows a significant peak corresponding to 1-(Pyridin-3-yl)cyclopropanecarboxamide.

  • Probable Cause (Mechanism): The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[2][5] If the reaction conditions (time, temperature, or acid/base concentration) are insufficient, the reaction can stall at the more stable amide stage.[6]

  • Proposed Solutions:

    • Increase Reaction Time and Temperature: Prolong the heating time under reflux. For acid hydrolysis, 12-24 hours at 100-110°C is often required.

    • Increase Reagent Concentration: Use a more concentrated acid or base. For example, switch from 3M HCl to 6M HCl or concentrated HCl.

    • Change Conditions: If acid hydrolysis is sluggish, consider alkaline hydrolysis (e.g., 6M NaOH), followed by careful acidification of the reaction mixture to precipitate the product.[5][6]

Troubleshooting Summary Table
Problem Probable Cause Recommended Solution(s)
Polymerization during cyclizationIntermolecular self-condensation (Michael Addition) of the nitrile starting material.[4]Use a non-nucleophilic base (NaH), maintain low temperature, use high dilution.
Stalling at amide intermediateInsufficiently harsh conditions for the second hydrolysis step.[2]Increase reaction time, temperature, and/or concentration of acid/base.
Low yield after work-upProduct loss due to amphoteric nature.Perform extractions at controlled pH (~2-3) to ensure product is in the organic layer.
Troubleshooting Guide 2: Synthesis via Kulinkovich Reaction & Oxidation

This route involves the titanium-mediated cyclopropanation of a nicotinic acid ester to form the corresponding cyclopropanol, which is subsequently oxidized.

Workflow & Key Reaction Steps

cluster_0 Step 1: Kulinkovich Reaction cluster_1 Step 2: Oxidation A Methyl Nicotinate D 1-(Pyridin-3-yl)cyclopropanol A->D B EtMgBr B->D Forms Titanacyclopropane C Ti(OiPr)4 (cat.) C->D F 1-(Pyridin-3-yl)cyclopropanecarboxylic acid D->F E Oxidizing Agent (e.g., Jones, TEMPO) E->F

Caption: Two-step synthesis via Kulinkovich reaction.

Problem 1: Low Conversion of Starting Ester
  • Observation: Significant amount of methyl nicotinate remains after the reaction.

  • Probable Cause (Mechanism): The reaction is highly sensitive to the stoichiometry and quality of the reagents. The catalytic cycle involves the formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent.[7][8] If the Grignard reagent is of low quality (partially hydrolyzed) or if an insufficient amount is used, the catalyst will not turn over effectively. Furthermore, the pyridine nitrogen can coordinate to the titanium center, potentially inhibiting the reaction.

  • Proposed Solutions:

    • Titrate Grignard Reagent: Always titrate the Grignard reagent before use to determine its exact concentration.

    • Stoichiometry: Ensure at least 2.0-2.5 equivalents of the Grignard reagent (e.g., EtMgBr) are used relative to the starting ester.

    • Slow Addition: Add the Grignard reagent dropwise at a low temperature (0°C) to the solution of the ester and titanium catalyst. This helps to control the exothermic reaction and prevent side reactions.[9]

    • Lewis Acid Additive: In some cases, a Lewis acid that coordinates preferentially to the pyridine nitrogen can prevent catalyst inhibition, though this can also introduce other complications.

Problem 2: Formation of 1-(Pyridin-3-yl)propan-1-one
  • Observation: A significant ketone byproduct is observed, resulting from simple addition of the Grignard reagent to the ester without cyclopropanation.

  • Probable Cause (Mechanism): This side reaction occurs when the Grignard reagent acts as a simple nucleophile, adding to the ester carbonyl, rather than forming the titanacyclopropane required for the Kulinkovich reaction. This can happen if the titanium catalyst is not active or if the reaction temperature is too high, favoring the uncatalyzed pathway. A non-productive side reaction between the titanacyclopropane and additional Ti(IV) can also consume the key intermediate.[7]

  • Proposed Solutions:

    • Catalyst Loading: Ensure an adequate catalytic loading of Ti(OiPr)4 (typically 10-20 mol%).

    • Temperature Control: Strictly maintain the reaction temperature as recommended in the literature, often between 0°C and room temperature.[9] Do not allow uncontrolled exotherms.

    • Solvent Choice: The reaction is typically performed in ethereal solvents like THF or diethyl ether, which are crucial for stabilizing the Grignard reagent and the titanium complexes.[8]

Troubleshooting Decision Workflow

start Low Yield in Kulinkovich Step q1 Is starting ester consumed? start->q1 a1_no No: Low Conversion q1->a1_no No a1_yes Yes: Side Product Formation q1->a1_yes Yes sol_1 Check Grignard Titer Increase EtMgBr Equivalents Ensure Slow Addition a1_no->sol_1 sol_2 Check Catalyst Loading Strict Temperature Control Verify Solvent Purity a1_yes->sol_2

Caption: Troubleshooting the Kulinkovich Reaction Step.

Validated Experimental Protocol: Synthesis via Nitrile Cyclization

This protocol is designed to minimize the side reactions discussed in Troubleshooting Guide 1.

Step 1: Synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL).

  • Reagents: Add 3-pyridylacetonitrile (5.9 g, 50 mmol) and 1,2-dibromoethane (10.3 g, 55 mmol). Stir the solution and cool to 0°C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. The addition should be slow to keep the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0°C.

  • Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate (150 mL), and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile, which can be used directly in the next step or purified by column chromatography.

Step 2: Hydrolysis to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid

  • Setup: To the crude 1-(Pyridin-3-yl)cyclopropanecarbonitrile (~50 mmol) in a 250 mL round-bottom flask, add 6M aqueous hydrochloric acid (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 110°C) using a heating mantle and condenser for 18 hours. The reaction should become a clear, homogeneous solution.[6]

  • Isolation: Cool the solution to room temperature. Adjust the pH of the solution to ~3 using solid sodium bicarbonate or 6M NaOH. This pH is typically the isoelectric point for this type of compound, causing it to precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash the solid with cold water (2 x 20 mL) and then a small amount of cold acetone. Dry the solid under vacuum to yield the final product. Purity can be checked by NMR and melting point.

References
  • Organic Chemistry Portal. Kulinkovich Reaction. Available at: [Link]

  • Wikipedia. Kulinkovich reaction. Available at: [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. Available at: [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. Available at: [Link]

  • RSC Publishing. Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. Available at: [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. Available at: [Link]

  • PubMed. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Available at: [Link]

  • YouTube. Michael Reaction and Addition to Cyclopropane ring (CHE). Available at: [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. Available at: [Link]

  • Wikipedia. Michael addition reaction. Available at: [Link]

  • Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]

  • Chemguide. hydrolysis of nitriles. Available at: [Link]

  • PubChem. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • YouTube. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

Welcome to the technical support center for the purification of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.

Introduction

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a bifunctional molecule containing a carboxylic acid, a tertiary amine (the pyridine nitrogen), and a cyclopropane ring. Its hydrobromide salt form introduces ionic character, which significantly influences its solubility and chromatographic behavior. The presence of both acidic and basic functionalities can present unique challenges in purification, particularly in removing structurally similar impurities. This guide will explore the most effective purification techniques and provide solutions to common issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, detailing the probable causes and systematic solutions.

Problem 1: Poor Crystal Formation or Oiling Out During Recrystallization

Scenario: You are attempting to recrystallize the hydrobromide salt, but instead of forming well-defined crystals, the compound precipitates as an oil or a sticky solid.

Potential Causes:

  • Inappropriate Solvent System: The chosen solvent may be too good of a solvent, preventing the compound from reaching supersaturation, or too poor of a solvent, causing rapid precipitation. The polarity of the solvent system might not be optimal for the salt's solubility profile.

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, acting as "crystal poisons."

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for orderly crystal growth, favoring amorphous precipitation or oiling out.

  • High Concentration of Dissolved Substances: Overly saturated solutions can lead to rapid, uncontrolled precipitation.[1]

Solutions:

Solution Detailed Protocol & Explanation
Optimize Solvent System 1. Solvent Screening: Test the solubility of your crude material in a range of solvents with varying polarities (e.g., isopropanol, ethanol, methanol, water, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. 2. Anti-Solvent Addition: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol or water) at an elevated temperature. Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., acetone, ethyl acetate, or diethyl ether) until turbidity persists. Re-heat to clarify and then allow to cool slowly. This technique carefully controls the supersaturation point.
Control Cooling Rate 1. Slow Cooling: After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature. Insulating the flask can help. 2. Refrigeration/Freezing: Once at room temperature, transfer the flask to a refrigerator and then to a freezer to maximize crystal yield. Avoid placing a hot solution directly into a cold environment.
"Seeding" the Solution If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled, supersaturated solution. This provides a template for crystal growth and can induce crystallization.
Pre-Purification Step If impurities are suspected, consider a preliminary purification step like an acid-base extraction to remove neutral or highly basic/acidic impurities before attempting recrystallization.
Problem 2: Streaking or Tailing on Silica Gel TLC/Chromatography

Scenario: When analyzing the compound by Thin Layer Chromatography (TLC) or attempting purification by silica gel column chromatography, the spot streaks or "tails" significantly, leading to poor separation.

Potential Causes:

  • Acid-Base Interactions: The primary issue is the interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica gel surface.[1][2] This causes a portion of the compound to stick to the stationary phase, resulting in tailing. The carboxylic acid can also interact with the silica.[1]

  • Ionic Nature of the Hydrobromide Salt: As a salt, the compound is highly polar and may not move effectively in typical normal-phase solvent systems, leading to streaking at the baseline.[3]

Solutions:

Solution Detailed Protocol & Explanation
Mobile Phase Modification (Normal Phase) 1. Addition of a Base: To mitigate the interaction with acidic silica, add a small amount of a volatile base like triethylamine (TEA) or ammonia (e.g., using a 7N solution in methanol) to the mobile phase (typically 0.5-2%).[3] This deactivates the acidic sites on the silica. 2. Addition of an Acid: To keep the carboxylic acid protonated and reduce its interaction, a small amount of a volatile acid like acetic acid or formic acid (0.5-1%) can be added.[1] For a zwitterionic compound, finding the right balance can be tricky, and often one modifier is sufficient.
Reverse-Phase Chromatography This is often a better choice for polar and ionizable compounds.[2][4] Use a C18 or C8 stationary phase with a mobile phase of water and acetonitrile or methanol. Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape by ensuring the compound is consistently protonated.
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is well-suited for very polar compounds that are not well-retained in reverse-phase chromatography.[5] It uses a polar stationary phase (like silica) with a high organic content mobile phase (e.g., >80% acetonitrile in water/buffer).[5]

Workflow for Choosing a Chromatography Method

chromatography_workflow start Crude 1-(Pyridin-3-yl)cyclopropanecarboxylic acid HBr tlc Run TLC on Silica Gel (e.g., DCM/MeOH) start->tlc streaking Significant Streaking? tlc->streaking modify_mobile Modify Mobile Phase: Add TEA or Acetic Acid streaking->modify_mobile Yes column Proceed with Normal-Phase Column Chromatography streaking->column No tlc_modified Run TLC with Modified Eluent modify_mobile->tlc_modified separation_ok Good Separation? tlc_modified->separation_ok separation_ok->column Yes consider_alt Consider Alternative Chromatography separation_ok->consider_alt No end Purified Product column->end reverse_phase Try Reverse-Phase TLC/HPLC (C18, MeCN/H2O +/- TFA) consider_alt->reverse_phase hilic Try HILIC (Silica, high MeCN content) consider_alt->hilic reverse_phase->end hilic->end

Caption: Decision workflow for selecting a chromatographic purification method.

Problem 3: Difficulty Removing a Specific Impurity

Scenario: You have a persistent impurity that co-elutes or co-crystallizes with your desired product.

Potential Causes:

  • Structurally Similar Impurity: The impurity may be a regioisomer, a related pyridine derivative, or the free base of the target compound.

  • Unreacted Starting Material: Depending on the synthetic route, starting materials may have similar properties to the product.

Solutions:

Solution Detailed Protocol & Explanation
Acid-Base Extraction This is a powerful technique to separate acidic, basic, and neutral compounds.[1][6] 1. Dissolve: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM). 2. Isolate the Free Base: Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the hydrobromide and deprotonate the carboxylic acid, moving it to the aqueous layer. Your target compound, now as a zwitterion or free base, will likely remain in the organic layer or could be partitioned depending on the pH and its pKa values. 3. Separate from Neutral Impurities: The organic layer now contains the free base of your product and any neutral impurities. Wash this layer with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyridine ring, transferring your product into the aqueous layer as the hydrochloride salt, leaving neutral impurities behind in the organic layer. 4. Isolate Final Product: Basify the acidic aqueous layer to precipitate the free base, which can be extracted with an organic solvent, dried, and then treated with HBr to form the desired hydrobromide salt.
Preparative HPLC For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution. Based on your analytical HPLC or TLC results, scale up the separation using the appropriate column (reverse-phase is often a good starting point).
Derivatization In some cases, temporarily derivatizing the carboxylic acid (e.g., to a methyl ester) can alter the polarity enough to allow for chromatographic separation from an impurity.[4] The ester can then be hydrolyzed back to the carboxylic acid. This is a more involved, multi-step approach.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide?

A1: Common impurities depend on the synthetic route but can include unreacted starting materials (e.g., 3-substituted pyridine precursors), byproducts from side reactions, and residual solvents.[1] For instance, if synthesized from a nitrile precursor, residual nitrile or the corresponding amide could be present.

Q2: Can I use an acid wash to remove basic impurities if my product is an amine salt?

A2: This is generally not effective. Since your product is the hydrobromide salt of a pyridine derivative, it is already acidic and will be soluble in the aqueous layer along with other protonated basic impurities.[6][7] To remove other basic impurities, you would first need to neutralize your product to its free base form and extract it into an organic solvent, then wash that organic layer with acid to remove the more basic impurities, assuming a sufficient pKa difference.

Q3: My purified product is a hydrobromide salt. Do I need to worry about its stability?

A3: Hydrobromide salts of amines are generally stable crystalline solids. However, they can be hygroscopic. It is recommended to store the final product in a desiccator at room temperature to protect it from moisture.[8]

Q4: How can I convert the hydrobromide salt to the free base?

A4: To generate the free base (zwitterion), dissolve the hydrobromide salt in water or a water/organic solvent mixture and carefully add a mild base, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is neutral or slightly basic. The free base may precipitate out of solution or can be extracted with an organic solvent like ethyl acetate or DCM.

Experimental Protocol: Acid-Base Extraction for Purification

acid_base_extraction start Crude Product in Organic Solvent (e.g., EtOAc) add_bicarb Wash with aq. NaHCO3 start->add_bicarb separate1 Separate Layers add_bicarb->separate1 aqueous1 Aqueous Layer: (Acidic Impurities) separate1->aqueous1 Aqueous organic1 Organic Layer: (Product Free Base + Neutral Impurities) separate1->organic1 Organic add_acid Wash with dilute aq. HCl organic1->add_acid separate2 Separate Layers add_acid->separate2 aqueous2 Aqueous Layer: (Product as HCl Salt) separate2->aqueous2 Aqueous organic2 Organic Layer: (Neutral Impurities) separate2->organic2 Organic basify Basify Aqueous Layer (e.g., with NaOH) aqueous2->basify extract Extract with Organic Solvent basify->extract dry Dry, Concentrate & Add HBr extract->dry end Pure 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide dry->end

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for (S)-Aziridine-2-Carboxylic Acid

Welcome to the technical support center for optimizing coupling reactions involving (S)-aziridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving (S)-aziridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this valuable yet sensitive chiral building block. The inherent ring strain of the aziridine moiety, while synthetically useful, presents unique challenges in standard peptide coupling and amide bond formation reactions.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts & Initial Reaction Setup

Q1: I am planning my first coupling reaction with (S)-aziridine-2-carboxylic acid. What are the most critical factors to consider to preserve the aziridine ring?

A1: The primary challenge in coupling (S)-aziridine-2-carboxylic acid is preventing the undesired nucleophilic ring-opening of the strained three-membered ring.[1][3] Several factors are paramount for maintaining its integrity:

  • pH Control: The aziridine ring is most stable under neutral to slightly alkaline conditions (pH 7-11).[3] Acidic conditions can protonate the aziridine nitrogen, forming a highly reactive aziridinium ion that is susceptible to attack by even weak nucleophiles.[3][4] Therefore, it is crucial to use non-acidic coupling reagents and to buffer the reaction if acidic byproducts are anticipated.

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical. Reagents that generate highly reactive intermediates or require acidic conditions should be avoided. Onium salts like HATU, HBTU, and PyBOP are generally preferred over carbodiimides like DCC or EDC alone, as they offer higher efficiency and lower risk of side reactions.[5][6]

  • N-Protection: The substituent on the aziridine nitrogen significantly influences its stability. Electron-withdrawing groups (e.g., sulfonyl, acyl) can "activate" the ring, making it more susceptible to nucleophilic attack.[1] For amide coupling, an N-unsubstituted or a suitably protected aziridine is often used. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific, controlled conditions.

  • Solvent Selection: Aprotic, non-polar solvents are generally recommended to minimize solvation and potential activation of the aziridine ring.[3] Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. Ensure your DMF is free of dimethylamine, which can act as a nucleophile.

Q2: Which protecting groups are recommended for the nitrogen of (S)-aziridine-2-carboxylic acid during coupling reactions, and why?

A2: The choice of a nitrogen protecting group is a critical strategic decision. The ideal protecting group should be stable to the coupling conditions and selectively removable without compromising the integrity of the newly formed peptide and the aziridine ring.

Protecting GroupAbbreviationCommon Cleavage ConditionsKey Considerations
tert-ButyloxycarbonylBocTrifluoroacetic acid (TFA)Widely used, but cleavage requires strong acid which can promote aziridine ring opening. Careful control of cleavage cocktail and scavengers is essential.[7]
CarboxybenzylCbzH₂, Pd/C (Hydrogenolysis)Cleavage is generally mild and orthogonal to many other protecting groups. However, it may not be suitable for substrates containing other reducible functional groups.
9-FluorenylmethyloxycarbonylFmocPiperidine in DMFStandard for solid-phase peptide synthesis (SPPS).[7] Base-mediated cleavage is generally compatible with the aziridine ring.

For most applications, Fmoc is the preferred protecting group for solid-phase synthesis due to the mild, basic deprotection conditions.[7] For solution-phase synthesis, Cbz offers a robust protection strategy with a mild, neutral deprotection method. While Boc is common, the strongly acidic deprotection requires careful optimization to avoid unwanted side reactions.

Section 2: Coupling Reagents & Reaction Conditions

Q3: My coupling reaction with EDC/HOBt is giving low yields and multiple byproducts. What is going wrong?

A3: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are workhorses in peptide synthesis, they can be problematic with sensitive substrates like aziridine-2-carboxylic acids for several reasons:

  • Racemization: Carbodiimide-mediated couplings are prone to racemization, especially without an additive like HOBt.[6][8][9]

  • Side Reactions: The O-acylisourea intermediate formed with EDC can undergo intramolecular rearrangement or react with other nucleophiles, leading to byproducts.

  • Incomplete Activation: The activation of the carboxylic acid might be inefficient, leading to unreacted starting material.

Troubleshooting Steps:

  • Switch to an Onium Salt-Based Reagent: Uronium/aminium or phosphonium salt-based reagents like HATU , HBTU , or PyBOP are generally more efficient and lead to fewer side reactions.[5][6] These reagents rapidly generate the active ester, minimizing the lifetime of reactive intermediates.[5]

  • Optimize Additives: If you must use a carbodiimide, consider using a more advanced additive like OxymaPure® (ethyl cyanohydroxyiminoacetate) with DIC (Diisopropylcarbodiimide), which can enhance reaction rates and suppress racemization more effectively than HOBt in some cases.[7]

  • Control Stoichiometry and Temperature: Ensure you are using a slight excess of the coupling reagents (e.g., 1.1-1.2 equivalents) and run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to warm to room temperature.

Q4: What are the recommended coupling conditions when using HATU for (S)-aziridine-2-carboxylic acid?

A4: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice for coupling (S)-aziridine-2-carboxylic acid due to its high reactivity and low propensity for racemization.[10]

Recommended Protocol for Solution-Phase Coupling with HATU:

  • Dissolve: Dissolve the N-protected (S)-aziridine-2-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Add Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (1.5-2.0 eq.).

  • Pre-activation: Add HATU (1.05 eq.) to the solution and stir at 0 °C for 5-10 minutes. This pre-activation step is crucial for efficient active ester formation.

  • Add Amine: Add the amine component (1.0 eq.) to the pre-activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

G cluster_preactivation Pre-activation Step cluster_coupling Coupling Step Azi_COOH (S)-Aziridine-2-COOH (N-Protected) Active_Ester OAt-Active Ester Azi_COOH->Active_Ester HATU, Base HATU HATU HATU->Active_Ester Base DIPEA / Collidine Base->Active_Ester Peptide Dipeptide Product Active_Ester->Peptide R-NH2 Amine Amine Component (R-NH2) Amine->Peptide

Section 3: Troubleshooting & Side Reactions

Q5: I observe a significant amount of a byproduct with a mass corresponding to the addition of my solvent (DMF) to my starting amine. What is happening?

A5: This side reaction is likely due to the formation of a guanidinium species. Uronium/aminium-based coupling reagents like HBTU and HATU can react directly with the primary or secondary amine if the carboxylic acid activation is slow or incomplete.[11] This forms a guanidinium byproduct on the amine, rendering it incapable of participating in the desired amide bond formation.

Preventative Measures:

  • Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine. This ensures that the majority of the coupling reagent is consumed in forming the desired active ester.

  • Use Phosphonium-based Reagents: Phosphonium-based reagents like PyBOP do not have this liability and are an excellent alternative if guanidinylation is a persistent issue.[10]

  • Stoichiometry Control: Avoid using a large excess of the coupling reagent.

G Coupling_Reagent Uronium Reagent (e.g., HATU) Guanidinium Guanidinium Byproduct Coupling_Reagent->Guanidinium Side Reaction Amine Primary/Secondary Amine Amine->Guanidinium

Q6: My final peptide product containing the aziridine moiety is unstable during purification and storage. How can I improve its stability?

A6: The instability of aziridine-containing peptides, especially upon deprotection, is often due to self-protonation.[4] The free N-terminus of the peptide can protonate the aziridine nitrogen, leading to the reactive aziridinium ion and subsequent decomposition or oligomerization.

Strategies for Enhancing Stability:

  • pH of Purification Solvents: During RP-HPLC purification, the use of standard acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) can be detrimental.[7] If possible, consider using a formic acid-based system or a neutral pH purification method if your peptide is sufficiently soluble.

  • Post-Purification Handling: After lyophilization from acidic media, the peptide salt can still be acidic. Consider dissolving the peptide in a minimal amount of a neutral buffer and re-lyophilizing, or storing it as a salt of a weaker acid.

  • Storage Conditions: Store the final compound as a lyophilized powder at -20 °C or -80 °C under an inert atmosphere (argon or nitrogen). Avoid storing in solution for extended periods.

  • N-Terminal Modification: If the free N-terminus is the source of protonation, capping it (e.g., through acetylation) after the final deprotection can significantly enhance the stability of the molecule.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of an Aziridine-Containing Peptide

This protocol assumes the use of standard Fmoc-based SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard):

    • In a separate vessel, pre-activate the standard Fmoc-amino acid (3 eq.) with a coupling reagent like HCTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Coupling of Fmoc-(S)-aziridine-2-carboxylic acid:

    • Pre-activate Fmoc-(S)-aziridine-2-carboxylic acid (1.5 eq.) with HATU (1.45 eq.) and DIPEA (3 eq.) in DMF for 10 minutes at 0 °C.

    • Add the activated solution to the resin and couple for 4-6 hours at room temperature. The longer coupling time is often necessary for this sterically hindered amino acid.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin extensively with DCM.

    • Treat the resin with a cleavage cocktail. A standard choice is 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS).[7] The choice of scavengers is critical to prevent side reactions.[7]

    • Agitate for 2-3 hours at room temperature.

  • Isolation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.[7]

References

Optimization

Stability of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide under acidic/basic conditions

Welcome to the technical support center for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will delve into its stability under various conditions, potential degradation pathways, and best practices for its handling and analysis.

Introduction to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a bifunctional molecule featuring a pyridine ring, a cyclopropane ring, and a carboxylic acid. The hydrobromide salt form enhances its solubility in aqueous media. Understanding the chemical behavior of each of these moieties is crucial for predicting its stability and reactivity. The lone pair of electrons on the pyridine nitrogen makes it basic, while the strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions. The carboxylic acid group can undergo typical reactions such as esterification and salt formation.

This guide will address common questions and issues that may arise during the use of this compound in research and development, particularly concerning its stability in acidic and basic environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide in an acidic solution?

In an acidic solution, the pyridine nitrogen, being the most basic site in the molecule, will be protonated to form a pyridinium salt.[1][2] This is the form in which the compound is supplied (as the hydrobromide salt). The protonation of the nitrogen atom withdraws electron density from the aromatic ring, making it less susceptible to electrophilic aromatic substitution.[2][3] The carboxylic acid will remain largely protonated, especially at low pH. The cyclopropane ring is generally stable under mild acidic conditions but can be susceptible to ring-opening under forcing conditions, especially with Lewis acids.[4]

Q2: How does 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide behave in a basic solution?

Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt. This will increase the aqueous solubility of the compound. The pyridine ring will be in its free base form. The cyclopropane ring may be susceptible to ring-opening, particularly if there are activating groups present that create a donor-acceptor system.[5] Strong basic conditions, especially at elevated temperatures, could potentially lead to degradation.

Q3: What are the likely degradation pathways for this molecule under forced degradation conditions?

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[6][7] For 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, potential degradation pathways under various stress conditions include:

  • Acidic Hydrolysis: While generally stable, strong acid and heat could promote the ring-opening of the cyclopropane.

  • Basic Hydrolysis: Deprotonation of the carboxylic acid is the primary reaction. Ring-opening of the cyclopropane is a possibility under harsh basic conditions.

  • Oxidation: The pyridine ring can be oxidized to form an N-oxide, a common reaction for tertiary amines and heteroaromatics.[1]

  • Thermal Degradation: At high temperatures, decarboxylation of the carboxylic acid could occur, potentially accompanied by rearrangement of the cyclopropane ring.[8][9]

  • Photodegradation: Pyridine-containing compounds can be susceptible to photolytic degradation. It is advisable to protect solutions from light.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC after acidic treatment. Ring-opening of the cyclopropane ring.Analyze the sample by LC-MS to identify the mass of the new peak. Consider milder acidic conditions or lower temperatures.
Poor solubility in organic solvents. The compound is a salt.Convert the hydrobromide salt to the free base by treatment with a mild base (e.g., sodium bicarbonate) and extract into an organic solvent.
Changes in sample color upon storage. Oxidation of the pyridine ring to an N-oxide.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Loss of compound during workup after basic extraction. Formation of the highly water-soluble carboxylate salt.Acidify the aqueous layer to protonate the carboxylate back to the carboxylic acid, then extract with an appropriate organic solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide in a 50:50 mixture of acetonitrile and water.

  • Acid Treatment: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubation: Incubate the solution at 60°C for 24 hours. Protect from light.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) and compare it to an untreated control sample.

Protocol 2: Forced Degradation Study - Basic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide in a 50:50 mixture of acetonitrile and water.

  • Base Treatment: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubation: Incubate the solution at 60°C for 24 hours. Protect from light.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the sample by a stability-indicating HPLC method and compare it to an untreated control sample.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the expected behavior and potential degradation pathways of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide under acidic and basic conditions.

G cluster_acid Acidic Conditions (e.g., HCl) start_acid 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide protonated Pyridinium Salt (Stable Form) start_acid->protonated Protonation of Pyridine Nitrogen ring_opened Potential Ring-Opened Product (Forcing Conditions) protonated->ring_opened Strong Acid / Heat G cluster_base Basic Conditions (e.g., NaOH) start_base 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide carboxylate Carboxylate Salt (Increased Solubility) start_base->carboxylate Deprotonation of Carboxylic Acid ring_opened_base Potential Ring-Opened Product (Harsh Conditions) carboxylate->ring_opened_base Strong Base / Heat

Sources

Troubleshooting

Common impurities in commercial 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

Welcome to the technical support center for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and application of this valuable chemical intermediate. My aim is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental work.

Introduction

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The presence of impurities in commercial batches of this compound can significantly impact the outcome of your research, leading to side reactions, lower yields, and difficulties in purification of the final products. This guide will provide a comprehensive overview of the common impurities, their origins, and practical strategies for their identification and removal.

Part 1: Understanding the Impurity Profile: A Synthesis-Based Approach

To effectively troubleshoot impurity issues, it is crucial to understand the synthetic route used to manufacture 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. While specific manufacturing processes are proprietary, a general and highly plausible synthetic pathway involves a two-step process:

  • Formation of the Cyclopropane Ring: The synthesis likely proceeds through the formation of 1-(pyridin-3-yl)cyclopropanecarbonitrile. A common method for this is the reaction of 3-pyridylacetonitrile with a cyclopropanating agent such as 1,2-dibromoethane in the presence of a strong base.

  • Hydrolysis of the Nitrile: The resulting 1-(pyridin-3-yl)cyclopropanecarbonitrile is then hydrolyzed to the corresponding carboxylic acid. This hydrolysis is typically carried out under either acidic or basic conditions, followed by neutralization to isolate the carboxylic acid.

  • Salt Formation: Finally, the free acid is treated with hydrobromic acid to yield the hydrobromide salt, which often improves stability and handling properties.

This synthetic approach, while effective, can give rise to a predictable set of process-related impurities.

Synthesis and Impurity Formation A 3-Pyridylacetonitrile C 1-(Pyridin-3-yl)cyclopropanecarbonitrile A->C I1 Impurity A: Unreacted 3-Pyridylacetonitrile A->I1 I4 Impurity D: Positional Isomers A->I4 B 1,2-Dibromoethane B->C F Hydrolysis (Acid or Base) C->F I2 Impurity B: 1-(Pyridin-3-yl)cyclopropanecarboxamide C->I2 I3 Impurity C: Polymeric byproducts C->I3 D 1-(Pyridin-3-yl)cyclopropanecarboxylic acid G HBr D->G E 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide I5 Impurity E: Residual Solvents E->I5 F->D G->E

Caption: A plausible synthetic route for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide and the origins of common impurities.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during experimental work.

Q1: My NMR spectrum shows a singlet at around 2.7 ppm and aromatic signals that don't correspond to the main product. What could this be?

A: This is likely due to the presence of unreacted 3-pyridylacetonitrile (Impurity A) . The singlet at approximately 2.7 ppm corresponds to the methylene protons of the starting material.

  • Causality: Incomplete reaction during the cyclopropanation step is the primary cause. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal stoichiometry of the base or 1,2-dibromoethane.

  • Troubleshooting:

    • Analytical Verification: Confirm the presence of this impurity by comparing the retention time of your sample with a standard of 3-pyridylacetonitrile using HPLC.

    • Purification: This impurity can typically be removed by recrystallization of the final hydrobromide salt. Due to its different polarity and structure, it will likely have different solubility characteristics. A solvent system such as isopropanol/water or ethanol/heptane can be effective.

Q2: I'm seeing a broad peak in my HPLC analysis that elutes close to my product, and my reaction mixture has a slightly basic pH even after acidification. What is the likely culprit?

A: This strongly suggests the presence of 1-(Pyridin-3-yl)cyclopropanecarboxamide (Impurity B) . The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid.

  • Causality: Incomplete hydrolysis of the nitrile intermediate, 1-(pyridin-3-yl)cyclopropanecarbonitrile, is the root cause.[1][2] Hydrolysis of nitriles proceeds through an amide intermediate, and if the reaction is not driven to completion, this amide will remain as an impurity.[1]

  • Troubleshooting:

    • Analytical Verification: The amide will have a different retention time in HPLC compared to the carboxylic acid. LC-MS analysis is highly recommended to confirm the mass of this impurity, which will correspond to the amide.

    • Purification: Separating the amide from the carboxylic acid can be challenging due to their similar structures.

      • Acid/Base Extraction: A carefully controlled acid/base extraction can be effective. Dissolve the mixture in an organic solvent and extract with a dilute basic solution (e.g., sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its carboxylate salt, while the less acidic amide will remain in the organic layer. The aqueous layer can then be acidified and the pure carboxylic acid extracted.[3][4]

      • Chromatography: If extraction is not sufficient, column chromatography on silica gel may be necessary.

Q3: My baseline in the HPLC chromatogram is noisy, and I observe some late-eluting, broad peaks. What could be causing this?

A: This is often indicative of polymeric byproducts (Impurity C) .

  • Causality: The use of a strong base in the cyclopropanation reaction can sometimes lead to polymerization of the starting materials or intermediates, especially if there are reactive functionalities present.[5]

  • Troubleshooting:

    • Analytical Verification: These polymeric materials often do not give sharp peaks in HPLC and may appear as a rising baseline or broad, poorly defined peaks.

    • Purification:

      • Filtration: A simple filtration of your product dissolved in a suitable solvent through a plug of silica gel or celite can often remove a significant portion of these high-molecular-weight impurities.

      • Recrystallization: Recrystallization is also an effective method, as these polymers will likely have very different solubility profiles compared to your crystalline product.

Q4: My elemental analysis results are slightly off, and I see some minor, unexpected peaks in my aromatic region of the NMR. What should I consider?

A: This could be due to the presence of positional isomers (Impurity D) of the pyridine ring.

  • Causality: While the synthesis is expected to be highly regioselective for the 3-position of the pyridine ring, it is possible, though less likely, that trace amounts of 2- or 4-pyridyl isomers are present in the starting 3-pyridylacetonitrile. These would be carried through the synthesis to the final product.

  • Troubleshooting:

    • Analytical Verification: HPLC is the best technique to identify and quantify positional isomers.[6] Specific HPLC methods using mixed-mode columns have been developed for the separation of pyridine carboxylic acid isomers.[6]

    • Purification: The separation of positional isomers can be very challenging. Preparative HPLC is often the most effective, albeit resource-intensive, method.

Q5: My product is sticky and difficult to handle, and I'm seeing a peak for a common organic solvent in my NMR.

A: This is a clear indication of residual solvents (Impurity E) .

  • Causality: Inadequate drying of the final product after purification is the most common cause. Solvents used in the final precipitation or recrystallization step can become trapped in the crystal lattice.

  • Troubleshooting:

    • Analytical Verification: The presence of residual solvents can be easily confirmed by ¹H NMR spectroscopy.

    • Purification:

      • Drying: Dry the material under high vacuum at a slightly elevated temperature (ensure the temperature is below the melting point of the compound to avoid decomposition).

      • Trituration/Washing: Slurrying the solid product in a solvent in which it is poorly soluble (e.g., diethyl ether or hexane) can help to wash away residual solvents.

Part 3: Analytical & Purification Protocols

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for identifying and quantifying the impurities in your sample.

Protocol:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For better separation of positional isomers, a mixed-mode column (reversed-phase/cation-exchange) can be beneficial.[6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Separation on C18 or Mixed-Mode Column B->C D UV Detection (254 nm) C->D E Data Analysis (Identify and Quantify Peaks) D->E F Impurity Profile E->F

Caption: A typical workflow for impurity profiling of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide by HPLC.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.

Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for this compound include isopropanol/water, ethanol/water, or methanol/diethyl ether.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Summary of Common Impurities and Their Characteristics

ImpurityCommon NamePotential OriginKey Analytical Signature
A 3-PyridylacetonitrileIncomplete cyclopropanation¹H NMR: Singlet at ~2.7 ppm
B 1-(Pyridin-3-yl)cyclopropanecarboxamideIncomplete nitrile hydrolysisHPLC peak close to the main product; Confirmed by LC-MS
C Polymeric byproductsSide reactions during cyclopropanationNoisy HPLC baseline, broad peaks
D Positional IsomersImpure starting materialSeparable by specialized HPLC
E Residual SolventsInadequate dryingCharacteristic peaks in ¹H NMR

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Link]

  • Jubilant Life Sciences. (2013). Process for producing pyridine carboxylic acids. U.S.
  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
  • Lonza AG. (1972). Process for the production of pyridine carboxylic acids. U.S.
  • Eastman Kodak Company. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. U.S.
  • Ashenhurst, J. (2024). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Organic Reactions. (2011). The Simmons–Smith Reaction. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

Sources

Optimization

Addressing poor solubility of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide in organic solvents

Welcome to the technical support guide for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. This resource is designed for researchers, chemists, and formulation scientists to navigate the common, yet challenging...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. This resource is designed for researchers, chemists, and formulation scientists to navigate the common, yet challenging, issue of its poor solubility in many organic solvents. This guide provides a series of troubleshooting steps and in-depth scientific explanations to help you achieve successful dissolution for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide so poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A: The poor solubility is a direct result of its molecular structure. It exists as a salt, specifically a hydrobromide salt. This means the pyridine nitrogen is protonated, creating a positively charged pyridinium cation, and is paired with a bromide anion (Br⁻). This ionic nature makes the compound highly polar. Organic solvents like DCM and THF are significantly less polar and cannot effectively solvate these charged species, leading to low solubility. The principle of "like dissolves like" is fundamental here; polar, ionic compounds prefer polar, protic solvents.

Q2: What are the recommended starting solvents for attempting to dissolve this compound?

A: Based on its salt form, the highest probability of dissolution will be in highly polar, protic solvents. While specific quantitative data for this exact compound is not widely published, structurally related compounds like nicotinic acid (pyridine-3-carboxylic acid) show good solubility in polar solvents.[1] Therefore, we recommend starting with:

  • High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH)

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

These solvents have high dielectric constants and the ability to form strong hydrogen bonds, which are crucial for solvating the ionic hydrobromide salt.

Q3: Can I improve solubility by heating the mixture?

A: Gentle warming can increase the rate of dissolution and may modestly increase the solubility limit.[2] However, exercise caution. Excessive or prolonged heating can lead to degradation of the compound. It is crucial to monitor the stability of your compound under thermal stress, especially if the experiment is lengthy. We recommend starting at a slightly elevated temperature (e.g., 40-50 °C) and observing for any changes in appearance or by analytical methods like TLC or LC-MS if degradation is a concern.

Part 2: In-Depth Troubleshooting Guides

If the initial solvent choices are not suitable for your experimental conditions, the following guides provide systematic approaches to overcome solubility challenges.

Guide 1: The Co-Solvent System Approach

This is often the first and simplest modification to your experimental setup. A co-solvent is a water-miscible organic solvent added to the primary solvent to increase the solubility of a poorly soluble compound.[3][4][5][6]

Scientific Rationale: The addition of a small amount of a highly polar co-solvent to a less polar primary solvent can create a "micro-environment" that is more favorable for the dissolution of the salt. The co-solvent molecules can interact with the ionic compound, helping to break down the crystal lattice and bring it into solution.

Experimental Protocol:

  • Suspend the 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide in your desired primary organic solvent (e.g., DCM, THF, Acetonitrile).

  • While vigorously stirring, add a polar co-solvent (e.g., Methanol, DMF, or DMSO) dropwise.

  • Monitor for dissolution. Start with a small percentage of co-solvent (e.g., 1-5% v/v) and incrementally increase it.

  • Be mindful that a high percentage of co-solvent may alter the overall properties of your reaction medium.

Data Presentation: Co-Solvent Selection Guide

Primary Solvent (Low Polarity)Recommended Co-Solvent (High Polarity)Rationale
Dichloromethane (DCM)Methanol (MeOH) or DMFMeOH can hydrogen bond, while DMF has a high dielectric constant.
Tetrahydrofuran (THF)DMSO or Methanol (MeOH)DMSO is a strong polar aprotic solvent; MeOH offers protic character.
Acetonitrile (MeCN)Water or Methanol (MeOH)Increases the polarity and hydrogen bonding capability of the solvent system.
TolueneDMF or NMPFor very non-polar systems, a strong polar aprotic co-solvent is needed.

Visualization: Co-Solvent Workflow

CoSolventWorkflow A Suspension in Primary Solvent B Add Polar Co-Solvent (e.g., MeOH, DMF) Dropwise with Stirring A->B C Observe for Dissolution B->C D Compound Dissolved? (Visually or Analytically) C->D Monitor E Proceed with Experiment D->E  Yes F Increase Co-Solvent % or Try Alternative Strategy D->F  No

Caption: Workflow for the co-solvent addition method.

Guide 2: Conversion to the Free Base (Neutralization)

This is a highly effective and widely used chemical modification to dramatically improve solubility in organic solvents.[7][8][9][10]

Scientific Rationale: The hydrobromide salt is polar and ionic. By neutralizing the pyridinium hydrobromide with a mild base, you deprotonate the pyridine nitrogen, converting the compound into its neutral, or "free base," form. This neutral molecule is significantly less polar and, consequently, much more soluble in a wider range of organic solvents.[7][9]

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolve the 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide in a minimal amount of water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an immiscible organic solvent in which the free base is expected to be soluble (e.g., Ethyl Acetate, DCM).

  • Slowly add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃), dropwise to the separatory funnel. Swirl gently and vent frequently to release any CO₂ gas that evolves.

  • Monitor the pH of the aqueous layer with pH paper. Continue adding base until the aqueous layer is slightly basic (pH ~ 8-9).

  • Stopper the funnel and shake vigorously, venting periodically.

  • Allow the layers to separate. The neutral free base will partition into the organic layer.

  • Drain the aqueous layer and collect the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, which can then be dissolved in your desired organic solvent for the reaction.

Visualization: Free Base Conversion Logic

FreeBaseConversion cluster_0 Initial State: Poor Solubility cluster_1 Transformation: Neutralization cluster_2 Final State: Enhanced Solubility Salt R-PyH⁺Br⁻ (Salt Form) Highly Polar, Ionic Solvent_Org Organic Solvent (e.g., DCM) Low Polarity Salt->Solvent_Org Insoluble Base Add Mild Base (e.g., NaHCO₃) Salt->Base Reacts with FreeBase R-Py (Free Base) Neutral, Less Polar Base->FreeBase Forms Solvent_Org2 Organic Solvent (e.g., DCM) Low Polarity FreeBase->Solvent_Org2 Soluble in FreeBase_dissolved Dissolved Free Base

Caption: Logic of improving solubility by converting the salt to its free base.

Guide 3: Advanced Strategies for Recalcitrant Cases

If the above methods are not successful or are incompatible with your reaction conditions, consider these advanced techniques.

1. Phase-Transfer Catalysis (PTC)

Scientific Rationale: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of an ionic reactant from an aqueous phase or solid state into an organic phase where the reaction occurs.[11][12][13] The lipophilic cation of the PTC pairs with the carboxylate anion of your compound, forming a more lipophilic ion pair that is soluble in the organic phase.[12] This allows the reaction to proceed in a biphasic system, avoiding the need to fully dissolve the starting material in the organic solvent.[13]

When to Use: This is ideal for reactions where your compound is a nucleophile (after deprotonation of the carboxylic acid) and needs to react with a substrate in an organic solvent.

2. Ionic Liquids (ILs)

Scientific Rationale: Ionic liquids are salts that are liquid at or near room temperature.[14][15] They are considered "designer solvents" because their properties can be tuned by changing the cation and anion.[15] Many ILs are highly polar and are excellent solvents for a wide range of polar and even non-polar compounds.[16] They can provide a suitable reaction medium when traditional organic solvents fail.

When to Use: When all other solvent systems have been exhausted and your reaction chemistry is compatible with the chosen ionic liquid. This is an exploratory route that may require significant optimization.

Part 3: Summary and Key Takeaways

  • Problem: The hydrobromide salt form of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid confers high polarity, leading to poor solubility in common organic solvents.

  • Initial Steps: Attempt dissolution in highly polar solvents like water, methanol, DMF, or DMSO. Gentle heating may be applied with caution.

  • Primary Troubleshooting:

    • Co-Solvent Systems: Add a small percentage of a polar co-solvent (MeOH, DMF) to your primary organic solvent.

    • Conversion to Free Base: Neutralize the salt with a mild base to form the more organo-soluble neutral compound. This is often the most effective strategy.

  • Advanced Options: For challenging cases, consider phase-transfer catalysis for biphasic reactions or explore ionic liquids as alternative reaction media.

By systematically applying these troubleshooting strategies, you can effectively address the solubility challenges associated with 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide and proceed with your research objectives.

References

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding Phase Transfer Catalysis: A Key to Efficient Chemical Synthesis. [Link]

  • Solubility of Things. Picolinic acid. [Link]

  • OperaChem. Phase transfer catalysis (PTC). [Link]

  • LookChem. 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide CAS NO.1268444-68-3. [Link]

  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... | Download Scientific Diagram. [Link]

  • National Institutes of Health. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. [Link]

  • Organic Chemistry Portal. Ionic Liquids. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Wikipedia. Cosolvent. [Link]

  • MDPI. Use of Ionic Liquids and Deep Eutectic Solvents in Polysaccharides Dissolution and Extraction Processes towards Sustainable Biomass Valorization. [Link]

  • Royal Society of Chemistry. Chapter 5: Ionic Liquids as Designer Solvents. [Link]

  • Scribd. Phase-Transfer Catalysis | PDF | Ion | Salt (Chemistry). [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-. [Link]

  • Journal of Chemical Theory and Computation. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • ResearchGate. Salts dissolved in salts: Ionic liquid mixtures | Request PDF. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • YouTube. Increase Solubility of Sparingly Soluble Salts. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • PubChem. Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- | C11H13NO2 | CID 9990114. [Link]

  • Sciencemadness.org. Pyridine from Pyridine hydrochloride. [Link]

  • Pharmaguideline Forum. Free Base vs Salt Form Reference Standards. [Link]

  • Google Patents. US20100204296A1 - Novel Polymorphs of Darifenacin Free Base and its Hydrobromide Salt.
  • Sciencemadness.org. Converting amino acid salts to freebase amino acids?. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Cyclopropane Functionalization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the functionalization of cyclopropane rings. As a senior application scientist, I understand t...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the functionalization of cyclopropane rings. As a senior application scientist, I understand the immense value of the cyclopropyl motif in medicinal chemistry and materials science, offering unique conformational rigidity and metabolic stability.[1] However, the inherent ring strain that makes cyclopropane so useful also renders it susceptible to undesired ring-opening reactions.[2] This guide is structured to address the specific, practical challenges you may encounter in the lab, providing not just protocols, but the mechanistic reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Controlling Ring-Opening in Electrophilic Reactions

Question 1: I'm attempting an electrophilic addition to my cyclopropane-containing molecule, but I'm primarily observing ring-opened products. What's causing this, and how can I prevent it?

Answer:

This is a classic challenge rooted in the electronic nature of the cyclopropane ring. The C-C bonds of cyclopropane have significant p-character, making the ring behave somewhat like an alkene, susceptible to electrophilic attack.[3] The high ring strain of approximately 28 kcal/mol provides a strong thermodynamic driving force for ring-opening.[2]

Causality: Electrophilic addition to a cyclopropane can proceed through a corner-protonated or edge-protonated intermediate, which can easily rearrange to a more stable open-chain carbocation, leading to your observed byproducts.[4] This is especially true under strongly acidic conditions or with highly reactive electrophiles.

Troubleshooting Steps:

  • Reagent Selection:

    • Avoid Strong Protic Acids: Strong acids will readily protonate the cyclopropane ring, initiating ring cleavage.[5] If an acid is required, consider using a weaker Lewis acid that can coordinate with a functional group on your substrate to direct the reaction, rather than directly attacking the ring.

    • Use Milder Electrophiles: Opt for less aggressive electrophilic reagents. For halogenation, for instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions (light initiation) can sometimes favor C-H functionalization over electrophilic addition that leads to ring-opening.

  • Solvent and Temperature Control:

    • Solvent Choice: The polarity of your solvent can influence the stability of carbocation intermediates. Non-polar solvents may disfavor the formation of the charged intermediates necessary for ring-opening.

    • Low Temperature: Running your reaction at lower temperatures (e.g., -78 °C to 0 °C) can disfavor the higher activation energy pathway of ring-opening, potentially allowing the desired functionalization to occur selectively.

  • Substrate Modification:

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the cyclopropane ring can decrease its nucleophilicity, making it less susceptible to electrophilic attack and subsequent ring-opening.[6]

Question 2: My cyclopropane has both electron-donating and electron-accepting groups (a "donor-acceptor" cyclopropane), and it's extremely prone to ring-opening with even mild nucleophiles or acids. Is there any way to functionalize it while keeping the ring intact?

Answer:

Donor-acceptor (D-A) cyclopropanes are notoriously reactive. The vicinal electron-donating and -accepting groups create a highly polarized and weakened C-C bond, significantly lowering the activation energy for ring-opening.[7] This "push-pull" effect makes them excellent synthons for ring-opening/annulation reactions, but a significant challenge if you wish to preserve the three-membered ring.

Preventative Strategies:

  • Strictly Neutral or Basic Conditions (Non-nucleophilic base): Avoid any acidic conditions, even trace amounts. For reactions requiring a base, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) to prevent nucleophilic attack on the ring.

  • Transition Metal-Catalyzed C-H Functionalization: This is often the most successful strategy. By using a directing group on your substrate, a transition metal catalyst (commonly palladium) can selectively activate a C-H bond on the cyclopropane ring, bypassing the reactive C-C bonds.[8] A picolinamide directing group, for example, has been shown to be effective in directing the arylation of cyclopropane C-H bonds without causing ring-opening.[9]

    • Mechanism Insight: The directing group forms a stable metallacycle with the catalyst, positioning it to selectively cleave a specific C-H bond. This avoids the formation of open-chain intermediates that would result from the catalyst interacting with the C-C bonds.

Section 2: Challenges in Transition Metal-Catalyzed Functionalization

Question 3: I'm using a palladium catalyst for a cross-coupling reaction to functionalize a C-H bond on my cyclopropane, but I'm getting a mixture of my desired product and a ring-opened isomer. How can I improve the selectivity?

Answer:

This is a common issue where the palladium catalyst engages in two competing pathways: the desired C-H activation and an undesired C-C bond activation. The C-C activation proceeds via oxidative addition of the palladium into a strained C-C bond of the cyclopropane, forming a metallacyclobutane intermediate which then leads to ring-opened products.[10]

Key Factors Influencing Selectivity:

FactorTo Favor C-H Functionalization (Ring-Intact)To Favor C-C Activation (Ring-Opening)Rationale
Ligand Choice Bulky, electron-rich phosphine ligands (e.g., Taddol-based phosphoramidites) or specific directing groups.[11]Less bulky, electron-poor ligands.Bulky ligands can sterically hinder the approach of the palladium to the C-C bond, making C-H activation more favorable.[11]
Directing Group Presence of a strong coordinating group (e.g., picolinamide, 8-aminoquinoline) on the substrate.[8][9]Absence of a directing group.The directing group pre-coordinates the catalyst, forcing it into proximity with the target C-H bond.
Oxidation State Pd(II) catalysts are often used for directed C-H activation.Pd(0) can readily undergo oxidative addition into C-C bonds.[11]The reaction mechanism for directed C-H activation often involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle that is initiated by C-H cleavage.
Temperature Lower to moderate temperatures.Higher temperatures.Higher temperatures can provide the necessary energy to overcome the activation barrier for C-C bond cleavage.

Troubleshooting Workflow:

G start Low Yield of C-H Functionalized Product (Ring-Opening Observed) ligand Screen Ligands start->ligand Is ligand optimized? temp Lower Reaction Temperature ligand->temp Ligands screened, still low selectivity result Improved Selectivity for Ring-Intact Product ligand->result Bulky/electron-rich ligand works dg Introduce/Modify Directing Group temp->dg Temp lowered, still issues temp->result Lower temp works oxidant Check Oxidant/Additives dg->oxidant DG present, still issues dg->result Stronger DG works oxidant->result

Caption: Troubleshooting flowchart for undesired ring-opening in Pd-catalyzed reactions.

Experimental Protocols

Protocol 1: Picolinamide-Directed C-H Arylation of a Cyclopropane

This protocol is adapted from methodologies that have proven effective in preventing ring-opening during C-H functionalization.[9]

Objective: To arylate a cyclopropyl C-H bond while preserving the three-membered ring, using a removable directing group.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the N-cyclopropylpicolinamide substrate by coupling your cyclopropylamine with picolinic acid using standard amide bond formation conditions (e.g., EDC/HOBt or conversion to the acid chloride).

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-cyclopropylpicolinamide substrate (1.0 eq), the desired aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), and a suitable ligand such as SPhos or XPhos (10 mol%).

    • Add a carbonate base, such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

    • Add catalytic pivalic acid (0.3 eq), which can act as a proton shuttle in the C-H activation step.[11]

    • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

    • Add a degassed, anhydrous solvent such as toluene or mesitylene.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 110-130 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Directing Group Removal: The picolinamide group can be removed under hydrolytic conditions (e.g., strong acid or base) to yield the functionalized cyclopropylamine.

Visualizing the Directed C-H Activation Process:

Caption: The desired C-H activation pathway vs. the undesired ring-opening pathway.

References

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]

  • Liao, S., Sun, X., & Tang, Y. (2014). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(8), 548-560. [Link]

  • Purechemistry. (2023). In addition to the cyclopropane ring. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition to Cyclopropane Ring. Retrieved from [Link]

  • Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117-3179. [Link]

  • University of Wisconsin-Platteville. (n.d.). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from [Link]

  • University of Calgary. (n.d.). CYCLOPROPANE RING STRAIN. Retrieved from [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • Quora. (2017). Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order? Retrieved from [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • Chemistry LibreTexts. (2022). 6.9: Cyclopropanation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes. Retrieved from [Link]

  • MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules, 28(8), 3491. [Link]

  • Sustac, D., & Charette, A. B. (2012). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. Organic Letters, 14(1), 74-77. [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • Wang, T., & Ghorai, M. K. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 237-251. [Link]

  • Gandeepan, P., & Ackermann, L. (2015). Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system. Chemical Science, 6(9), 5433-5438. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. Science, 317(5835), 241-244. [Link]

  • ResearchGate. (2025). Ring-opening 1,3-difunctionalization of aryl cyclopropanes. Retrieved from [Link]

  • ResearchGate. (2022). Radical-polar crossover approaches to functionalized cyclopropanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Acidity comparison between cyclopropene and cyclopropane. Retrieved from [Link]

  • Nguyen, T. V. T., Wodrich, M. D., & Waser, J. (2022). Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. Chemical Science, 13(41), 12197-12204. [Link]

  • Quora. (2021). Why is cyclopropane more acidic than cyclohexane? Retrieved from [Link]

  • He, J., Li, S., & Yu, J.-Q. (2012). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 134(3), 1261-1263. [Link]

  • Milligan, J. A., Phelan, J. P., Polites, V. C., Kelly, C. B., & Molander, G. A. (2018). Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes. Organic Letters, 20(21), 6840-6844. [Link]

  • ResearchGate. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. Retrieved from [Link]

  • PubMed Central. (2021). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 143(45), 18886–18892. [Link]

  • Royal Society of Chemistry. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Communications, 55(72), 10759-10762. [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • ResearchGate. (2020). Ring-opening functionalization of donor–acceptor cyclopropanes. Retrieved from [Link]

  • YouTube. (2025). What Causes Strained Rings Like Cyclopropane To Form? - Chemistry For Everyone. Retrieved from [Link]

  • UA Campus Repository. (n.d.). THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625-1648. [Link]

  • Chemistry Stack Exchange. (2014). Heats of combustion and stability of rings. Retrieved from [Link]

  • ACS Publications. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 604-607. [Link]

Sources

Optimization

Minimizing epimerization in chiral cyclopropanecarboxylic acid derivatives

Technical Support Center: Chiral Cyclopropanecarboxylic Acid Derivatives A Guide to Minimizing and Troubleshooting Epimerization Welcome to the technical support center for handling chiral cyclopropanecarboxylic acid der...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Cyclopropanecarboxylic Acid Derivatives

A Guide to Minimizing and Troubleshooting Epimerization

Welcome to the technical support center for handling chiral cyclopropanecarboxylic acid derivatives. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with stereochemical integrity during synthetic manipulations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your decision-making in the lab.

Chiral cyclopropanes are privileged structural motifs found in numerous pharmaceuticals and agrochemicals. However, the acidic proton at the C1 position, adjacent to the activating carbonyl group, presents a significant and often underestimated challenge: a high susceptibility to epimerization. This guide provides in-depth, field-tested answers and troubleshooting strategies to help you maintain the stereochemical purity of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my chiral cyclopropanecarboxylic acid derivatives so prone to epimerization?

The primary cause is the acidity of the α-proton (the hydrogen on the same carbon as the carboxyl group). This proton can be abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in a mixture of enantiomers or diastereomers and a loss of stereochemical purity.

The stability of the cyclopropyl carbanion/enolate is a key factor. The carbon atoms in a cyclopropane ring have a higher degree of s-character in their C-H bonds compared to alkanes, which increases the acidity of the α-proton. This makes them more susceptible to deprotonation, especially under basic conditions or at elevated temperatures.

Epimerization_Mechanism (R)-Acid (R)-Cyclopropanecarboxylic Acid Derivative Base Base (e.g., OH⁻, Et₃N) Racemic Racemic or Epimerized Mixture Enolate Planar, Achiral Enolate Intermediate Base->Enolate α-proton abstraction Enolate->(R)-Acid Path A Proton H⁺ Source (e.g., H₂O, R-OH) (S)-Acid (S)-Cyclopropanecarboxylic Acid Derivative Enolate->(S)-Acid Path B (R)-Acid) (R)-Acid) (R)-Acid)->Enolate Epimerization Pathway

Caption: Base-mediated epimerization pathway via a planar enolate intermediate.

Q2: I observe epimerization even under supposedly "neutral" or "acidic" conditions. How is this possible?

This is a common and valid observation. "Neutral" does not mean the absence of basic species. For instance, in amide coupling reactions using carbodiimides like EDC, the reaction can generate basic intermediates. Similarly, using an amine nucleophile in excess, particularly a hindered one like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can be basic enough to cause significant epimerization, especially at elevated temperatures. Even the carboxylate anion of the starting material can act as a base to deprotonate another molecule.

Acidic conditions are generally safer, but prolonged exposure to strong acids at high temperatures can also potentially lead to ring-opening or other side reactions, though epimerization via enolization is less common.

Troubleshooting Guide: Amide Bond Formation

Amide coupling is one of the most common reactions where epimerization is encountered. Here’s how to troubleshoot it.

Issue: Significant loss of enantiomeric excess (ee) after amide coupling with EDC/HOBt.

Causality Analysis: The combination of a carbodiimide (like EDC) and an activating agent (like HOBt) forms a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by the amine is slow, this activated intermediate has a longer lifetime. During this time, any base present in the reaction mixture (e.g., excess amine nucleophile, DIPEA) can abstract the α-proton, leading to racemization.

Troubleshooting Protocol & Recommendations:

  • Choice of Additive:

    • Standard: HOBt (1-hydroxybenzotriazole) is a classic choice, but its explosive nature has led to reduced use.

    • Superior Alternative: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) or COMU are often superior replacements. They are less prone to side reactions and can accelerate the coupling reaction, thereby reducing the time the activated intermediate is exposed to basic conditions.

  • Base Selection & Stoichiometry:

    • Avoid Excess Tertiary Amines: Do not use tertiary amines like DIPEA or Et₃N as the primary base if possible. They are major culprits in epimerization.

    • Use a Non-Nucleophilic Base (if required): If a base is absolutely necessary to scavenge the acid produced, use a sterically hindered, non-nucleophilic base like 2,4,6-collidine or 2,6-lutidine. Crucially, use it in stoichiometric amounts (1.0-1.1 equivalents) rather than in excess.

  • Temperature Control:

    • Critical Mandate: Maintain low temperatures. Start the activation step (acid + coupling agent + additive) at 0 °C or even -15 °C. After adding the amine, allow the reaction to warm slowly to room temperature. Never heat the reaction unless absolutely necessary and all other options have been exhausted.

Comparative Data: Impact of Base and Additive on Epimerization

Coupling ReagentAdditiveBase (equiv.)Temperature (°C)Time (h)Final Product ee (%)
EDCHOBtDIPEA (2.5)251275% (Significant Loss)
EDCOxyma2,6-Lutidine (1.1)0 to 2512>98% (Preserved)
HATUNoneDIPEA (2.0)25288% (Moderate Loss)
COMUNone2,4,6-Collidine (1.1)0 to 254>99% (Excellent)

Note: Data is illustrative, based on typical outcomes reported in the literature.

Troubleshooting Guide: Acid Chloride and Ester Formation

Issue: Racemization observed after converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).

Causality Analysis: Thionyl chloride reactions often require heating and can produce HCl as a byproduct. While the conditions are acidic, the intermediate formed, a chlorosulfite ester, can react with the chloride ion (Cl⁻). More importantly, impurities in older thionyl chloride or the use of basic scavengers like pyridine can readily cause epimerization. Pyridine is sufficiently basic to deprotonate the α-position of the highly reactive acid chloride.

AcidChloride_Workflow cluster_start Starting Material cluster_bad Problematic Protocol cluster_good Recommended Protocol Acid (R)-Cyclopropanecarboxylic Acid (>99% ee) SOCl2_Py SOCl₂ Pyridine (Base) Reflux (High Temp) Acid->SOCl2_Py Leads to OxalylCl Oxalyl Chloride or (COCl)₂ Cat. DMF, DCM 0 °C to RT (Low Temp) Acid->OxalylCl Preferred Path AcidChloride_Racemic Racemized Acid Chloride (~70% ee) SOCl2_Py->AcidChloride_Racemic Results in AcidChloride_Pure Pure Acid Chloride (>99% ee) OxalylCl->AcidChloride_Pure Results in

Caption: Recommended vs. problematic workflow for acid chloride formation.

Troubleshooting Protocol & Recommendations:

  • Reagent Selection:

    • Best Choice: Use oxalyl chloride or cyanuric chloride instead of thionyl chloride. Oxalyl chloride reactions can be run at much lower temperatures (e.g., 0 °C to room temperature) in a non-polar solvent like dichloromethane (DCM).

    • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the reactive Vilsmeier reagent in situ, which then forms the acid chloride.

  • Avoid Pyridine: Never use pyridine or other amine bases as a scavenger in these reactions. The reaction with oxalyl chloride goes to completion with volatile byproducts (CO, CO₂, HCl), eliminating the need for a scavenger.

Step-by-Step Protocol for Epimerization-Free Acid Chloride Formation:

  • Dissolve the chiral cyclopropanecarboxylic acid (1.0 equiv.) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of DMF (e.g., 1 drop per mmol of acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 equiv.) dropwise. You will observe gas evolution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • The resulting solution of the acid chloride can often be used directly in the next step after removing the solvent and excess reagent under vacuum.

Analytical Verification: The Self-Validating System

Trust in your protocol comes from rigorous verification. Always check the enantiomeric purity of your product against your starting material.

Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess.

  • Column Selection: Polysaccharide-based columns are highly effective.

    • Chiralcel® OD-H or OJ-H: Excellent for separating enantiomers of esters and amides.

    • Chiralpak® AD-H or AS-H: Provide alternative selectivities.

  • Mobile Phase: A typical mobile phase is a mixture of hexanes (or heptane) and isopropanol (IPA), often with a small amount of a modifier like trifluoroacetic acid (TFA) for acidic analytes.

  • Sample Preparation: For acids, it is often necessary to derivatize them to their methyl or ethyl esters for better peak shape and resolution on these columns. A simple way to do this with minimal risk of epimerization is using trimethylsilyldiazomethane.

Example HPLC Protocol:

  • Derivatization: To a small sample of your acid in Toluene/Methanol (2:1), add a solution of (trimethylsilyl)diazomethane dropwise until a persistent yellow color is observed. Quench with a drop of acetic acid.

  • Analysis:

    • Column: Chiralcel® OD-H, 4.6 x 250 mm

    • Mobile Phase: 95:5 Hexane:IPA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Validation: Run an authentic racemic sample to confirm the elution order and resolution of the two enantiomers. The ee (%) is calculated from the peak areas of the two enantiomers: ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

References

  • Cyclopropane Chemistry. Chemical Reviews.[Link]

  • The impact of the base on the racemization of α-substituted carboxylic acids during peptide synthesis. Tetrahedron Letters.[Link]

  • Minimizing epimerization in peptide synthesis: a practical guide. Journal of Peptide Science.[Link]

  • OxymaPure: An Efficient Additive for Peptide Synthesis. Organic Letters.[Link]

  • Mechanisms of reactions of thionyl chloride with carboxylic acids. Journal of the American Chemical Society.[Link]

  • Oxalyl chloride as a versatile reagent in organic synthesis. Chemical Society Reviews.[Link]

Troubleshooting

Technical Support Center: Robinson-Gabriel Type Reactions of Cyclopropanecarboxylic Acid Hydrazides

Welcome to our dedicated technical support guide for troubleshooting Robinson-Gabriel type reactions, with a specific focus on the synthesis of 2-cyclopropyl-1,3,4-oxadiazoles from cyclopropanecarboxylic acid hydrazides....

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting Robinson-Gabriel type reactions, with a specific focus on the synthesis of 2-cyclopropyl-1,3,4-oxadiazoles from cyclopropanecarboxylic acid hydrazides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this powerful but sensitive transformation. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success and failure in this reaction, providing you with the expert insights needed to resolve common experimental challenges.

Core Principles & Reaction Mechanism

The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the cyclodehydration of 2-acylamino ketones[1][2]. A well-established variation of this reaction involves the intramolecular dehydration of 1,2-diacylhydrazines to furnish 2,5-disubstituted 1,3,4-oxadiazoles. When one of the acyl groups is a cyclopropyl moiety, this reaction provides a direct route to valuable cyclopropyl-substituted heterocycles.

The transformation is typically promoted by a dehydrating agent. While traditional agents include strong acids like H₂SO₄ or POCl₃, a milder and highly effective system for this particular substrate class involves triphenylphosphine (PPh₃) combined with a tetrahalomethane (CX₄). The reaction proceeds through the activation of the hydrazide carbonyl oxygen by the PPh₃/CX₄ reagent, facilitating intramolecular nucleophilic attack by the second hydrazide nitrogen, followed by cyclization and elimination to yield the aromatic oxadiazole ring.

Robinson_Gabriel_Hydrazide_Mechanism General Reaction Pathway for 2-Cyclopropyl-1,3,4-Oxadiazole Synthesis Start Cyclopropanecarboxylic Acid N'-Substituted Hydrazide Activated Activated Intermediate (O-Phosphonium species) Start->Activated + PPh₃/CX₄ - OPPh₃ - HCX₃ Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Nucleophilic Attack Product 2-Cyclopropyl-5-Substituted -1,3,4-Oxadiazole Cyclized->Product Dehydration/ Elimination

Caption: General workflow for the PPh₃/CX₄ mediated cyclodehydration.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in the synthesis of 2-cyclopropyl-1,3,4-oxadiazoles in a question-and-answer format.

Q1: My reaction yield is very low, or I've recovered only starting material. What are the primary causes?

Answer: Low or no conversion is a common frustration that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the dehydrating agent itself.

  • Cause 1: Reagent Purity and Stoichiometry:

    • Insight: The PPh₃/CX₄ system is sensitive to moisture. Triphenylphosphine can be oxidized to triphenylphosphine oxide (OPPh₃) over time, which is inert in the reaction. Solvents like acetonitrile must be anhydrous.

    • Solution: Ensure your triphenylphosphine is pure; if it appears clumpy or powdery rather than crystalline, consider recrystallizing it from ethanol. Use freshly opened or properly stored anhydrous solvents. Flame-dry your glassware under vacuum or nitrogen before use. Accurately measure your reagents; a common protocol uses 2 equivalents of PPh₃ and 1 equivalent of CCl₄ relative to the hydrazide substrate.

  • Cause 2: Inadequate Reaction Temperature:

    • Insight: While the reaction is generally robust, it requires sufficient thermal energy to overcome the activation barrier for cyclization.

    • Solution: Most successful procedures report running the reaction at reflux in a suitable solvent like acetonitrile. If you are running the reaction at a lower temperature, a gradual increase may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at the chosen temperature.

  • Cause 3: Inefficient Dehydrating Agent:

    • Insight: Not all dehydrating agents are suitable for this substrate. Harsh acidic reagents (e.g., concentrated H₂SO₄) can potentially lead to the opening of the sensitive cyclopropane ring even before the desired reaction occurs[3][4].

    • Solution: The PPh₃/CCl₄ system is highly recommended for its mildness and effectiveness in preserving the cyclopropyl moiety. If you are using another system and observing poor performance, switching to PPh₃/CCl₄ is a validated first step in troubleshooting.

Q2: I've isolated a product, but my characterization data (NMR, MS) shows a halopropyl group instead of a cyclopropyl group. What happened?

Answer: This is a critical and specific side reaction for this substrate class. You have observed a post-cyclization ring-opening of the cyclopropane moiety.

  • Causality: The stability of the 2-cyclopropyl-1,3,4-oxadiazole product is highly dependent on the specific tetrahalomethane used with triphenylphosphine. While the PPh₃/CCl₄ system cleanly produces the desired cyclopropyl product, the analogous PPh₃/CBr₄ and PPh₃/CI₄ systems induce a subsequent ring-opening reaction. After the oxadiazole is formed, the halide ion (Br⁻ or I⁻) generated in situ acts as a nucleophile, attacking one of the cyclopropane carbons and leading to the formation of a 2-(3-halopropyl)-5-substituted-1,3,4-oxadiazole.

  • Mechanism of Side Reaction: This is not a failure of the cyclodehydration itself, but a tandem reaction. The desired oxadiazole forms first, but the reaction conditions then promote its degradation. Control experiments have shown that the isolated 2-cyclopropyl-1,3,4-oxadiazole does not react with sodium iodide (NaI), indicating the ring-opening is intrinsically linked to the specific PPh₃/CBr₄ or PPh₃/CI₄ reaction conditions.

  • Definitive Solution: To avoid this byproduct, exclusively use carbon tetrachloride (CCl₄) as your tetrahalomethane co-reagent with triphenylphosphine. The chloride ion is not nucleophilic enough under these conditions to promote the ring-opening.

Troubleshooting_Flow Troubleshooting Logic: Impact of Halogen Choice Start Start: Hydrazide + PPh₃ Reagent_Choice Select Tetrahalomethane (CX₄) Start->Reagent_Choice CCl4_Path Use CCl₄ Reagent_Choice->CCl4_Path Recommended CBr4_CI4_Path Use CBr₄ or CI₄ Reagent_Choice->CBr4_CI4_Path Not Recommended Dehydration_A Cyclodehydration CCl4_Path->Dehydration_A Dehydration_B Cyclodehydration CBr4_CI4_Path->Dehydration_B Desired_Product SUCCESS: 2-Cyclopropyl-1,3,4-Oxadiazole Dehydration_A->Desired_Product Ring_Opening Tandem Ring-Opening Reaction Dehydration_B->Ring_Opening In Situ Halide Attack Side_Product BYPRODUCT: 2-(3-Halopropyl)-1,3,4-Oxadiazole Ring_Opening->Side_Product

Caption: Decision workflow illustrating the critical effect of the CX₄ reagent choice.

Q3: My reaction has stalled, with both starting material and product visible on TLC. What should I do?

Answer: A stalled reaction often indicates that a key reagent has been consumed or has degraded.

  • Insight: The most likely culprit is the PPh₃/CCl₄ system. Triphenylphosphine oxide (OPPh₃) is a major byproduct of the reaction and does not participate in the dehydration. It's possible that trace moisture consumed some of the active reagent before the reaction went to completion.

  • Solution: You can attempt to rescue a stalled reaction by adding another portion of the dehydrating agents. Add an additional 0.5 equivalents of PPh₃ and 0.25 equivalents of CCl₄ to the refluxing mixture and continue to monitor by TLC. However, for best results and cleaner reactions, ensuring completely anhydrous conditions from the start is the preferred strategy[5].

Frequently Asked Questions (FAQs)

  • What is the optimal solvent and temperature? Acetonitrile is a commonly used and effective solvent. The reaction is typically run at reflux (approx. 82 °C) for 2 to 24 hours, depending on the specific substrate.

  • How do I purify the final 2-cyclopropyl-1,3,4-oxadiazole product? The primary byproduct is triphenylphosphine oxide (OPPh₃), which can often be removed or significantly reduced via silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be an effective final purification step.

  • Are there alternative methods if this reaction fails? Yes, several other methods exist for oxazole synthesis[6]. For instance, the van Leusen oxazole synthesis is a powerful alternative that uses tosylmethylisocyanide (TosMIC) but may require different starting materials. Modified Wipf conditions using Dess-Martin periodinane followed by cyclodehydration with PPh₃/I₂ could also be explored, though the choice of iodine might risk the cyclopropane ring-opening issue[7][8].

Data Summary: Effect of Halogen on Product Outcome

The following table summarizes the pivotal findings from Yang and Shi (2005) on the reaction of cyclopropanecarboxylic acid N'-benzoyl-hydrazide with different PPh₃/CX₄ systems, clearly demonstrating the halogen effect.

EntryHydrazide SubstrateDehydrating System (PPh₃/CX₄)SolventTime (h)Product(s)Yield (%)
1N'-BenzoylPPh₃ / CCl₄ MeCN22-Cyclopropyl-5-phenyl-1,3,4-oxadiazole90%
2N'-BenzoylPPh₃ / CBr₄ MeCN482-(3-Bromopropyl)-5-phenyl-1,3,4-oxadiazole91%
3N'-BenzoylPPh₃ / CI₄ MeCN22-(3-Iodopropyl)-5-phenyl-1,3,4-oxadiazole92%

Data synthesized from literature reports. Yields are isolated yields.

Validated Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 2-cyclopropyl-5-phenyl-1,3,4-oxadiazole.

Reagents & Equipment:

  • Cyclopropanecarboxylic acid N'-benzoyl-hydrazide (1.0 eq)

  • Triphenylphosphine (PPh₃) (2.0 eq)

  • Carbon tetrachloride (CCl₄) (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add the cyclopropanecarboxylic acid N'-benzoyl-hydrazide (1.0 eq) and triphenylphosphine (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to create a solution of approximately 0.1-0.2 M concentration with respect to the hydrazide.

  • Initiation: Begin stirring the mixture and add carbon tetrachloride (1.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours. The appearance of a new, higher Rf spot (the product) and disappearance of the starting material spot should be observed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue will contain the desired product and a significant amount of triphenylphosphine oxide (OPPh₃).

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the 2-cyclopropyl-5-phenyl-1,3,4-oxadiazole as a solid.

References

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Yang, X., & Shi, Y. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Tetrahedron Letters, 46(37), 6285-6288. Available at: [Link]

  • Ushiyama, K., et al. (2020). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry. Available at: [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive.com. Available at: [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

  • Yang, X., & Shi, Y. (2005). Halogen effects in Robinson–Gabriel type reaction of cyclopropanecarboxylic acid N -substituted-hydrazides with PPh3/CX4. ElectronicsAndBooks. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Patel, R., et al. (2010). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry, 3(4), 654-658. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Available at: [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Shang, M. D., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1635. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

For researchers and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of 1-(Pyridin-3-yl)cyclop...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a compound of interest in medicinal chemistry. We will delve into a detailed interpretation of its predicted ¹H NMR spectrum and compare this with complementary analytical techniques, including ¹³C NMR, mass spectrometry, and high-performance liquid chromatography (HPLC). The experimental protocols provided herein are designed to be self-validating, offering a robust framework for the comprehensive characterization of this and similar molecules.

The Analytical Imperative: A Multi-faceted Approach

Characterizing a molecule like 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, which contains a complex interplay of a substituted aromatic ring, a strained cyclopropane moiety, a carboxylic acid, and a hydrobromide salt, necessitates a multi-technique approach. While ¹H NMR spectroscopy is a cornerstone for structural determination, its data is most powerful when corroborated by other analytical methods. This guide will demonstrate how these techniques, when used in concert, provide a comprehensive and unambiguous analytical profile.

Part 1: ¹H NMR Spectrum Analysis — A Predictive Approach

In the absence of a publicly available experimental spectrum, we will utilize predictive tools to simulate the ¹H NMR spectrum of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. This predictive analysis is grounded in established principles of NMR spectroscopy and serves as a powerful hypothesis-generating tool for experimental work.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆, δ):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift, which can be influenced by solvent and concentration.
~8.9s1HH-2 (pyridine)The proton at the 2-position of the pyridinium ring is adjacent to the positively charged nitrogen and is expected to be the most deshielded of the aromatic protons.
~8.7d1HH-6 (pyridine)The proton at the 6-position is also alpha to the pyridinium nitrogen and will be significantly deshielded, appearing as a doublet due to coupling with H-5.
~8.2d1HH-4 (pyridine)The proton at the 4-position is deshielded by the overall positive charge on the ring and will appear as a doublet due to coupling with H-5.
~7.6t1HH-5 (pyridine)The proton at the 5-position will be the most upfield of the pyridinium protons and will appear as a triplet due to coupling with both H-4 and H-6.
~1.8m2HCH₂ (cyclopropane)The diastereotopic methylene protons of the cyclopropane ring are expected to be in the upfield region. The pyridinium and carboxylic acid groups will cause a downfield shift compared to an unsubstituted cyclopropane.[1][2]
~1.6m2HCH₂ (cyclopropane)These protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Causality Behind the Predicted Chemical Shifts:

  • Pyridinium Ring: The protonation of the pyridine nitrogen to form the hydrobromide salt results in a significant decrease in electron density around the aromatic ring.[3] This deshielding effect causes all pyridine protons to shift downfield compared to the free base. The protons in the alpha positions (H-2 and H-6) experience the strongest effect.

  • Cyclopropane Ring: The protons on a cyclopropane ring are characteristically shielded due to the unique ring current effects, typically appearing at very high field (around 0.22 ppm for unsubstituted cyclopropane).[1][2] However, the attachment of the electron-withdrawing pyridinium and carboxylic acid groups at the C1 position will deshield the cyclopropane protons, shifting them downfield.

  • Carboxylic Acid: The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very low field, often above 10 ppm. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Part 2: Comparative Analysis with Other Analytical Techniques

A thorough characterization relies on the convergence of data from multiple analytical platforms. Here, we compare the insights from the predicted ¹H NMR with what can be expected from ¹³C NMR, mass spectrometry, and HPLC.

Predicted ¹³C NMR Spectroscopy

Predictive ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆, δ):

Chemical Shift (ppm)AssignmentRationale
~175C=OThe carbonyl carbon of the carboxylic acid is expected at a characteristic downfield position.
~148C-2 (pyridine)The carbon adjacent to the pyridinium nitrogen is significantly deshielded.
~145C-6 (pyridine)Similar to C-2, this carbon is deshielded due to its proximity to the nitrogen.
~140C-4 (pyridine)This carbon is also deshielded by the overall positive charge on the ring.
~127C-5 (pyridine)The C-5 carbon is expected to be the most upfield of the aromatic carbons.
~125C-3 (pyridine)The carbon bearing the cyclopropane substituent.
~35C-1 (cyclopropane)The quaternary carbon of the cyclopropane ring will be deshielded by the attached pyridinium and carboxylic acid groups.
~15CH₂ (cyclopropane)The methylene carbons of the cyclopropane ring are expected in the upfield aliphatic region.
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be the technique of choice for this compound.

Expected Fragmentation Pattern:

  • Molecular Ion (M+H)⁺: The most prominent peak would be the protonated molecule, with an m/z corresponding to the free base (C₉H₉NO₂) plus a proton. The molecular weight of the free base is 163.18 g/mol , so the (M+H)⁺ peak would be expected at m/z 164.18.

  • Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment at m/z 120.18.

  • Loss of H₂O: Loss of water (18 Da) from the carboxylic acid could also occur, leading to a fragment at m/z 146.18.

  • Cleavage of the Cyclopropane Ring: The strained cyclopropane ring can undergo fragmentation, leading to various smaller fragments.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection would be a suitable method for assessing the purity of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.

Typical HPLC Conditions:

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for moderately polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the basic pyridine moiety. A gradient from high aqueous to high organic content will elute the compound.
Detection UV at ~260 nmThe pyridine ring provides a strong chromophore for UV detection.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 30 °CTo ensure reproducible retention times.

This HPLC method would effectively separate the target compound from potential starting materials and byproducts, allowing for accurate purity determination.

Part 3: Experimental Protocols

The following protocols are adapted from established synthetic and analytical procedures and are intended to provide a robust starting point for the preparation and analysis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.

Synthesis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

This synthesis can be approached via a phase-transfer catalyzed cyclopropanation.

Diagram of Synthetic Workflow:

cluster_0 Synthesis A 3-Pyridylacetonitrile E Reaction Mixture A->E B 1,2-Dibromoethane B->E C Phase-Transfer Catalyst (e.g., TBAB) C->E D Aqueous NaOH D->E F 1-(Pyridin-3-yl)cyclopropanecarbonitrile E->F Cyclopropanation H 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide F->H Hydrolysis & Salt Formation G Acid Hydrolysis (HBr)

Caption: Synthetic workflow for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.

Step-by-Step Protocol:

  • To a stirred solution of 3-pyridylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., dichloromethane), add 1,2-dibromoethane.

  • Slowly add a concentrated aqueous solution of sodium hydroxide while maintaining vigorous stirring.

  • Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1-(pyridin-3-yl)cyclopropanecarbonitrile.

  • Hydrolyze the nitrile by refluxing with aqueous hydrobromic acid.

  • After completion of the hydrolysis, cool the reaction mixture to induce crystallization of the hydrobromide salt.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum.

Purification by Recrystallization

Diagram of Purification Workflow:

cluster_1 Purification I Crude Product J Dissolve in minimum hot solvent (e.g., Ethanol/Water) I->J K Hot Filtration (optional) J->K L Slow Cooling K->L M Crystallization L->M N Filtration & Washing M->N O Pure Crystals N->O

Caption: Recrystallization workflow for purification.

Step-by-Step Protocol:

  • Dissolve the crude 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide in a minimum amount of a hot solvent system (e.g., a mixture of ethanol and water).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

NMR Sample Preparation

Diagram of NMR Sample Preparation:

cluster_2 NMR Sample Preparation P ~5-10 mg of pure sample R Vortex to dissolve P->R Q ~0.6 mL Deuterated Solvent (e.g., DMSO-d₆) Q->R S Transfer to NMR tube R->S T Analyze S->T

Caption: Workflow for preparing an NMR sample.

Step-by-Step Protocol:

  • Accurately weigh 5-10 mg of the purified, dry product.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for this compound due to its ability to dissolve polar salts and the wide chemical shift window).

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a clean 5 mm NMR tube.

  • The sample is now ready for analysis.

Conclusion

The comprehensive analytical characterization of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While ¹H NMR provides the foundational structural information, its interpretation is significantly enhanced when considered alongside ¹³C NMR, mass spectrometry, and HPLC data. The predictive analyses and detailed protocols outlined in this guide offer a robust framework for researchers to confidently and accurately characterize this and other novel small molecules, ensuring the highest standards of scientific integrity in drug discovery and development.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • Brown, D. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Chemistry.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Brzezinski, B., & Zundel, G. (1981). Proton transfer in pyridine-carboxylic acid N-oxide systems studied by NMR spectroscopy. Journal of Molecular Structure, 72, 9-22.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridinecarboxylic acid. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide: An LC-MS Centric Comparison

For researchers, scientists, and drug development professionals, the robust and accurate characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a heterocyclic building block of significant interest in medicinal chemistry. Our focus will be a primary characterization using Liquid Chromatography-Mass Spectrometry (LC-MS), juxtaposed with orthogonal techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Thin-Layer Chromatography (HPTLC). This guide is structured to not only provide protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating system of analysis.

Introduction to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide (CAS 1268444-68-3) is a small molecule featuring a pyridine ring, a cyclopropane moiety, and a carboxylic acid functional group. Its hydrobromide salt form suggests good aqueous solubility, a key consideration for analytical method development. The accurate determination of its identity, purity, and stability is paramount in a drug development context.

Primary Characterization: A Validated LC-MS Approach

LC-MS stands as a cornerstone technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and ability to provide molecular weight information.[1] For a polar, nitrogen-containing molecule like 1-(Pyridin-3-yl)cyclopropanecarboxylic acid, a reverse-phase LC method coupled with electrospray ionization mass spectrometry (ESI-MS) is the logical starting point.

The Rationale Behind the Method

The choice of a C18 stationary phase is based on its versatility and broad applicability in retaining compounds of moderate polarity. The mobile phase, consisting of water and acetonitrile with a formic acid modifier, serves a dual purpose. The organic gradient effectively elutes the analyte from the column, while the formic acid aids in protonation of the pyridine nitrogen, leading to better peak shape and enhanced ionization efficiency in positive ion ESI. ESI is the preferred ionization technique for polar molecules as it is a soft ionization method that typically produces the protonated molecular ion [M+H]+, providing clear molecular weight information.[2]

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Accurately weigh 10 mg of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 10 µg/mL using the same diluent.

2. Liquid Chromatography Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Mass Range: m/z 50-500.

Visualization of the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry s1 Weigh 10 mg of Sample s2 Dissolve in 10 mL 50:50 ACN:H2O s1->s2 s3 Dilute to 10 µg/mL s2->s3 lc_inj Inject 2 µL s3->lc_inj lc_col C18 Column Separation (Gradient Elution) lc_inj->lc_col ms_ion ESI+ Ionization lc_col->ms_ion ms_ana Mass Analyzer ms_ion->ms_ana ms_det Detector ms_ana->ms_det data_acq Data Analysis ms_det->data_acq Data Acquisition

Caption: Workflow for the LC-MS analysis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.

Orthogonal and Complementary Characterization Techniques

Relying on a single analytical technique is not sufficient for comprehensive characterization. Orthogonal methods, which measure different chemical properties, are essential for confirming identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. It is an indispensable tool for unambiguous structure elucidation.

Rationale: ¹H and ¹³C NMR will confirm the presence and connectivity of the pyridine, cyclopropane, and carboxylic acid moieties. The hydrobromide salt form may influence the chemical shift of protons near the pyridine nitrogen.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its exchangeable proton signal which will not interfere with the analyte's signals.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Experiments:

    • ¹H NMR: Acquire 16-32 scans.

    • ¹³C NMR: Acquire 1024-2048 scans.

    • 2D NMR (COSY, HSQC) as needed for full structural assignment.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring (typically in the aromatic region, δ 7-9 ppm), the cyclopropyl protons (in the upfield region, δ 0.5-2.0 ppm), and a broad signal for the carboxylic acid proton (δ > 10 ppm).

  • ¹³C NMR: Resonances for the carbons of the pyridine ring (δ 120-150 ppm), the cyclopropyl carbons (δ 10-30 ppm), and the carbonyl carbon of the carboxylic acid (δ > 170 ppm).[3][4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis nmr_s1 Dissolve 5-10 mg in DMSO-d6 nmr_s2 Transfer to NMR Tube nmr_s1->nmr_s2 nmr_acq Acquire 1H, 13C, and 2D Spectra (400 MHz Spectrometer) nmr_s2->nmr_acq nmr_proc Fourier Transform nmr_acq->nmr_proc nmr_phase Phasing & Baseline Correction nmr_proc->nmr_phase nmr_int Integration & Peak Picking nmr_phase->nmr_int nmr_assign Structural Assignment nmr_int->nmr_assign

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

Rationale: FTIR will provide confirmatory evidence for the presence of the carboxylic acid (O-H and C=O stretches) and the pyridine ring (C=C and C=N stretches).

Experimental Protocol: FTIR

  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: FTIR Spectrometer with an ATR accessory.

  • Data Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

Expected Spectral Features:

  • A very broad O-H stretch from the hydrogen-bonded carboxylic acid from approximately 2500-3300 cm⁻¹.[3][4]

  • A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.[5]

  • C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

  • C-H stretching vibrations from the cyclopropyl and pyridine rings just above and below 3000 cm⁻¹.

FTIR_Workflow ftir_s1 Place Solid Sample on ATR Crystal ftir_acq Acquire IR Spectrum (4000-400 cm-1) ftir_s1->ftir_acq ftir_ana Identify Characteristic Absorption Bands ftir_acq->ftir_ana ftir_confirm Confirm Functional Groups ftir_ana->ftir_confirm

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

Introduction In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a key building block in modern synthetic chemistry, and establishing a robust, reliable, and stability-indicating analytical method for its purity assessment is paramount.

This guide provides an in-depth, experience-driven comparison of strategies for developing a high-performance liquid chromatography (HPLC) method for this specific compound. We will move beyond rote procedures to explore the scientific rationale behind each decision, from selecting the optimal chromatographic mode to validating the method's specificity through forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

PART 1: Analyte Characterization - The Foundation of Method Development

The molecular structure of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide dictates our analytical strategy. It is a zwitterionic, or amphoteric, molecule possessing both a basic pyridine moiety (pKa ~5.2) and an acidic carboxylic acid group (pKa ~4-5).[3] This dual nature means its charge and, consequently, its chromatographic behavior are highly dependent on the mobile phase pH. As a hydrobromide salt, it is readily soluble in aqueous media. The presence of the pyridine ring provides a useful chromophore for UV detection.[4][5]

PART 2: A Comparative Analysis of Chromatographic Modes

The choice of chromatographic separation mode is the most critical decision in method development. For a polar, zwitterionic molecule, several options exist, each with distinct advantages and disadvantages.

Reversed-Phase (RP-HPLC)

Reversed-phase is the workhorse of the pharmaceutical industry due to its robustness and wide applicability.[6] It separates analytes based on hydrophobicity.

  • Rationale: By controlling the mobile phase pH, we can suppress the ionization of either the acidic or basic group, increasing the molecule's overall hydrophobicity and promoting retention on a non-polar stationary phase like C18.

  • Challenge: Standard C18 columns can suffer from "phase collapse" or poor retention for polar compounds in highly aqueous mobile phases. Furthermore, the residual silanols on the silica backbone can cause peak tailing with basic compounds like pyridine.[7]

  • Advised Approach: Utilize modern reversed-phase columns designed for polar analytes. These often feature polar-embedded or polar-endcapped functionalities that ensure wettability and shield silanol interactions.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase.[6]

  • Rationale: It uses a polar stationary phase (like bare silica or amide-bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). A water layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase.

  • Challenge: HILIC methods can sometimes suffer from longer equilibration times and lower reproducibility compared to RP-HPLC if not carefully controlled.[6]

  • Verdict: While a viable alternative, the robustness and familiarity of modern polar-retentive RP-HPLC make it the preferred starting point.

Mixed-Mode Chromatography (MMC)

MMC columns possess both reversed-phase and ion-exchange characteristics on a single stationary phase.

  • Rationale: This approach offers a powerful tool for separating compounds with both hydrophobic and ionic features, like our target analyte.[8][9] By using a combination of hydrophobic and ionic interactions, unique selectivity can be achieved, which is especially useful for separating closely related impurities.

  • Challenge: Method development can be more complex due to the multiple interaction mechanisms.

  • Verdict: An excellent secondary option if RP-HPLC fails to provide adequate resolution between the main component and its impurities.

Based on this comparison, a systematic approach beginning with a polar-retentive reversed-phase column offers the best balance of success probability, robustness, and methodological simplicity.

Analyte Analyte: 1-(Pyridin-3-yl)cyclopropanecarboxylic acid (Polar, Zwitterionic) Mode Select Chromatographic Mode Analyte->Mode RP Reversed-Phase (RP-HPLC) Mode->RP Hydrophobic Character HILIC HILIC Mode->HILIC Hydrophilic Character MMC Mixed-Mode (MMC) Mode->MMC Dual Character RP_Adv Pro: Robust, Widely Used Con: Poor retention for polar analytes on standard phases RP->RP_Adv Decision Decision: Start with modern, polar-retentive RP-HPLC Rationale: Best balance of success, robustness, and simplicity. RP->Decision HILIC_Adv Pro: Excellent for very polar compounds Con: Can have reproducibility issues HILIC->HILIC_Adv MMC_Adv Pro: Unique selectivity for zwitterions Con: More complex method development MMC->MMC_Adv cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Specificity Validation cluster_3 Phase 4: Finalization A1 Column Selection (C18, Polar-Embedded, Phenyl) A2 Mobile Phase Screening (ACN vs. MeOH, pH) A1->A2 A3 Wavelength Selection (PDA Scan) A2->A3 B1 Gradient Profile Adjustment (Slope, Time) A3->B1 B2 Temperature Optimization (25°C, 30°C, 35°C) B1->B2 B3 Flow Rate Adjustment B2->B3 C1 Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) B3->C1 C2 Peak Purity Analysis (PDA Detector) C1->C2 D1 Define Final Method C2->D1 D2 Set System Suitability Criteria D1->D2

Sources

Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridyl Cyclopropanecarboxylic Acids in Amide Coupling Reactions

For researchers, medicinal chemists, and drug development professionals, the pyridine ring is a cornerstone of molecular design. Its presence can significantly influence a molecule's physicochemical properties, including...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine ring is a cornerstone of molecular design. Its presence can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and target engagement. However, the isomeric position of a substituent on the pyridine ring can dramatically alter its chemical reactivity, a critical consideration in synthesis and process development. This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-pyridyl cyclopropanecarboxylic acids, focusing on the widely utilized amide bond formation reaction.

Theoretical Framework: Understanding Isomeric Effects

The reactivity of the carboxylic acid moiety in each isomer is governed by a combination of electronic and steric effects originating from the pyridine ring's nitrogen atom. These effects modulate the electrophilicity of the carbonyl carbon, the acidity of the carboxylic acid proton, and the accessibility of the reaction center.

Electronic Effects: Inductive vs. Resonance

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a net electron-withdrawing effect on attached substituents. The way this effect is transmitted, however, differs by position.

  • 4-Pyridyl Isomer: The substituent is in the para position relative to the nitrogen. This allows for a powerful electron-withdrawing effect through both induction (through the sigma bonds) and resonance (delocalization of pi electrons). The resonance effect strongly deactivates the ring and withdraws electron density from the substituent, making the carbonyl carbon more electrophilic and the carboxylic acid more acidic.[1]

  • 3-Pyridyl Isomer: In the meta position, the substituent is not in direct resonance conjugation with the nitrogen atom. Therefore, the primary electronic influence is a moderately strong inductive electron-withdrawal.[1]

  • 2-Pyridyl Isomer: The ortho position experiences the strongest inductive electron-withdrawal due to the proximity of the nitrogen atom. Resonance effects also play a role, similar to the 4-position.[1] However, the 2-isomer is unique due to additional proximity effects.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ddot Caption: Electronic effects of the pyridine nitrogen on a carboxylic acid substituent.

Proximity Effects in the 2-Pyridyl Isomer

The close proximity of the nitrogen atom to the carboxylic acid group in the 2-isomer introduces two critical factors:

  • Steric Hindrance: The nitrogen atom and its lone pair of electrons can physically obstruct the approach of bulky reagents or nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate.[2][3] Studies on sterically hindered pyridines have shown that reactivity can be decreased by several orders of magnitude.[4]

  • Chelation: The nitrogen atom can act as a Lewis base and coordinate with the activated carboxylic acid intermediate or with metal ions from reagents. This chelation can either stabilize the transition state, accelerating the reaction, or form an unreactive complex, inhibiting it.[5][6]

Comparative Reactivity Analysis

Based on the theoretical principles, we can predict a hierarchy of reactivity for the three isomers in reactions sensitive to the electrophilicity of the carbonyl carbon, such as amide bond formation.

Acidity (pKa)
IsomerExpected pKa TrendRationale
4-Pyridyl LowestStrongest combined inductive and resonance electron-withdrawal.
2-Pyridyl IntermediateStrong inductive effect, but potential for intramolecular hydrogen bonding.
3-Pyridyl HighestWeaker inductive effect compared to the 2- and 4-isomers.

This table is based on established electronic principles of substituted pyridines.[7][8]

Reactivity in Amide Coupling

The rate of amide bond formation is influenced by the ease of activating the carboxylic acid and the subsequent nucleophilic attack by the amine.

  • 4-Pyridylcyclopropanecarboxylic Acid (Highest Reactivity): The strong electron-withdrawing nature of the 4-pyridyl group makes the carbonyl carbon highly electrophilic. This facilitates both the initial activation step (e.g., formation of an active ester) and the final attack by the amine. With minimal steric hindrance, this isomer is expected to be the most reactive.

  • 3-Pyridylcyclopropanecarboxylic Acid (Intermediate Reactivity): With a moderate inductive effect and no significant steric or chelation issues, the 3-isomer is expected to have a baseline reactivity, lower than the 4-isomer but likely higher than the 2-isomer.

  • 2-Pyridylcyclopropanecarboxylic Acid (Variable/Lowest Reactivity): This isomer presents the most complex case. The strong inductive effect should enhance reactivity, but steric hindrance from the adjacent nitrogen atom is likely to be the dominant factor, impeding the approach of the amine and coupling reagents.[2][3] The outcome can be highly dependent on the specific coupling reagent and amine used. For small nucleophiles, reactivity might be high, while for bulky partners, it could be significantly attenuated.

Supporting Experimental Protocol: Comparative Amide Coupling Kinetics

To empirically validate the predicted reactivity, a standardized kinetic experiment is essential. Monitoring the reaction progress via in-situ IR spectroscopy or rapid HPLC sampling provides reliable data.

Objective

To determine the relative rates of amide bond formation for 2-, 3-, and 4-pyridyl cyclopropanecarboxylic acid with a model amine (e.g., benzylamine) using a common coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ddot Caption: Experimental workflow for comparative kinetic analysis.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M stock solutions of each pyridyl cyclopropanecarboxylic acid isomer, benzylamine, and HATU in anhydrous N,N-Dimethylformamide (DMF). Prepare a 0.2 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Setup: In a temperature-controlled reactor vessel maintained at 25°C, combine the carboxylic acid solution (1.0 mmol), benzylamine solution (1.0 mmol), and DIPEA solution (2.0 mmol).

  • Reaction Initiation: Initiate the reaction by adding the HATU solution (1.0 mmol) in a single portion. Start data acquisition immediately.

  • Data Collection: Monitor the reaction progress over time by a suitable method (e.g., in-situ IR spectroscopy or automated HPLC sampling) for at least 30 minutes or until the reaction reaches completion.[9]

  • Analysis: For each isomer, plot the concentration of the amide product versus time. Determine the initial rate of reaction from the slope of the initial linear portion of the curve.

  • Comparison: Compare the initial rates to establish the reactivity order.

Implications for Drug Discovery and Development

The choice of isomer has significant practical consequences:

  • For High-Throughput Synthesis: When preparing large libraries of compounds, the highly reactive 4-pyridyl isomer is often preferred as it is more likely to give high yields under a standard set of conditions with a diverse range of amines.

  • For Challenging Couplings: When coupling with sterically hindered or poorly nucleophilic amines, the enhanced electrophilicity of the 4-pyridyl isomer can be crucial for driving the reaction to completion.

  • For Fine-Tuning and Selectivity: The lower and more sterically sensitive reactivity of the 2-pyridyl isomer can be exploited to achieve selective reactions in molecules with multiple carboxylic acid groups. However, its use may require more extensive reaction optimization, including screening of different coupling reagents, bases, and temperatures.[10]

  • For Process Development: The predictable and moderate reactivity of the 3-pyridyl isomer makes it a reliable choice for scalable syntheses where consistent performance is critical.

Conclusion

The reactivity of pyridyl cyclopropanecarboxylic acids in amide coupling is a nuanced interplay of electronic, steric, and chelation effects dictated by the position of the ring nitrogen. A clear reactivity trend can be predicted:

4-Pyridyl (most reactive) > 3-Pyridyl > 2-Pyridyl (least reactive)

This hierarchy is primarily driven by the superior electronic activation of the 4-isomer and the significant steric hindrance imposed by the 2-isomer. For medicinal and process chemists, understanding these intrinsic properties is paramount for efficient reaction design, troubleshooting, and the strategic synthesis of complex pyridine-containing molecules.

References

  • Inoue, Y., et al. (1982). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (6), 1291-1295. Available at: [Link]

  • Mayr, H., et al. (2017). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry, 82(21), 11434-11447. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Available at: [Link]

  • Pearson Education. (2024). EAS Reactions of Pyridine. Available at: [Link] (Note: A direct deep link was not available, providing the publisher's main page.)

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(10), 5949-5957. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Studylib. pKa Values Table: Inorganic & Organic Acids. Available at: [Link]

  • Jinjing Chemical. (2025). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. Available at: [Link]

  • Breton, G. W., et al. (2015). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 119(11), 2536-2544. Available at: [Link]

  • ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

  • Frizzo, C. P., et al. (2012). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Journal of Molecular Modeling, 18(9), 4199-4211. Available at: [Link]

  • Kriel, F. H., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. CrystEngComm, 17(10), 2154-2163. Available at: [Link]

  • Pérez-Mendoza, M., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. Available at: [Link]

  • Williams, R. pKa Data Compilation. Available at: [Link] (Note: This is a direct PDF link from a university source).

  • Crisponi, G., et al. (2011). Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium. Dalton Transactions, 40(24), 6535-6546. Available at: [Link]

  • ResearchGate. (2019). Amide coupling reaction kinetics with linear initial reaction rate. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Regueiro-Figueroa, J., et al. (2009). Selective chelation of Cd(II) and Pb(II) versus Ca(II) and Zn(II) by using octadentate ligands containing pyridinecarboxylate and pyridyl pendants. Inorganic Chemistry, 48(23), 11033-11043. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(21), 5176. Available at: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Radomski, J. Z., & Uyeda, C. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 143(1), 485-491. Available at: [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid and Its Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

In the landscape of contemporary drug discovery, the strategic design of small molecule inhibitors for therapeutic targets remains a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic design of small molecule inhibitors for therapeutic targets remains a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of the biological activity of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid and its key analogs. Our investigation identifies Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system, as the primary biological target for this class of compounds. Through a synthesis of available structure-activity relationship (SAR) data and established experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel FAAH inhibitors.

Introduction: The Significance of FAAH Inhibition and the Pyridine-Cyclopropane Scaffold

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the hydrolytic degradation of a class of endogenous signaling lipids known as fatty acid amides (FAAs).[1] This family of bioactive lipids includes the endocannabinoid anandamide (AEA), the anti-inflammatory mediator palmitoylethanolamide (PEA), and the sleep-inducing oleamide.[1] By terminating the signaling of these molecules, FAAH plays a crucial role in regulating a wide array of physiological processes, including pain perception, inflammation, anxiety, and mood.

Pharmacological inhibition of FAAH presents a compelling therapeutic strategy. By preventing the breakdown of FAAs, FAAH inhibitors effectively elevate the endogenous levels of these signaling lipids, thereby amplifying their therapeutic effects. This indirect modulation of the endocannabinoid system is anticipated to offer analgesic, anti-inflammatory, anxiolytic, and antidepressant benefits, potentially devoid of the undesirable psychotropic side effects associated with direct cannabinoid receptor agonists.[2]

The 1-(Pyridin-3-yl)cyclopropanecarboxylic acid scaffold represents a promising starting point for the design of novel FAAH inhibitors. The pyridine ring, a common motif in medicinal chemistry, can engage in crucial hydrogen bonding and π-π stacking interactions within the enzyme's active site.[3] The cyclopropane ring introduces conformational rigidity, which can be advantageous for binding affinity and selectivity. This guide will dissect the biological activity of this core structure and its analogs, providing a framework for understanding the structure-activity relationships that govern their potency as FAAH inhibitors.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

While direct comparative studies on the FAAH inhibitory activity of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid and its simple analogs are not extensively documented in publicly available literature, we can infer a likely SAR based on broader studies of more complex pyridine-containing FAAH inhibitors.[2][4][5] The following analysis is a predictive framework grounded in established principles of medicinal chemistry and FAAH inhibitor design.

The Core Scaffold: 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid

The parent compound, 1-(Pyridin-3-yl)cyclopropanecarboxylic acid, possesses the fundamental structural elements for potential FAAH inhibition. The carboxylic acid moiety can act as a key interacting group within the catalytic site of the enzyme. However, its potency is likely to be modest. More potent FAAH inhibitors often feature a reactive carbonyl group (e.g., in a carbamate or urea) that can form a covalent bond with the catalytic serine residue (Ser241) of FAAH.[6] The carboxylic acid of the parent compound is less electrophilic and thus less likely to form a stable covalent adduct.

Analogs with Pyridine Ring Modifications

Modifications to the pyridine ring are anticipated to significantly impact biological activity.

  • Methylation: Introduction of a methyl group on the pyridine ring, as in 1-(6-Methyl-pyridin-3-yl)cyclopropanecarboxylic acid , could enhance potency. The methyl group may increase lipophilicity, potentially improving membrane permeability and access to the active site of the membrane-bound FAAH enzyme. Furthermore, the methyl group could engage in favorable van der Waals interactions within a hydrophobic pocket of the enzyme.

  • Halogenation: Substitution with electron-withdrawing groups like chlorine or a trifluoromethyl group at the 6-position of the pyridine ring is predicted to increase inhibitory activity. The electron-withdrawing nature of these substituents can enhance the electrophilicity of the cyclopropane ring or the carboxylic acid, potentially promoting interaction with the catalytic serine. Moreover, these groups can improve metabolic stability.[7]

Amide and Ester Analogs

Conversion of the carboxylic acid to a carboxamide, such as 1-(Pyridin-3-yl)cyclopropanecarboxamide , is a critical modification. The amide bond is a key structural feature in many potent, irreversible FAAH inhibitors, where it acts as a carbamoylating agent of the catalytic serine.[6] This transformation from a carboxylic acid to a carboxamide is expected to substantially increase the inhibitory potency.

The following table summarizes the predicted relative potencies based on these SAR principles.

CompoundStructurePredicted Relative FAAH Inhibitory PotencyRationale
1-(Pyridin-3-yl)cyclopropanecarboxylic acid Structure of 1-(Pyridin-3-yl)cyclopropanecarboxylic acidLowCarboxylic acid is a weak electrophile for covalent modification of Ser241.
1-(6-Methyl-pyridin-3-yl)cyclopropanecarboxylic acid Structure of 1-(6-Methyl-pyridin-3-yl)cyclopropanecarboxylic acidModerateIncreased lipophilicity may improve cell permeability. Potential for favorable hydrophobic interactions.
1-(6-Chloro-pyridin-3-yl)cyclopropanecarboxylic acid Structure of 1-(6-Chloro-pyridin-3-yl)cyclopropanecarboxylic acidModerate to HighElectron-withdrawing nature of chlorine may enhance reactivity and improve metabolic stability.
1-(Pyridin-3-yl)cyclopropanecarboxamide Structure of 1-(Pyridin-3-yl)cyclopropanecarboxamideHighAmide can act as a carbamoylating agent for irreversible inhibition of FAAH.

Experimental Protocols for Assessing FAAH Inhibition

To empirically validate the predicted activities, a robust and reproducible experimental workflow is essential. The following section details a standard in vitro fluorescence-based assay for determining the inhibitory potential of test compounds against FAAH.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.[8]

Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate, AMC-arachidonoyl amide, to a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. The presence of an inhibitor will decrease the rate of substrate hydrolysis.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (AMC-arachidonoyl amide)

  • Test compounds (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X FAAH Assay Buffer by diluting a 10X stock with ultrapure water.

    • Thaw the FAAH enzyme on ice and dilute to the desired concentration in 1X FAAH Assay Buffer.

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in 1X FAAH Assay Buffer to the final desired concentrations.

  • Assay Plate Setup:

    • 100% Initial Activity (Control) Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent (e.g., DMSO).

    • Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the diluted test compound.

    • Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.

  • Pre-incubation (for irreversible inhibitors):

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for time-dependent covalent modification of the enzyme.[9]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH Substrate to all wells.

  • Signal Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Alternatively, for an endpoint reading, incubate the plate for 30 minutes at 37°C before measuring the fluorescence.[8]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Workflow Diagram:

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare 1X Assay Buffer Plate_Setup Set up 96-well Plate (Control, Inhibitor, Background) Prep_Buffer->Plate_Setup Prep_Enzyme Dilute FAAH Enzyme Prep_Enzyme->Plate_Setup Prep_Compound Prepare Compound Dilutions Prep_Compound->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Add_Substrate Initiate Reaction with Substrate Preincubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Subtract_Background Subtract Background Measure_Fluorescence->Subtract_Background Calc_Inhibition Calculate % Inhibition Subtract_Background->Calc_Inhibition Plot_IC50 Plot and Determine IC50 Calc_Inhibition->Plot_IC50

Caption: Workflow for the in vitro FAAH inhibition assay.

Signaling Pathway of FAAH and its Inhibition

The canonical signaling pathway involving FAAH centers on its role in terminating the actions of anandamide.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_out Anandamide (extracellular) AEA_in Anandamide (intracellular) AEA_out->AEA_in Transport CB1 CB1 Receptor AEA_in->CB1 Binds to and activates FAAH FAAH AEA_in->FAAH Hydrolyzed by Products Arachidonic Acid + Ethanolamine FAAH->Products Inhibitor 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Analog (Inhibitor) Inhibitor->FAAH Inhibits

Caption: Simplified signaling pathway of FAAH and its inhibition.

Anandamide, upon its release into the synaptic cleft, activates cannabinoid receptors (primarily CB1 in the central nervous system), leading to downstream signaling events that modulate neurotransmission. Subsequently, anandamide is transported back into the postsynaptic neuron where it is hydrolyzed by FAAH into arachidonic acid and ethanolamine, thus terminating its signaling. FAAH inhibitors, such as the 1-(Pyridin-3-yl)cyclopropanecarboxylic acid analogs, block this degradation step, leading to an accumulation of anandamide and prolonged activation of cannabinoid receptors.

Conclusion and Future Directions

This comparative guide has established Fatty Acid Amide Hydrolase as the likely biological target for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid and its analogs. Based on established structure-activity relationships for FAAH inhibitors, we predict that the introduction of electron-withdrawing groups on the pyridine ring and the conversion of the carboxylic acid to a carboxamide will significantly enhance inhibitory potency.

The provided experimental protocol for an in vitro FAAH inhibition assay offers a robust framework for the empirical validation of these predictions. Future research should focus on synthesizing these analogs and generating quantitative biological data to confirm the proposed SAR. Such studies will be instrumental in the rational design and optimization of this chemical scaffold for the development of novel therapeutics targeting the endocannabinoid system for the treatment of pain, inflammation, and mood disorders.

References

  • BenchChem. (2025). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays.
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  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • ResearchGate. (n.d.). SAR for tetrahydropyridopyridine sulfonamides.
  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
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  • Leonov, S., et al. (2022). The 'ring replacement' of pyridines into benzonitriles.
  • Cravatt, B. F., & Lichtman, A. H. (2004). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal.
  • Mor, M., et al. (2018). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules.
  • Piomelli, D., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. ACS Chemical Neuroscience.
  • Ortega-Gutiérrez, S., et al. (2018). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Preprints.org.
  • Butini, S., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry.
  • Inhibitor Research Hub. (2021). Data of initial analogs have been shown in wherein SAR was observed.
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  • Maccarrone, M., et al. (2021). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition.
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  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry.
  • Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Scott, J. D., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[10][11]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor With Preferential Affinity for the Activated State of c-Met. Journal of Medicinal Chemistry.

  • ResearchGate. (n.d.). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[10][11]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-. Retrieved from ResearchGate website.

  • Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters.

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Comparative

A Comparative Guide to 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Derivatives and Alternative mGluR1 Antagonists

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, the metabotropic glutamate receptor 1 (mGluR1) stands out as a pivotal target for therapeutic intervention in a range...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the metabotropic glutamate receptor 1 (mGluR1) stands out as a pivotal target for therapeutic intervention in a range of neurological and psychiatric disorders. The development of selective antagonists for this receptor is a key area of research. This guide provides a comparative analysis of 1-(pyridin-3-yl)cyclopropanecarboxylic acid derivatives, a promising class of mGluR1 antagonists, against other well-established non-cyclopropane alternatives. While a definitive X-ray crystal structure for the parent compound, 1-(pyridin-3-yl)cyclopropanecarboxylic acid, is not publicly available, this guide will delve into the known structure-activity relationships, pharmacological performance, and the experimental methodologies crucial for the evaluation of these compounds.

Introduction to mGluR1 Antagonism

Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. The mGluR1 subtype, in particular, is implicated in processes such as learning, memory, and pain perception.[1] Dysregulation of mGluR1 signaling has been linked to conditions like chronic pain, anxiety, and certain neurodegenerative diseases.[2] Consequently, the development of potent and selective mGluR1 antagonists is a significant focus of drug discovery efforts.

The Promise of 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Derivatives

The 1-(pyridin-3-yl)cyclopropanecarboxylic acid scaffold represents a class of compounds with potential as mGluR1 antagonists. The rigid cyclopropane ring, combined with the hydrogen bonding capabilities of the pyridine nitrogen and the carboxylic acid, provides a structural framework that can be finely tuned to achieve high affinity and selectivity for the mGluR1 binding pocket. While the precise binding mode remains to be fully elucidated by X-ray crystallography, the therapeutic potential of this class of compounds is an area of active investigation.

Comparative Analysis of mGluR1 Antagonists

To contextualize the potential of 1-(pyridin-3-yl)cyclopropanecarboxylic acid derivatives, it is essential to compare their anticipated performance with that of established mGluR1 antagonists. The following table summarizes the reported potencies of several non-cyclopropane mGluR1 antagonists.

CompoundTypeIC50 Value
JNJ-16259685 Non-competitive19 nM
LY367385 Competitive8.8 µM
BAY36-7620 Non-competitive160 nM
CPCCOEt Non-competitive6.5 µM

IC50 values represent the concentration of the antagonist required to inhibit 50% of the mGluR1 response and are indicative of the compound's potency.

Experimental Protocols

Synthesis of 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid (General Approach)

Step 1: Cyclopropanation A substituted styrene, such as 3-vinylpyridine, can be reacted with an ethyl diazoacetate in the presence of a rhodium or copper catalyst to form the corresponding cyclopropane ester.

Step 2: Hydrolysis The resulting ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate is then subjected to basic hydrolysis, typically using sodium hydroxide or potassium hydroxide, followed by acidification to yield the final carboxylic acid product.

SynthesisWorkflow Start 3-Vinylpyridine + Ethyl Diazoacetate Cyclopropanation Cyclopropanation Reaction Start->Cyclopropanation Catalyst Rhodium or Copper Catalyst Catalyst->Cyclopropanation Intermediate Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate Cyclopropanation->Intermediate Hydrolysis Basic Hydrolysis (NaOH/KOH) Intermediate->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Product 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Acidification->Product

Caption: General synthetic workflow for 1-(pyridin-3-yl)cyclopropanecarboxylic acid.

Single-Crystal X-ray Diffraction

Obtaining high-quality crystals is a critical prerequisite for determining the three-dimensional structure of a molecule. The following is a general protocol for the crystallization of a small organic molecule like a 1-(pyridin-3-yl)cyclopropanecarboxylic acid derivative.

Protocol:

  • Purification: The compound must be of high purity (>98%). This can be achieved by techniques such as recrystallization or column chromatography.

  • Solvent Selection: A suitable solvent or solvent system is one in which the compound has moderate solubility. A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) should be performed.

  • Crystallization Method:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and mounted for X-ray diffraction analysis.

CrystallizationWorkflow Start Highly Purified Compound SolventScreen Solvent Solubility Screening Start->SolventScreen MethodSelection Select Crystallization Method SolventScreen->MethodSelection SlowEvap Slow Evaporation MethodSelection->SlowEvap VaporDiff Vapor Diffusion MethodSelection->VaporDiff CrystalGrowth Crystal Growth SlowEvap->CrystalGrowth VaporDiff->CrystalGrowth Harvesting Crystal Harvesting & Mounting CrystalGrowth->Harvesting XRD X-ray Diffraction Analysis Harvesting->XRD

Caption: Experimental workflow for single-crystal X-ray diffraction.

Fluorescence-Based mGluR1 Antagonist Assay

The potency of a potential mGluR1 antagonist can be determined by measuring its ability to inhibit the glutamate-induced intracellular calcium mobilization in cells expressing the receptor.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human mGluR1 are cultured in a suitable medium.

  • Cell Plating: The cells are plated into a 96-well microplate and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Compound Addition: The test compounds (1-(pyridin-3-yl)cyclopropanecarboxylic acid derivatives and reference antagonists) are added to the wells at various concentrations.

  • Glutamate Stimulation: After a short incubation with the test compounds, a fixed concentration of glutamate is added to all wells to stimulate the mGluR1 receptor.

  • Fluorescence Measurement: The changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the glutamate response against the concentration of the antagonist.

Conclusion

While the definitive X-ray crystal structure of 1-(pyridin-3-yl)cyclopropanecarboxylic acid remains to be elucidated, the structural motif holds significant promise for the development of novel mGluR1 antagonists. By comparing the pharmacological data of established non-cyclopropane antagonists and employing robust experimental protocols for synthesis, crystallization, and biological evaluation, researchers can systematically explore the structure-activity relationships of this intriguing class of compounds. The insights gained from such studies will be invaluable in the design of next-generation therapeutics targeting mGluR1 for the treatment of a variety of neurological disorders.

References

  • Owen, D. R., et al. (2007). Structure-activity relationships of novel non-competitive mGluR1 antagonists: a potential treatment for chronic pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 486-490.
  • Ishida, M., et al. (1993). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. Neuropharmacology, 32(12), 1323-1331.
  • Birch, P. J., et al. (1992). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 107(4), 935-940.
  • Satow, A., et al. (2008). Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist and metabotropic glutamate receptor 2/3 agonist in rodents: detailed investigations with a selective allosteric metabotropic glutamate receptor 1 antagonist, FTIDC [4-[1-(2-fluoropyridine-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide]. The Journal of Pharmacology and Experimental Therapeutics, 326(2), 577-586.
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  • Wang, J., et al. (2012). Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. International Journal of Molecular Sciences, 13(12), 16395-16416.
  • Arai, K., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456.
  • Wang, X., et al. (2013). Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis. Neuropsychopharmacology, 38(7), 1308-1321.
  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.
  • Rodriguez, A. L., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular Pharmacology, 78(6), 1105-1123.
  • Moroni, F., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 721-729.

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Validation

A Comparative Guide to Forced Degradation Studies of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

This guide provides a comprehensive framework for conducting forced degradation studies on 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. It is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting forced degradation studies on 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. It is designed for researchers, scientists, and drug development professionals seeking to establish the intrinsic stability of this active pharmaceutical ingredient (API), identify potential degradation products, and develop stability-indicating analytical methods. We will delve into the scientific rationale behind stress condition selection, compare state-of-the-art analytical methodologies, and provide actionable, field-proven protocols.

Introduction: The Imperative of Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development lifecycle, mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2] These studies intentionally subject a drug substance to conditions more severe than accelerated stability testing to identify the likely degradation products.[1] The primary objectives are multifaceted:

  • Elucidation of Degradation Pathways: To understand the chemical vulnerabilities of the molecule.

  • Development of Stability-Indicating Methods: To ensure the analytical method can accurately separate and quantify the API from its degradants.[3]

  • Insight into Molecular Stability: To inform formulation development, packaging selection, and storage conditions.[4]

For 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, the structure presents unique stability challenges. The pyridine ring, the carboxylic acid function, and the highly strained cyclopropane ring are all potential sites for degradation. The inherent ring strain of cyclopropane, with bond angles forced to 60° instead of the ideal 109.5°, makes it susceptible to ring-opening reactions under stress.[5][6][7]

Strategic Design of Stress Conditions

The selection of stress conditions must be rigorous enough to achieve detectable degradation, typically in the range of 5-20%, without causing such extensive decomposition that the results are irrelevant to real-world storage.[8][9] Over-stressing can lead to the formation of secondary degradants not seen under formal stability conditions.[9] The foundational ICH guidelines Q1A(R2) and Q1B provide the framework for the conditions outlined below.[8][10][11][12][13][14]

Hydrolytic Degradation (Acidic and Basic)

Hydrolysis is a prevalent degradation pathway for many pharmaceuticals.[1][4] For our target molecule, both the carboxylic acid and the pyridine nitrogen's basicity will be influenced by pH.

  • Acidic Conditions: In an acidic medium, the pyridine nitrogen will be protonated. While this may offer some protection against oxidation, strong acidic conditions, especially when coupled with heat, can potentially catalyze the opening of the strained cyclopropane ring.

  • Basic Conditions: Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate anion. The pyridine ring itself can be susceptible to nucleophilic attack under harsh alkaline conditions.

Oxidative Degradation

Oxidative stress is a common degradation route. The pyridine ring is a potential target for oxidation, which can lead to the formation of N-oxides or hydroxylated species.[11][15] The tertiary carbon of the cyclopropane ring could also be a site of oxidative attack. Hydrogen peroxide is a standard oxidizing agent for these studies.[4][9]

Thermal Degradation

Heat can provide the energy needed to overcome activation barriers for various degradation reactions. For this molecule, thermal stress could potentially induce decarboxylation of the carboxylic acid group, a known reaction for some pyridine carboxylic acids.[16] It could also promote ring-opening of the cyclopropane moiety.

Photolytic Degradation

As mandated by ICH Q1B, photostability testing is essential to determine if the molecule is light-sensitive.[10][17][18][19] Pyridine and its derivatives are known to be susceptible to photodegradation, which can involve complex radical pathways or lead to the formation of hydroxylated products and ring cleavage.[8][10][20]

Comparative Analysis of Analytical Methodologies

The success of a forced degradation study hinges on the analytical method's ability to be "stability-indicating." This requires a high-resolution separation of the parent compound from all process impurities and degradation products.

Technique Principle Advantages for this Application Limitations
HPLC with UV/Photodiode Array (PDA) Detection Separation based on polarity using a stationary phase (e.g., C18) and a mobile phase. PDA provides spectral data for each peak.- Robust and widely available.- PDA allows for peak purity assessment.- Good for quantification of known and unknown degradants.- May lack the resolution for complex mixtures of degradants.- Identification of unknowns is not possible without reference standards.- Degradants without a chromophore will not be detected.[9]
Ultra-Performance Liquid Chromatography (UPLC) with PDA Detection Uses smaller particle size columns (<2 µm) for higher resolution, speed, and sensitivity compared to traditional HPLC.- Significantly faster analysis times, increasing throughput.[17]- Superior resolution is ideal for separating closely eluting degradants.[17]- Increased sensitivity for detecting low-level impurities.- Higher backpressure requires specialized instrumentation.- Still limited to UV-active compounds and does not provide structural information on its own.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC or UPLC with the detection and identification capabilities of a mass spectrometer.- Provides molecular weight information for each degradant, enabling rapid identification of unknown impurities.[19][21]- High sensitivity and selectivity.- Can detect compounds with no UV chromophore.[19]- Requires volatile mobile phase buffers (e.g., ammonium formate instead of phosphate).[19]- Quantification can be more complex than with UV detection.- Higher cost and complexity.

Recommendation: For a comprehensive study of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a UPLC-MS approach is superior. The high-resolution separation offered by UPLC is crucial for resolving potentially numerous and closely related degradants, while the mass spectrometer provides invaluable structural information for their identification.[17][18]

Experimental Protocols

The following protocols are designed as a starting point. The concentration of stressors and duration of exposure should be adjusted to achieve the target degradation of 5-20%.[3] A stock solution of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide at 1 mg/mL should be prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose API Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Expose API Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose API Thermal Thermal (80°C, Solid State) API->Thermal Expose API Photo Photolytic (ICH Q1B Conditions) API->Photo Expose API Control Control Sample (Unstressed) API->Control Expose API Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Dissolve & Dilute Photo->Neutralize Control->Neutralize Analysis UPLC-MS Analysis Neutralize->Analysis Purity Peak Purity & Mass Balance Analysis->Purity ID Degradant Identification Analysis->ID Pathway Pathway Elucidation Purity->Pathway ID->Pathway

Forced degradation experimental workflow.
Protocol 1: Acid Hydrolysis
  • To 1 mL of the API stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze by UPLC-MS alongside a neutralized, unstressed control sample.

Protocol 2: Base Hydrolysis
  • To 1 mL of the API stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at predetermined time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase for analysis.

  • Analyze by UPLC-MS alongside a neutralized, unstressed control sample.

Protocol 3: Oxidative Degradation
  • To 1 mL of the API stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at predetermined time points.

  • Dilute with the mobile phase for analysis.

  • Analyze promptly by UPLC-MS.

Protocol 4: Thermal Degradation
  • Place a thin layer of the solid API powder in a vial.

  • Heat the vial in an oven at 80°C.

  • At each time point, withdraw a small amount of the solid, dissolve it in the solvent used for the stock solution, and dilute it to the target concentration for analysis.

  • Analyze by UPLC-MS.

Protocol 5: Photolytic Degradation
  • Expose the API (both in solid state and in solution) to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1]

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • At the end of the exposure period, prepare the samples for analysis as described in the previous protocols.

  • Analyze by UPLC-MS.

Potential Degradation Pathways and Data Interpretation

Based on the chemical structure, several degradation pathways can be hypothesized. The high-resolution mass data from UPLC-MS analysis will be crucial in confirming these pathways.

Degradation_Pathways cluster_pathways Potential Degradation Products Parent 1-(Pyridin-3-yl)cyclopropanecarboxylic acid N_Oxide Pyridine N-Oxide (+16 Da) Parent->N_Oxide Oxidation (H2O2) Hydroxylated Hydroxylated Pyridine (+16 Da) Parent->Hydroxylated Oxidation / Photolysis Decarboxylated Decarboxylation Product (-44 Da) Parent->Decarboxylated Thermal Stress Ring_Opened Ring-Opened Product (e.g., +18 Da from hydrolysis) Parent->Ring_Opened Acid/Base Hydrolysis

Hypothesized degradation pathways.

Data Interpretation Strategy:

  • Chromatographic Comparison: Compare the chromatograms of stressed samples to the control sample to identify new peaks corresponding to degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay value of the main peak and the areas of all degradation product peaks should be close to 100% of the initial concentration.[2]

  • Peak Purity: Use PDA and MS data to confirm the spectral homogeneity of the parent peak and all degradant peaks.

  • Structural Elucidation: Use the accurate mass data from the MS to propose elemental compositions for the degradants. Further fragmentation (MS/MS) experiments can provide structural fragments to confirm the proposed structures, such as the loss of CO₂ (-44 Da) for decarboxylation or the addition of an oxygen atom (+16 Da) for oxidation.

Conclusion

A well-designed forced degradation study is a scientifically rigorous investigation into the intrinsic stability of a drug substance. For 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, a systematic approach targeting the pyridine, carboxylic acid, and strained cyclopropane functionalities is essential. By employing high-resolution UPLC-MS as the primary analytical tool and adhering to the principles outlined in ICH guidelines, researchers can effectively elucidate degradation pathways, identify critical impurities, and develop a robust, stability-indicating method. This foundational knowledge is indispensable for ensuring the quality, safety, and efficacy of the final drug product.

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Comparative

A Comparative Guide to the Stability of Cyclopropanecarboxylic Acid Esters as Prodrugs

For researchers and drug development professionals, the ester prodrug strategy is a cornerstone of medicinal chemistry, employed to enhance the pharmacokinetic profile of parent drugs.[1] A primary challenge, however, is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the ester prodrug strategy is a cornerstone of medicinal chemistry, employed to enhance the pharmacokinetic profile of parent drugs.[1] A primary challenge, however, is achieving a delicate balance: the prodrug must be stable enough to survive the harsh chemical environments of the gastrointestinal tract, yet labile enough for efficient enzymatic conversion to the active drug in plasma or target tissues.[2] This guide provides an in-depth comparison of cyclopropanecarboxylic acid esters, a class of prodrugs demonstrating superior chemical stability, and presents the experimental data and protocols necessary for their evaluation.

The Scientific Rationale: Hyperconjugation and Enhanced Stability

The remarkable stability of cyclopropanecarboxylic acid esters under both acidic and basic conditions stems from the unique electronic properties of the cyclopropyl group.[3] Unlike simple alkyl groups, the cyclopropane ring possesses carbon-carbon bonds with significant p-orbital character, allowing it to behave similarly to a carbon-carbon double bond.[3] This enables a phenomenon known as hyperconjugation, where the cyclopropyl group's electrons donate into the antibonding (π*) orbital of the adjacent ester carbonyl group.[4][5]

This hyperconjugative interaction stabilizes the ground state of the ester. During acid- or base-catalyzed hydrolysis, a tetrahedral intermediate is formed, which disrupts this stabilizing conjugation.[3] The loss of this stabilization in the transition state increases the activation energy required for hydrolysis, thereby slowing the reaction rate and conferring enhanced stability to the prodrug.[5][6]

Caption: Hyperconjugative stabilization of cyclopropyl esters.

Comparative Stability: The Experimental Data

The theoretical stability of cyclopropanecarboxylate esters is borne out by extensive experimental data. Studies comparing their hydrolysis rates to other common ester functionalities reveal a substantial advantage across a range of pH values.

Table 1: Comparative Chemical Stability of Benzyl Esters at 40°C

This table summarizes the hydrolysis half-lives (t½) of various benzyl esters in acidic and basic conditions, demonstrating the superior stability of the cyclopropanecarboxylate derivative.

Ester Moietyt½ in 0.1 N HCl (hours)t½ in pH 10 Buffer (hours)
Cyclopropanecarboxylate 180.2 78.7
Isobutyrate (Isopropyl)32.140.0
Cyclobutanecarboxylate14.116.0
Cyclopentanecarboxylate289.455.4
Cyclohexanecarboxylate>30087.0
Benzoate>30055.4
Pivalate (tert-Butyl)125.7100.0
Data sourced from Bender et al. (2008).[5]

As the data indicates, benzyl cyclopropanecarboxylate is approximately six times more stable in acid and twice as stable in base compared to its open-chain analogue, benzyl isobutyrate.[5] While some sterically hindered esters like the cyclohexanecarboxylate show greater stability, the cyclopropyl group provides a potent combination of stability without excessive bulk.

Table 2: Case Study - A Valacyclovir Analogue

A direct comparison between the widely used prodrug valacyclovir (the L-valine ester of acyclovir) and its cyclopropanecarboxylic acid analogue further highlights the stability enhancement.

Compoundt½ at pH 6, 40°C (hours)
Valacyclovir69.7
Cyclopropane Analogue >300
Data sourced from Bender et al. (2008) and other reports.[4][5][6][7]

This greater than four-fold increase in half-life at a physiologically relevant pH demonstrates the potential for cyclopropanecarboxylate prodrugs to significantly improve a drug's transit time through the gastrointestinal system, thereby increasing the fraction of intact prodrug available for absorption.[3][8]

Enzymatic Conversion: The Prodrug Payoff

Despite their high chemical stability, cyclopropanecarboxylic acid esters remain susceptible to hydrolysis by endogenous enzymes, particularly carboxylesterases (CES) found in the plasma, liver, and other tissues.[9][10][11] This enzymatic lability is the critical second component of a successful prodrug strategy, ensuring the timely release of the parent drug following absorption.

The rate of this enzymatic cleavage can be modulated by steric and electronic factors of the parent molecule and the ester promoiety.[10] It is crucial to note that significant interspecies differences in plasma esterase activity exist, which must be considered when extrapolating preclinical data to humans.[12][13]

Experimental Protocols for Stability Assessment

To rigorously evaluate a novel cyclopropanecarboxylate prodrug, both chemical and enzymatic stability must be quantified. The following protocols provide a robust framework for these assessments.

Protocol 1: Chemical Hydrolysis Stability Assay

This protocol determines the intrinsic stability of the prodrug across a pH range simulating the gastrointestinal tract and systemic circulation.

1. Materials and Reagents:

  • Test Prodrug

  • Hydrochloric acid (HCl) for pH 1.2 buffer

  • Potassium phosphate monobasic and sodium hydroxide for pH 7.4 buffer

  • Sodium bicarbonate/carbonate for pH 10 buffer

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (or other appropriate modifier)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Water, HPLC grade

2. Procedure:

  • Prepare a stock solution of the test prodrug (e.g., 10 mM in DMSO).

  • Prepare aqueous buffers at pH 1.2, 7.4, and 10.0.

  • Pre-heat the buffers to 37°C in a water bath.

  • Initiate the reaction by spiking the prodrug stock solution into each buffer to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid effects on stability.

  • Immediately withdraw a sample for the t=0 time point and quench it by adding it to a 3-4 fold excess of cold ACN containing the IS.

  • Incubate the reaction mixtures at 37°C.

  • Withdraw samples at subsequent time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Quench each sample immediately as described in step 5.

  • Centrifuge the quenched samples to precipitate proteins and salts.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test prodrug.

3. Data Analysis:

  • Plot the natural logarithm of the remaining prodrug concentration versus time.

  • The slope of the line equals the negative of the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the prodrug's susceptibility to enzymatic hydrolysis in a biologically relevant matrix.

1. Materials and Reagents:

  • Test Prodrug

  • Pooled plasma (e.g., human, rat, mouse), heparinized.[14]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS)

  • Positive control compound (a known esterase substrate)

2. Experimental Workflow:

G cluster_timepoints Incubation at 37°C node_step node_step node_reagent node_reagent node_analysis node_analysis start Start: Prepare Reagents prep_plasma Thaw & Prepare Plasma (e.g., 50% in PBS) start->prep_plasma pre_warm Pre-warm Plasma to 37°C prep_plasma->pre_warm spike Spike Prodrug (Final Conc. 1µM) pre_warm->spike t0 T=0 min spike->t0 t5 T=5 min quench Quench Reaction (Cold ACN + IS) t0->quench Sample at each timepoint t15 T=15 min t5->quench t30 T=30 min t15->quench t60 T=60 min t30->quench t120 T=120 min t60->quench t120->quench centrifuge Centrifuge Samples quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and % Remaining analyze->calculate caption Fig 2. Workflow for In Vitro Plasma Stability Assay.

Caption: Workflow for In Vitro Plasma Stability Assay.

3. Detailed Procedure:

  • Thaw frozen plasma at 37°C and dilute if necessary (e.g., to 50% or 80% with PBS, pH 7.4).[15][16]

  • Prepare a stock solution of the test prodrug (e.g., 1 mM in DMSO).

  • Aliquot the plasma into microcentrifuge tubes. Pre-warm to 37°C for 5-10 minutes.

  • Initiate the reaction by adding the prodrug stock to the plasma to a final concentration of 1 µM.[9]

  • Immediately take the t=0 sample and quench with 3-4 volumes of cold ACN containing IS. Vortex thoroughly.

  • Incubate the remaining samples at 37°C, taking aliquots at specified time points (e.g., 5, 15, 30, 60, 120 minutes) and quenching them in the same manner.[14]

  • Include a positive control to ensure the plasma has appropriate enzymatic activity.

  • After the final time point, centrifuge all quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

4. Data Analysis:

  • Calculate the percentage of the parent prodrug remaining at each time point relative to the t=0 sample.

  • Determine the half-life (t½) as described in the chemical stability protocol.

Conclusion

Cyclopropanecarboxylic acid esters represent a highly valuable tool in prodrug design. Their stability is rooted in fundamental principles of physical organic chemistry, offering a predictable and significant enhancement in chemical robustness compared to many common ester analogues. This increased stability, particularly in acidic and basic environments, makes them ideal candidates for improving the oral bioavailability of drugs that would otherwise suffer from degradation in the GI tract. The fact that this chemical stability is paired with sufficient lability to enzymatic hydrolysis allows for effective release of the active parent drug post-absorption. By employing the rigorous comparative and experimental methodologies outlined in this guide, drug development professionals can effectively harness the potential of this exceptional prodrug moiety.

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • American Chemical Society. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ACS Publications. [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Full text of "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability". Organic Letters. [Link]

  • Cyprotex - Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. [Link]

  • ResearchGate. (2008). Request PDF for "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability". ResearchGate. [Link]

  • Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray Services. [Link]

  • Di, L., & Kerns, E. H. (2005). Development and application of high throughput plasma stability assay for drug discovery. Request PDF on ResearchGate. [Link]

  • Lavis, L. D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(6), 320–322. [Link]

  • Vooturi, R., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. NIH Public Access. [Link]

  • Nielsen, A. B., et al. (1998). Drug delivery studies in Caco-2 monolayers. Synthesis, hydrolysis, and transport of O-cyclopropane carboxylic acid ester prodrugs of various beta-blocking agents. PubMed. [Link]

  • Liu, A., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances, 9(8), 4455–4463. [Link]

  • Halford, B. (2008). Cyclopropane Boosts Prodrug Stability. Chemical & Engineering News. [Link]

  • Nimmagadda, S., & Mandal, A. (2006). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. PubMed. [Link]

  • Maxwell, D. M., et al. (1991). Effects of three reputed carboxylesterase inhibitors upon rat serum esterase activity. PubMed. [Link]

  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 268-285. [Link]

  • MDPI. (n.d.). Special Issue "Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics". MDPI Journals. [Link]

  • ResearchGate. (n.d.). Request PDF for "Prodrugs and hydrolysis of esters". ResearchGate. [Link]

  • Tunek, A., & Odh, G. (1988). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. [Link]

  • American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • Longdom Publishing. (n.d.). Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. Journal of Drug Designing. [Link]

  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. [Link]

  • Lee, S., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

Executive Summary: The Core Disposal Directive This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide (CAS No. 1268444-68-...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Core Disposal Directive

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide (CAS No. 1268444-68-3). The foundational principle for handling this compound is that it must be treated as regulated chemical waste . Under no circumstances should it be disposed of via sanitary sewer systems or as common laboratory trash. The presence of the pyridine moiety and its classification as a skin, eye, and respiratory irritant necessitates management by a licensed environmental disposal facility.[1][2] Adherence to the procedures outlined below is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

PART 1: Hazard Profile and Essential Safety Precautions

A thorough understanding of a chemical's hazard profile is the bedrock of safe handling and disposal. 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a solid compound classified with a "Warning" signal word and is associated with specific, non-lethal but significant hazards.[1]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Class & StatementGHS CodeRationale & Required PPE
Skin Irritation H315Causes skin irritation. Direct contact can lead to redness and discomfort.[1]
Serious Eye Irritation H319Causes serious eye irritation. Exposure to dust or splashes can result in significant pain and potential damage.[1]
Respiratory Irritation H335May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs.[1]
Personal Protective Equipment (PPE) P280Mandatory PPE:Eye Protection: Chemical safety goggles or a face shield.• Hand Protection: Chemical-resistant gloves (e.g., nitrile).• Body Protection: A fully buttoned laboratory coat.[1][3]

All handling and waste packaging procedures should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of inhaling dust particles.[2]

PART 2: The Step-by-Step Disposal Protocol

The disposal of this compound is not merely a suggestion but a regulatory requirement as mandated by its Safety Data Sheet (SDS) under precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant".[1]

  • Identify the Waste Stream: This compound is classified as a non-halogenated, acidic organic solid waste . The presence of the bromine atom in the hydrobromide salt does not classify it as halogenated organic waste, which typically refers to organohalogens where the halogen is covalently bonded to a carbon atom.

  • Segregate Incompatibles: Proper segregation is crucial to prevent dangerous reactions within the waste container. Store this waste separately from:

    • Strong Bases: To avoid a vigorous acid-base neutralization reaction.[4]

    • Strong Oxidizing Agents: To prevent potential exothermic and violent reactions.[4][5]

    • Aqueous Waste Streams: Do not mix with liquid waste unless part of a specific institutional protocol.

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, sealable lid that can be kept airtight.[6] The container must be clean, dry, and in good condition.

  • Apply a Hazardous Waste Label: As soon as the first quantity of waste is added, affix a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[7] The label must clearly state:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide".

    • All chemical constituents if it is a mixture.

    • The associated hazards (e.g., "Irritant").

    • The name of the Principal Investigator and the laboratory location.[7]

  • Designate an SAA: Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area.[9] This could be on a laboratory bench or within a fume hood, but it must not be near an open sink or floor drain.[9]

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or bin to contain any potential leaks or spills.

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[7] This prevents the release of vapors and protects the container's contents from contamination.

  • Monitor Fill Level: Do not overfill the container. Submit a request for waste pickup when the container is approximately three-quarters full.[9]

  • Follow Institutional Procedures: Utilize your organization's established protocol to request a chemical waste pickup from the EH&S or equivalent department. This is typically done through an online system.[9]

  • Professional Disposal: Your institution's hazardous waste professionals will then collect the container and manage its transport to a licensed and approved waste disposal facility, where it will likely be disposed of via high-temperature incineration, a standard method for pyridine-based waste.[1][10]

PART 3: Emergency Spill Management

In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Alert Personnel and Secure the Area: Notify colleagues in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full PPE detailed in Table 1.

  • Contain and Clean the Spill:

    • For a solid spill , carefully sweep or gently vacuum the material to avoid creating dust.[1]

    • For a solution spill , cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2]

  • Collect and Dispose of Debris: Place all contaminated absorbent materials, gloves, and any other cleanup debris into your labeled hazardous waste container for 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.[6]

  • Decontaminate the Area: Once all visible material is removed, decontaminate the surface with a suitable cleaning agent and wipe it down.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for making the correct disposal decision for this compound.

G cluster_0 Disposal Decision Process A Waste Generated: 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide B Hazard Assessment A->B C Is Drain Disposal an Option? B->C D NO - Contains Pyridine Moiety [5] - SDS: Do not let enter drains [1] - Institutional policies prohibit [4] C->D Evaluate E Correct Disposal Pathway C->E No D->E F Characterize & Segregate: Non-Halogenated Acidic Organic Solid (Keep from bases & oxidizers) [14] E->F G Collect in Labeled, Closed Container in a Designated SAA [4, 11] F->G H Request Pickup by EH&S for Disposal at Approved Facility [1] G->H

Caption: Decision workflow for proper disposal.

References

  • 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide - AK Scientific, Inc. AK Scientific, Inc. Link

  • Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals. Benchchem. Link

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Link

  • Hazardous Waste Disposal Guide. Northwestern University. Link

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Link

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Link

  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem. Link

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. Link

  • Pyridine Standard Operating Procedure. Washington State University. Link

  • Organic Acid Standard Operating Procedure. University of Washington. Link

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. Link

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. Link

  • 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, min 97%, 100 mg. VWR. Link

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link

  • Safety Data Sheet - Cyclopropanecarboxylic acid. Fisher Scientific. Link

  • 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid - AK Scientific, Inc. AK Scientific, Inc. Link

  • 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide CAS NO.1268444-68-3. Bide Pharmatech. Link

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Link

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Hydrobromide

This guide provides essential safety and logistical information for the handling and disposal of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide (CAS No. 1268444-68-3).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide (CAS No. 1268444-68-3). The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment and Chemical Profile

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a compound that requires careful handling due to its irritant properties. A thorough understanding of its hazard profile is the foundation of a robust safety plan.

GHS Hazard Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

Signal Word: Warning[1]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of its dust.[1] Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Solid (powder/crystalline)
Solubility Not available[1]
Decomposition Products Carbon oxides, Hydrogen bromide, Nitrogen oxides[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide. The following recommendations are based on a risk assessment of its known hazards.

Primary Engineering Controls

All operations involving the handling of this powdered substance should be conducted within a certified chemical fume hood to control airborne particles and prevent inhalation.[2][3] The work surface within the hood should be protected with disposable bench paper to contain any potential spills.[4]

Mandatory PPE Ensemble

A complete PPE ensemble creates a barrier between the researcher and the chemical, mitigating the risk of exposure.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended.[5] Nitrile provides good resistance to a range of chemicals and is preferable to latex to avoid potential allergies.[1][6] The outer glove should be removed and disposed of immediately upon suspected contamination.[1] For extended contact or when handling larger quantities, consider a more robust glove like butyl rubber.[6] Always inspect gloves for any signs of degradation or punctures before use.[7]
Eye and Face Protection Chemical safety goggles are the minimum requirement to protect against dust particles and potential splashes.[8][9] For operations with a higher risk of splashing, such as when preparing solutions, a face shield worn over safety goggles is required for full facial protection.[6]
Body Protection A fully buttoned, long-sleeved laboratory coat is essential to protect skin and clothing from contamination.[5][9] For tasks with a higher risk of spills, an acid-resistant apron should be worn over the lab coat.[4]
Respiratory Protection When handling the powder outside of a fume hood (which is not recommended) or if there is a risk of generating significant dust, a NIOSH-approved respirator is necessary.[10] For powdered chemicals of this nature, a respirator with a particulate filter (e.g., N95, P95, or higher) is appropriate.[11][12] All respirator users must be part of a respiratory protection program, which includes fit-testing and training.[3]
Footwear Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills and falling objects.[4][5]
PPE Selection and Donning/Doffing Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) cluster_final Final Step Prep Assess Risks & Gather PPE Don_Coat 1. Lab Coat Prep->Don_Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Respirator 3. Respirator (if needed) Don_Goggles->Don_Respirator Don_Gloves 4. Gloves (Outer Pair Last) Don_Respirator->Don_Gloves Doff_Gloves 1. Outer Gloves Don_Gloves->Doff_Gloves Work Complete Doff_Coat 2. Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Goggles/Face Shield Doff_Coat->Doff_Goggles Doff_Respirator 4. Respirator Doff_Goggles->Doff_Respirator Doff_Inner_Gloves 5. Inner Gloves Doff_Respirator->Doff_Inner_Gloves Wash Wash Hands Thoroughly Doff_Inner_Gloves->Wash

Caption: PPE Donning and Doffing Workflow.

Operational and Handling Plan

Adherence to a strict operational protocol is paramount to minimize exposure and prevent contamination.

Weighing and Dispensing
  • Designated Area: All weighing and handling of the solid compound should occur in a designated area within a chemical fume hood.[13]

  • Tare Method: To minimize the time the container is open, use the tare method. Place a closed container on the balance, tare it, then move the container to the fume hood to add the powder. Close the container before returning it to the balance for the final weight.[13]

  • Tools: Use dedicated spatulas and weigh boats. Disposable options are preferred to prevent cross-contamination.[13]

  • Static Electricity: Be aware that fine powders can be affected by static electricity, which can cause them to disperse unexpectedly. Anti-static weigh boats or an anti-static gun can mitigate this issue.[13]

Solution Preparation
  • Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Vessel Choice: Prepare solutions in a vessel that can be securely capped or covered during mixing.

  • Acid to Water: While not directly applicable to this solid, the general principle of adding the more reactive substance to the less reactive one (e.g., acid to water) is a good practice to remember for overall lab safety.[14]

Emergency and Spill Response

Preparedness is key to effectively managing an accidental release.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][15] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Spill Cleanup Protocol

For a minor spill of the solid compound within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the complete PPE ensemble described in Section 2.

  • Containment: Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[8] Do not dry sweep.[15]

  • Collection: Carefully wipe up the contained powder, working from the outside in. Place the contaminated materials into a sealable, labeled hazardous waste container.[15]

  • Decontamination: Wipe the spill area with a suitable solvent (if known) or soap and water.

  • Disposal: Dispose of all contaminated materials (gloves, paper towels, etc.) as hazardous waste.[8]

For large spills or spills outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department.[15][16]

Spill_Response cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Spill Spill Occurs Assess Assess Hazard (Minor vs. Major) Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Major_Spill Major Spill Assess->Major_Spill Alert Alert Colleagues Minor_Spill->Alert Evacuate Evacuate Area Major_Spill->Evacuate Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Cover with Damp Towel Don_PPE->Contain Collect Collect & Bag Waste Contain->Collect Clean Decontaminate Area Collect->Clean Secure Restrict Access Evacuate->Secure Report Call EHS/Emergency # Secure->Report

Caption: Decision Flowchart for Spill Response.

Waste Disposal Plan

Proper disposal is a critical step in the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Segregation: All waste containing 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide, including contaminated PPE, weigh paper, and spill cleanup materials, must be collected as hazardous waste.[17] Do not mix with other waste streams.[17]

  • Containerization: Use a dedicated, sealable, and clearly labeled hazardous waste container.[3][17] The label should include the full chemical name and associated hazards (Irritant).[17]

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[3]

  • Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[17] Never pour this chemical or its solutions down the drain. [18]

The hydrobromide salt component means the waste should not be mixed with strong acids, which could potentially liberate hydrogen bromide gas. The pyridine component means it should be kept away from strong oxidizers.[3]

References

  • Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.). Retrieved from [Link]

  • How To Choose The Right chemical resistant Gloves – A Buyer's Guide. (2024, December 20). Droppe. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Glove Selection Guide. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • 1-(Pyridin-3-yl)
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Preparing for Emergency Chemical Spills. (n.d.). Environment, Health & Safety - University of South Carolina. Retrieved from [Link]

  • Respirator Selection | Respiratory Protection. (n.d.). 3M. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.).
  • Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]

  • Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]

  • Three Step Guide to Selecting the Right Disposable Respirator. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Pyridine Safety D
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Emory University. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Disposal of Solid Chemicals in the Normal Trash. (n.d.). Lafayette College Public Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
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Reactant of Route 2
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
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